1,2,3-Benzothiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-4-6-5(3-1)7-8-9-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQJDLTXOVEEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181747 | |
| Record name | Benzo-1,2,3-thiadiazole | |
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Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
273-77-8 | |
| Record name | 1,2,3-Benzothiadiazole | |
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| Record name | Benzo-1,2,3-thiadiazole | |
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| Record name | 273-77-8 | |
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| Record name | Benzo-1,2,3-thiadiazole | |
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| Record name | 1,2,3-benzothiadiazole | |
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| Record name | 1,2,3-Benzothiadiazole | |
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Foundational & Exploratory
Physical and chemical properties of 1,2,3-Benzothiadiazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Benzothiadiazole
Introduction
This compound is a bicyclic aromatic heterocyclic compound, structurally characterized by a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This planar, 10-π electron system is a colorless solid soluble in many organic solvents.[1] While the parent molecule itself has limited direct commercial applications, its derivatives are of significant interest in various fields, particularly in agriculture and medicinal chemistry.[1][2][3] The unique electronic properties and reactivity of the benzothiadiazole scaffold make it a valuable building block for the synthesis of complex functional molecules.[4][5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signature, chemical reactivity, and established synthesis protocols, offering insights grounded in established scientific literature.
Physicochemical and Structural Properties
The fundamental physical and structural characteristics of this compound are crucial for its handling, characterization, and application in synthesis. These properties are summarized in the table below.
Core Physicochemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂S | [1][7][8] |
| Molar Mass | 136.17 g/mol | [1][8][9] |
| Appearance | Colorless solid; Yellow to orange crystalline solid | [1][4] |
| Melting Point | 36–37 °C (97–99 °F) | [1] |
| Boiling Point | 220.5 °C (428.9 °F) | [1] |
| Density | 1.499 g/cm³ | [1] |
| Solubility | Soluble in organic solvents; low solubility in water | [1][4][10] |
| pKa (Dissociation Constant) | 2.84 ± 0.04 at 25°C | [11] |
| LogP | 1.69 | [7] |
Molecular Structure and Bonding
This compound is a planar molecule, a characteristic that facilitates π-stacking interactions in condensed phases.[1] As a 10-electron system, it exhibits aromaticity, similar to naphthalene.[1] X-ray crystallography studies have elucidated its precise bond lengths and angles. The bond distances within the thiadiazole ring, specifically the N-N bond (128 pm) and the S-N bond (171 pm), indicate significant multiple bond character.[1] This delocalization of electrons across the bicyclic system is fundamental to its chemical stability and reactivity.
Spectroscopic Characterization
Accurate identification and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. The following section details the expected spectral data and provides a generalized protocol for analysis.
Summary of Spectroscopic Data
| Technique | Observation | Reference(s) |
| ¹H NMR | Signals corresponding to the four protons on the benzene ring. | [12][13] |
| ¹³C NMR | Signals corresponding to the six carbons of the benzene ring. | [14][15] |
| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching and ring vibrations. | [14] |
| UV-Vis Spectroscopy | Absorption maxima (λmax) at 264 nm and 306 nm (in hexane). | [16][17] |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 136. | [9] |
Experimental Protocol: Spectroscopic Analysis
Objective: To confirm the identity and purity of a synthesized sample of this compound.
Methodology:
-
Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
IR: Prepare a thin film of the sample on a salt plate (NaCl or KBr) if it is a liquid or low-melting solid, or prepare a KBr pellet for a solid sample.
-
UV-Vis: Prepare a dilute solution of the sample in a UV-grade solvent (e.g., hexane) to achieve an absorbance between 0.1 and 1.0 AU.[18]
-
MS: Prepare a dilute solution in a volatile solvent like methanol or dichloromethane for direct infusion.
-
-
Instrumentation and Acquisition:
-
NMR: Utilize a 300 MHz or higher field NMR spectrometer. Acquire a standard ¹H spectrum followed by a proton-decoupled ¹³C spectrum.
-
IR: Use a Fourier-Transform Infrared (FTIR) spectrometer. Collect the spectrum over a range of 4000-400 cm⁻¹.
-
UV-Vis: Use a dual-beam UV-Vis spectrophotometer. Scan the sample from 200 to 400 nm using a quartz cuvette, with the pure solvent as a reference.[18]
-
MS: Employ an electron ionization (EI) mass spectrometer to obtain the mass spectrum.
-
-
Data Analysis:
-
Compare the acquired spectra with reference data from the literature and spectral databases.[9][12]
-
¹H NMR: Confirm the presence of four aromatic protons with appropriate chemical shifts and coupling patterns.
-
¹³C NMR: Verify the signals for the six aromatic carbons.
-
IR: Identify characteristic peaks for the aromatic C-H and C=C bonds.
-
MS: Confirm the molecular weight by identifying the molecular ion peak at m/z = 136.[9]
-
Caption: Experimental workflow for spectroscopic characterization.
Chemical Reactivity and Stability
Stability
This compound is a stable aromatic compound under standard conditions. However, it undergoes thermal decomposition at elevated temperatures. This process involves the loss of a nitrogen molecule (N₂) to form a reactive intermediate, which can then dimerize to yield thianthrene.[19] The study of its thermal decomposition provides insights into the fundamental reactivity of the thiadiazole ring system.[19][20]
Reactivity
-
Basicity: this compound is a very weak base, with a pKa of 2.84 for its conjugate acid.[11] Protonation and subsequent alkylation reactions occur exclusively at the N3 position, leading to the formation of 3-amino quaternary salts.[1][11]
-
Aromatic Substitution: The benzothiadiazole ring system is electron-deficient, making it less nucleophilic than hydrocarbons like naphthalene.[1] Consequently, electrophilic aromatic substitution reactions, such as nitration, are slow.[1] Due to this decreased reactivity, many substituted derivatives of this compound are not synthesized by direct functionalization of the parent molecule. Instead, they are typically prepared from precursor 2-aminothiophenols that already bear the desired substituents.[1]
Synthesis and Preparation
The synthesis of this compound is well-established, with the primary methods originating from readily available precursors.
Method 1: Diazotization of 2-Aminothiophenol
This is the most common and direct route, first reported in 1887.[1] The reaction involves the diazotization of 2-aminothiophenol using sodium nitrite in an acidic medium.
Experimental Protocol:
-
Preparation: Prepare a solution of 2-aminothiophenol (1 equivalent) in an appropriate aqueous acid (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the 2-aminothiophenol solution, maintaining the temperature below 5 °C. Vigorous stirring is essential.
-
Reaction: Stir the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the product is often indicated by a color change or precipitation.
-
Workup: Extract the product from the aqueous mixture using an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by crystallization from a suitable solvent like petroleum ether.[16][17]
Caption: Synthesis workflow via diazotization of 2-aminothiophenol.
Method 2: The Herz Reaction
An alternative pathway to substituted benzothiadiazoles is the Herz reaction, which utilizes anilines as starting materials.[1] The aniline is treated with disulfur dichloride (S₂Cl₂) to form an intermediate 1,3,2-benzothiazathiolium salt. Subsequent diazotization completes the formation of the this compound ring. A key limitation of this method is that starting with aniline itself does not yield the parent this compound; instead, it produces the 6-chloro derivative.[1]
Applications in Research and Drug Development
While this compound itself has few direct large-scale uses, its structural motif is of great importance. It serves as a foundational scaffold for creating a wide range of derivatives with significant biological activity.
-
Agrochemicals: The most notable commercial application of a this compound derivative is Acibenzolar-S-methyl, a potent fungicide used for plant protection.[1]
-
Drug Discovery: The broader class of benzothiadiazoles (including isomers) is a "privileged scaffold" in medicinal chemistry.[21] Derivatives have been extensively investigated and patented for a multitude of therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[3][5][6][22] The rigid, aromatic nature of the ring system makes it an excellent core for designing molecules that can fit into specific enzyme active sites or protein-protein interaction domains.
Conclusion
This compound is a fundamentally important heterocyclic compound with well-defined physical, chemical, and spectroscopic properties. Its planar, aromatic structure and specific reactivity profile make it a stable and predictable chemical entity. While its direct applications are limited, its true value lies in its role as a versatile synthetic building block. The knowledge of its core properties, reactivity, and synthesis is essential for chemists and researchers aiming to develop novel agrochemicals, pharmaceuticals, and functional materials built upon this valuable scaffold.
References
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- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. CAS 273-77-8: this compound | CymitQuimica [cymitquimica.com]
- 5. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | CAS#:273-77-8 | Chemsrc [chemsrc.com]
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- 10. benchchem.com [benchchem.com]
- 11. 1,2,3-Benzothiadiazolium salts. Part II. The basicity of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
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- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 273-77-8 [chemicalbook.com]
- 17. guidechem.com [guidechem.com]
- 18. benchchem.com [benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
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- 21. benchchem.com [benchchem.com]
- 22. Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation [aristonpubs.com]
A Technical Guide to the Spectroscopic Analysis of 1,2,3-Benzothiadiazole by Nuclear Magnetic Resonance (NMR)
Introduction: 1,2,3-Benzothiadiazole is a bicyclic heteroaromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This planar, 10-π-electron system is a key structural motif in various fields, including medicinal chemistry and materials science.[2][3] Accurate structural elucidation is fundamental to understanding its reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguously determining the molecular structure of such compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in foundational principles and field-proven experimental protocols.
Part 1: Foundational Principles & Experimental Design
Core NMR Principles for Heteroaromatic Systems
The NMR spectrum of a heteroaromatic molecule like this compound is governed by the intricate interplay of electronic effects. The chemical shifts (δ) of its protons and carbons are primarily influenced by:
-
Aromatic Ring Current: The delocalized π-electrons in the bicyclic system generate a powerful local magnetic field. This field strongly deshields the protons attached to the benzene ring, causing their signals to appear at a high chemical shift (typically >7.0 ppm).
-
Electron Density: The electron-withdrawing nature of the fused thiadiazole ring modulates the electron density across the benzene ring. This effect, transmitted through both inductive and resonance pathways, causes subtle but predictable variations in the chemical shifts of the individual protons and carbons.
-
Anisotropy of Heteroatoms: The lone pairs of electrons on the nitrogen and sulfur atoms create anisotropic magnetic fields that can either shield or deshield nearby nuclei, depending on their spatial orientation relative to the applied magnetic field.
Causality in Experimental Choices: Solvent Selection
The choice of a deuterated solvent is a critical experimental parameter that can significantly impact the resulting spectrum.[4]
-
Deuterated Chloroform (CDCl₃): As a relatively non-polar solvent, CDCl₃ is an excellent first choice for many organic molecules, including this compound, provided solubility is adequate. Its residual proton signal (δ ≈ 7.26 ppm) is a sharp singlet that rarely obscures signals of interest in the aromatic region.[4]
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆): For compounds with lower solubility, the highly polar DMSO-d₆ is a superior choice.[2] However, its residual proton signal is a quintet around δ 2.50 ppm, and it can absorb atmospheric water, which appears as a broad singlet around δ 3.33 ppm.[4] These signals are well away from the aromatic region and thus do not typically interfere with the analysis of this compound.
The selection is therefore a balance between ensuring complete dissolution of the analyte to obtain high-resolution spectra and choosing a solvent whose residual signals do not overlap with the analyte's signals.
Part 2: Standardized Protocol for NMR Analysis
A self-validating protocol ensures reproducibility and accuracy. The following details a robust workflow for acquiring high-quality NMR data for this compound.
Experimental Protocol: Sample Preparation & Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Transfer the solid into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a clear, homogeneous solution.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Tuning and Shimming: Insert the sample into the spectrometer and perform automated tuning, matching, and shimming procedures to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm, centered around 6 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of aromatic protons.
-
Number of Scans (ns): 8-16 scans for sufficient signal-to-noise ratio.
-
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled (zgpg30).
-
Spectral Width: ~220-250 ppm, centered around 110 ppm.
-
Acquisition Time: ~1-1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): 1024-4096 scans, as the ¹³C isotope has a low natural abundance.
-
-
Visualization: NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and data acquisition.
Part 3: In-Depth Spectral Interpretation
The planar structure of this compound (C₆H₄N₂S) possesses a plane of symmetry, which dictates the appearance of its NMR spectra.
¹H NMR Spectrum Analysis
The four protons on the benzene ring (H-4, H-5, H-6, H-7) form a symmetric AA'BB' spin system. This results in two complex, mirror-image multiplets rather than simple doublets and triplets.
-
H-4 and H-7: These protons are adjacent to the electron-deficient thiadiazole ring and are the most deshielded. They are expected to resonate downfield.
-
H-5 and H-6: These protons are further from the hetero-ring and are expected to resonate slightly upfield relative to H-4 and H-7.
The spectrum for the isomeric 2,1,3-Benzothiadiazole in CDCl₃ shows two multiplets at approximately δ 7.97 and δ 7.53 ppm.[5] A similar pattern is expected for the 1,2,3-isomer, with two distinct multiplets in the aromatic region.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-4, H-7 | 7.9 - 8.2 | Multiplet (AA') |
| H-5, H-6 | 7.4 - 7.6 | Multiplet (BB') |
¹³C NMR Spectrum Analysis
Due to the molecule's symmetry, the ¹³C NMR spectrum is expected to show only four signals: two for the protonated carbons and two for the quaternary carbons at the ring fusion.
-
C-3a and C-7a (Quaternary): These carbons are part of the ring fusion and are directly bonded to nitrogen or sulfur. They are expected to appear significantly downfield.
-
C-4 and C-7 (Protonated): These carbons are adjacent to the ring fusion and will be influenced by the heteroatoms.
-
C-5 and C-6 (Protonated): These carbons are the most shielded among the aromatic carbons.
Spectral database information suggests the presence of signals in the aromatic region, consistent with this type of structure.[1]
Table 2: Typical ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-3a, C-7a | 145 - 155 |
| C-4, C-7 | 125 - 135 |
| C-5, C-6 | 120 - 128 |
Visualization: Structure and Proton Numbering
Caption: Structure of this compound with IUPAC numbering.
Part 4: Trustworthiness and Advanced Validation
While 1D NMR provides foundational data, its interpretation, especially for complex spin systems, must be validated. Two-dimensional (2D) NMR experiments provide a self-validating system by revealing correlations between nuclei.
-
COSY (Correlation Spectroscopy): This experiment would show correlations between adjacent, coupled protons. For this compound, a COSY spectrum would confirm the coupling between the H-4/H-5 and H-6/H-7 protons, helping to delineate the two multiplets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. An HSQC spectrum would definitively link the proton signals (H-4/7 and H-5/6) to their corresponding carbon signals (C-4/7 and C-5/6), providing unambiguous assignment of the protonated carbons.
By integrating 1D and 2D NMR data, researchers can achieve a complete and validated structural assignment of this compound and its derivatives, ensuring the highest level of scientific integrity.
References
The Multifaceted Biological Activities of 1,2,3-Benzothiadiazole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 1,2,3-benzothiadiazole scaffold, a unique heterocyclic entity, has garnered significant attention in medicinal chemistry and agrochemical research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by this compound derivatives, with a focus on their potential as therapeutic agents and plant protectants. We will delve into their mechanisms of action, supported by quantitative data, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and professionals in the fields of drug development and crop science who are interested in the potential of this versatile chemical scaffold.
Introduction: The this compound Core
This compound is a bicyclic aromatic compound composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This unique structural motif imparts a range of physicochemical properties that make it a privileged scaffold in the design of biologically active molecules. The presence of sulfur and nitrogen atoms in the heterocyclic ring allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles.[2] The synthesis of the this compound core is often achieved through the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.[1]
This guide will systematically explore the prominent biological activities of this compound derivatives, including their well-established role in inducing systemic acquired resistance (SAR) in plants, as well as their emerging potential as anticancer, antifungal, antibacterial, and antiviral agents.
Plant Health: Induction of Systemic Acquired Resistance (SAR)
One of the most well-documented biological activities of this compound derivatives is their ability to induce systemic acquired resistance (SAR) in plants, acting as "plant activators" or "plant defense inducers."[3][4] SAR is a broad-spectrum, long-lasting defense mechanism in plants that is effective against a wide range of pathogens, including fungi, bacteria, and viruses.[5][6]
Mechanism of Action in SAR
Benzothiadiazole (BTH), a key derivative, triggers the SAR signal transduction pathway.[3][5] BTH treatment leads to the accumulation of pathogenesis-related (PR) gene mRNAs, such as PR-1, PR-2, and PR-5.[5] Notably, the action of BTH appears to be independent of the plant hormones ethylene and methyl jasmonate.[5] While salicylic acid (SA) is a crucial signaling molecule in SAR, BTH can activate the pathway even in plants unable to accumulate SA, suggesting it acts downstream of SA accumulation.[3][5] The activation of the SAR pathway by BTH requires the NPR1/NIM1 gene.[6] This process "primes" the plant, enabling a more rapid and robust defense response upon subsequent pathogen attack.[6]
Caption: Activation of the Systemic Acquired Resistance (SAR) pathway by this compound (BTH).
Efficacy in Crop Protection
BTH has demonstrated its efficacy in protecting various important agricultural crops. For instance, it systemically protects wheat against powdery mildew infection.[4] Furthermore, a novel derivative, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA), has shown promise in protecting zucchini against both viral and fungal pathogens under field conditions.[7]
Anticancer Activity: A Promising Frontier
Derivatives of the broader benzothiazole class have shown significant potential as anticancer agents, and emerging evidence suggests that this compound derivatives share this promise.[8][9][10] Their mechanisms of action are multifaceted, often targeting key pathways involved in tumor growth and proliferation.[8][11]
Mechanisms of Anticancer Action
Several mechanisms have been proposed for the anticancer activity of benzothiazole and related thiadiazole derivatives:
-
Inhibition of Tubulin Polymerization: Some 1,2,3-thiadiazole derivatives act as microtubule-targeting agents.[11] By binding to tubulin, they inhibit its polymerization into microtubules, which are essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Topoisomerase Inhibition: Certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα.[9][12] Topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription. Their inhibition leads to DNA damage and ultimately cell death. For example, the benzothiazole derivative BM3 was found to be a potent human topoisomerase IIα inhibitor with an IC50 value of 39 nM.[9][13] Mechanistic studies suggest that BM3 acts as a DNA minor groove-binding agent and directly interacts with the enzyme.[9][13]
-
Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Benzothiazole derivatives have been investigated as inhibitors of various kinases, including receptor tyrosine kinases like VEGFR-2 and serine/threonine kinases like BRAF, which are involved in tumor angiogenesis and proliferation.[14][15][16][17]
Caption: Key anticancer mechanisms of action for benzothiadiazole and related derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected benzothiazole derivatives. It is important to note that much of the available data is for the broader benzothiazole class, and more specific research on this compound derivatives is ongoing.
| Compound/Derivative Class | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Benzothiazole aniline (BTA) derivatives (L1, L1Pt) | HepG2 (Liver) | L1: >137, L1Pt: >137 (in normal cells) | [11][18] |
| Substituted pyridine based benzothiazole | SKRB-3 (Breast) | 0.0012 | [19] |
| Naphthalimide-benzothiazole hybrid (67) | HT-29 (Colon) | 3.47 | [19] |
| Benzothiazole-1,3,4-thiadiazole hybrids (4a, 4f, 4l, 4r) | HCT-116 (Colon) | 7.81 - 13.54 | [20] |
| 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivative (7a) | MCF-7 (Breast) | 0.52 | [10] |
| Benzothiazole derivative (T2) | Human small cell lung carcinoma | Mild to moderate activity | [21] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[3][5][22][23]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.[5]
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells in a suitable medium to the exponential growth phase.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[5]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
References
- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 2. protocols.io [protocols.io]
- 3. researchhub.com [researchhub.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. [PDF] Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 20. asianpubs.org [asianpubs.org]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 23. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
The 2,1,3-Benzothiadiazole Core: An In-depth Technical Guide to its Electron-Accepting Nature
Abstract
The 2,1,3-benzothiadiazole (BTD) moiety is a cornerstone in the development of advanced organic functional materials. Characterized by its fused heterocyclic structure, the BTD core is a potent electron acceptor, a property that has been extensively leveraged in the fields of organic electronics, medicinal chemistry, and sensor technology. This technical guide provides a comprehensive exploration of the fundamental electronic architecture of the BTD core, detailing its synthesis, the strategic modulation of its electron-accepting properties through substitution, and its application in donor-acceptor systems. We will delve into the causality behind experimental design for both synthesis and characterization, offering field-proven protocols for researchers, scientists, and drug development professionals.
Introduction to the 2,1,3-Benzothiadiazole (BTD) Core
First synthesized in the 19th century, 2,1,3-benzothiadiazole is a bicyclic aromatic heterocycle composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] Its robust chemical stability and, most importantly, its inherent electron-deficient nature have made it a privileged building block in materials science.[2][3] The strong electron-withdrawing capability of the BTD unit allows for the construction of molecules with tailored electronic and photophysical properties, which is critical for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes.[2][3][4][5][6]
The power of the BTD core lies in its ability to be systematically modified. Functionalization, particularly at the 4- and 7-positions of the benzene ring, allows for fine-tuning of its electronic characteristics, enabling the rational design of materials with specific functionalities.[7][8][9]
Caption: Molecular structure of the 2,1,3-benzothiadiazole (BTD) core.
The Electronic Architecture: Unpacking the Electron-Accepting Nature
The electron-accepting character of BTD stems from the fusion of the electron-rich benzene ring with the highly electron-deficient thiadiazole heterocycle. This fusion results in a significant lowering of the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, making it amenable to accepting electrons.
This inherent electron deficiency is a key feature in the design of "push-pull" or donor-acceptor (D-A) type molecules.[10] In such systems, an electron-donating moiety is covalently linked to the BTD acceptor. Upon photoexcitation, an efficient intramolecular charge transfer (ICT) occurs from the donor's Highest Occupied Molecular Orbital (HOMO) to the acceptor's LUMO.[10][11] This ICT process is fundamental to the operation of many organic electronic devices and sensors.[4][12] The localization of the LUMO primarily on the BTD unit is a consistent feature, even when different donor units are attached.[10]
Synthetic Strategies: Accessing BTD-Containing Molecules
The versatility of the BTD core is matched by its synthetic accessibility. The most common precursor for creating functionalized BTD systems is 4,7-dibromo-2,1,3-benzothiadiazole.[1] This intermediate is a workhorse in the field because the bromine atoms at the 4- and 7-positions are readily displaced via transition metal-catalyzed cross-coupling reactions.
Key Synthetic Approaches:
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura and Stille couplings are extensively used to introduce a wide variety of aryl or heteroaryl donor groups onto the BTD core.[1][2][10] The Suzuki reaction is often preferred due to its mild conditions and the commercial availability of a vast library of boronic acid reagents.[2]
-
Direct C-H Arylation: More modern approaches focus on the direct functionalization of C-H bonds, offering a more atom-economical route to complex BTD derivatives.[13]
Protocol: Synthesis of a D-A-D Molecule via Suzuki Coupling
This protocol describes a general, reliable method for synthesizing a symmetrical Donor-Acceptor-Donor (D-A-D) type molecule, a common architecture in organic electronics.
Objective: To synthesize 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
Inert Atmosphere: The entire reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the degradation of the palladium catalyst. This is a critical step; failure to exclude oxygen will result in significantly lower yields due to catalyst oxidation.
-
Reagent Setup: In a Schlenk flask, combine 4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq), thiophene-2-boronic acid (2.2 eq), and potassium carbonate (3.0 eq). The excess boronic acid ensures the complete consumption of the dibromo starting material, while the base is essential for the transmetalation step in the catalytic cycle.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The aqueous phase is necessary to dissolve the inorganic base, facilitating the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to yield the pure D-A-D compound.
Modulating Electron-Accepting Strength: The Power of Substituents
The electron-accepting nature of the BTD core is not static; it can be precisely tuned through the introduction of substituents on the benzoid ring.[7][8][9] This tunability is a powerful tool for molecular engineering.
-
Electron-Withdrawing Groups (EWGs): Attaching strong EWGs, such as fluorine (F) or cyano (-CN) groups, to the BTD backbone significantly enhances its electron-accepting character.[11][14] Fluorination, in particular, is a widely adopted strategy in materials for organic photovoltaics as it effectively lowers both the HOMO and LUMO energy levels, which can lead to improved device performance.[11][15]
-
Electron-Donating Groups (EDGs): Conversely, attaching EDGs like methoxy (-OCH₃) or amino (-NH₂) groups can reduce the electron-accepting strength of the core.[7]
The position of the substituent is also critical. Functionalization at the 4- and 7-positions has the most pronounced effect on the frontier molecular orbitals, whereas substitution at the 5- and 6-positions has a more subtle influence.[7][8][9]
Table 1: Effect of Substituents on the Electronic Properties of BTD
| Substituent (at 4,7-positions) | Type | Effect on Electron Affinity | Resulting LUMO Level |
| -H (unsubstituted) | Neutral | Baseline | Moderate |
| -F (Fluoro) | Strong EWG | Significantly Increased | Lowered |
| -CN (Cyano) | Strong EWG | Strongly Increased | Significantly Lowered |
| -OCH₃ (Methoxy) | EDG | Decreased | Raised |
| -Br (Bromo) | Weak EWG | Slightly Increased | Slightly Lowered |
Note: This table represents general trends. Absolute values depend on the specific molecular context and measurement conditions.
Applications Driven by the Electron-Accepting Core
The unique electronic properties of the BTD core have led to its widespread use in several high-technology fields.
Organic Electronics
In organic electronics, BTD is a premier building block for creating low bandgap semiconducting polymers and small molecules for OPVs and OLEDs.[2][16][17] By pairing BTD with various electron-donating units, developers can create materials that absorb broadly across the solar spectrum.[10][17] The strong intramolecular charge transfer in BTD-based D-A materials is crucial for efficient charge separation in solar cells.[12][18]
Caption: Intramolecular Charge Transfer (ICT) in a BTD-based D-A system.
Medicinal Chemistry and Bio-imaging
The BTD core also serves as a valuable pharmacophore in drug design and as a core for fluorescent probes.[4][19] Its ability to participate in charge-transfer interactions allows for the design of fluorescent sensors that exhibit a change in their emission properties upon binding to a specific analyte, such as ions or biomolecules.[4] Furthermore, BTD derivatives have been investigated for their potential as antibacterial and antifungal agents.[19]
Experimental Characterization Protocols
To harness the potential of BTD-based materials, precise characterization of their electronic and optical properties is essential.
Cyclic Voltammetry (CV)
Objective: To determine the HOMO and LUMO energy levels of a BTD derivative, which provides a quantitative measure of its electron-donating and -accepting capabilities.
Causality: CV measures the potential at which a molecule is oxidized and reduced. The onset oxidation potential (Eₒₓ) is correlated to the HOMO level, while the onset reduction potential (EᵣₑᏧ) is correlated to the LUMO level. Using an internal standard like the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple allows for accurate determination of these energy levels relative to the vacuum level.
Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of the BTD compound in a suitable, dry, and degassed electrochemical solvent (e.g., dichloromethane or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The electrolyte is crucial for ensuring conductivity.
-
Cell Assembly: Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[20]
-
Purging: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the reduction scan.
-
Measurement: Scan the potential anodically (to measure oxidation) and cathodically (to measure reduction).
-
Internal Standard: After recording the voltammogram of the sample, add a small amount of ferrocene to the solution and record its voltammogram. The Fc/Fc⁺ peak is used to reference the measured potentials.
-
Data Analysis: Determine the onset potentials for oxidation and reduction from the voltammogram. Calculate the HOMO and LUMO levels using the following empirical formulas:
-
HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1]
-
LUMO (eV) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 5.1] The value 5.1 eV is the energy level of the Fc/Fc⁺ redox couple below the vacuum level.[10]
-
Caption: Standard experimental workflow for Cyclic Voltammetry.
UV-Visible and Photoluminescence Spectroscopy
Objective: To investigate the optical properties, including the absorption and emission wavelengths and the optical bandgap.
Methodology:
-
UV-Vis Spectroscopy: A dilute solution of the BTD compound is prepared, and its absorption spectrum is recorded. The spectrum typically shows two main bands: a higher-energy peak corresponding to π-π* transitions and a lower-energy band attributed to the intramolecular charge transfer (ICT) transition.[10][21] The onset of the lowest energy absorption band can be used to calculate the optical bandgap (E₉ᵒᵖᵗ).
-
Photoluminescence (PL) Spectroscopy: The solution is excited at a wavelength within its absorption band, and the resulting emission spectrum is recorded. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the geometric relaxation in the excited state.
Conclusion and Future Outlook
The 2,1,3-benzothiadiazole core is a remarkably versatile and powerful electron-accepting unit that has firmly established its importance in materials science and medicinal chemistry. Its robust nature, synthetic tractability, and tunable electronic properties make it an ideal candidate for the continued development of next-generation organic electronics and smart molecular probes. Future research will likely focus on creating novel BTD-based architectures with even stronger electron-accepting capabilities, exploring new C-H functionalization strategies for more efficient syntheses, and expanding their application into emerging fields such as theranostics and photocatalysis. The foundational principles and protocols outlined in this guide provide a solid framework for professionals aiming to innovate with this exceptional molecular building block.
References
- 1. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
- 8. Tuning the Emission Properties of 2,1,3-Benzothiadiazoles via Regioselective Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel Benzothiadiazole-based Donor-Acceptor Systems: Synthesis, Ultrafast Charge Transfer and Separation Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. open.metu.edu.tr [open.metu.edu.tr]
- 16. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 17. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 18. 2,1,3-Benzothiadiazole-5,6-dicarboxylicimide-Based Polymer Semiconductors for Organic Thin-Film Transistors and Polymer Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pcbiochemres.com [pcbiochemres.com]
- 20. mdpi.com [mdpi.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 1,2,3-Benzothiadiazole: A Privileged Scaffold in Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Concept of the Privileged Scaffold
In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. These structures represent a validated starting point in drug discovery, offering a significant advantage in the quest for novel therapeutics. The 1,2,3-benzothiadiazole core, a bicyclic aromatic heterocycle, has emerged as one such scaffold. Its unique electronic properties, rigid planarity, and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active compounds. This guide provides a comprehensive exploration of the this compound nucleus, from its fundamental chemistry to its application in crafting next-generation therapeutic agents.
The this compound Core: Structure and Properties
The this compound molecule is composed of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] This fusion results in a planar, aromatic 10-pi electron system, analogous to naphthalene.[1]
Key Physicochemical Characteristics:
-
Appearance: The parent compound is a colorless solid.[1]
-
Solubility: It is generally soluble in organic solvents.[1]
-
Aromaticity and Stability: The molecule's planarity and 10-electron system confer significant aromatic stability. The N-N and S-N bond distances are indicative of multiple bond character.[1]
-
Basicity: this compound is a very weak base with a pKa of 2.84 ± 0.04. Protonation typically occurs at the N3 position.[3] This low basicity is a critical feature, influencing the molecule's pharmacokinetic profile and its ability to cross biological membranes.
-
Reactivity: The scaffold is significantly less nucleophilic than naphthalene, making reactions like nitration slow.[1] This stability necessitates that many derivatives are synthesized from precursors that already contain the desired substituents.[1]
Caption: Core structure of this compound with IUPAC numbering.
Synthesis of the this compound Scaffold
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. The this compound core can be reliably constructed through several established methods. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Primary Synthetic Routes:
-
Diazotization of 2-Aminothiophenol: This is the most direct and classical method, first reported in 1887.[1] It involves the reaction of 2-aminothiophenol with sodium nitrite in an acidic medium. The causality here is straightforward: the amino group is converted into a diazonium salt, which then rapidly cyclizes with the adjacent thiol group to form the stable thiadiazole ring.
-
The Herz Reaction: This method offers the advantage of using more readily available anilines as precursors.[1] The aniline is first treated with disulfur dichloride (S₂Cl₂) to form an intermediate 1,3,2-benzothiazathiolium salt. Subsequent diazotization completes the formation of the this compound ring.[1][4] This two-step process allows for the construction of the core from simpler starting materials, broadening the scope of accessible derivatives.
Caption: General workflow for the synthesis via diazotization.
Experimental Protocol: Synthesis of this compound
This protocol describes the diazotization of 2-aminothiophenol. It is a self-validating system where the successful formation of the product can be confirmed by standard analytical techniques based on its known properties.
Materials:
-
2-Aminothiophenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate
-
Saturated Saline Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Reaction vessel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Preparation: In a suitable reaction vessel equipped with a magnetic stirrer and placed in an ice bath, prepare a solution of 2-aminothiophenol in dilute hydrochloric acid. The acid serves to protonate the amine, making it soluble and ready for diazotization.
-
Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt intermediate. Stir vigorously. The reaction is typically complete within 30-60 minutes.
-
Reaction Completion & Extraction: Monitor the reaction by testing for the presence of nitrous acid. Once complete, transfer the reaction mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate (3x).[5] The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with a saturated saline solution to remove any remaining acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by crystallization from a suitable solvent like petroleum ether to yield pure this compound as a colorless solid.[5]
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR, FT-IR, and Mass Spectrometry, and by measuring its melting point (36–37 °C).[1]
Medicinal Chemistry Applications: A Scaffold of Diverse Activity
The true value of this compound lies in its remarkable versatility as a pharmacophore. By decorating the core structure with various functional groups, chemists have developed derivatives with potent activities against a wide spectrum of diseases.
Anticancer Activity
Benzothiazole derivatives, including the 1,2,3-isomer, are a significant class of anticancer agents.[6] Their planar structure allows them to intercalate with DNA or bind to the active sites of key enzymes involved in cancer progression.
-
Mechanism of Action: The anticancer effects of these derivatives are often multi-faceted.[7] Some compounds function as potent inhibitors of crucial cellular targets such as tubulin polymerization, topoisomerase, and various protein kinases like Epidermal Growth Factor Receptor (EGFR).[8][9] For instance, novel 1,2,3-triazole benzothiazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[8]
-
Structure-Activity Relationship (SAR):
-
Substitution at the 2-position of the related benzothiazole ring is a common strategy for developing potent agents.[10]
-
Hybrid molecules, such as those combining the benzothiazole scaffold with 1,2,3-triazole and hydrazone or thiosemicarbazone moieties, have shown potent EGFR inhibitory activity.[9]
-
The introduction of specific side chains can enhance activity against particular cancer cell lines, such as esophageal, lung, breast, and renal cancers.[11]
-
Table 1: Representative Anticancer Benzothiazole Derivatives and Their Targets
| Derivative Class | Target | Cancer Cell Line Examples | Reference |
| 1,2,3-Triazole Benzothiazole Hybrids | Tubulin Polymerization | Kyse30, EC-109 (Esophageal) | [8] |
| Benzothiazole-Thiadiazole Hybrids | Apoptosis Induction | HT-1376 (Bladder), HT-29 (Colorectal) | [12] |
| 2-Amino-Benzothiazole Derivatives | AKT/ERK Signaling | A431 (Skin), A549 (Lung) | [13] |
| Benzothiazole-based Hydrazones | EGFR Kinase | A549 (Lung), PC-3 (Prostate) | [9] |
Antimicrobial Activity
The emergence of drug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[14] Benzothiazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[15][16]
-
Mechanism of Action: The antimicrobial action is often attributed to the inhibition of essential microbial enzymes. Documented targets include DNA gyrase, dihydropteroate synthase (DHPS), and dihydrofolate reductase, which are all critical for microbial survival and replication.[14][17] The sulfur and nitrogen atoms in the heterocyclic ring are thought to play a key role in coordinating with metal ions in enzyme active sites.
-
Structure-Activity Relationship (SAR):
-
Substitutions at the 2nd, 5th, and 6th positions of the benzothiazole ring are crucial for modulating antimicrobial activity.[18]
-
The incorporation of thiazolidin-4-one or pyrazole moieties can significantly enhance antibacterial efficacy.[17][18]
-
SAR studies indicate that electron-withdrawing groups (e.g., nitro groups) or halogen substitutions on the benzothiazole ring can increase activity against certain strains.[18]
-
Antiviral Activity
The benzothiazole scaffold is a promising framework for the development of antiviral drugs.[19][20] Its derivatives have shown efficacy against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and influenza.[20][21]
-
Mechanism of Action: The antiviral mechanisms are diverse. Some derivatives inhibit viral enzymes like neuraminidase in the influenza virus, while others can interfere with viral entry or replication processes, such as inhibiting HIV integrase nuclear translocation.[21]
-
Structure-Activity Relationship (SAR): The antiviral potency is highly dependent on the nature and position of substituents. For example, specific pyrimido[2,1-b]benzothiazole derivatives have demonstrated significant anti-HSV activity.[21] The ability of the benzothiazole core to successfully bind to viral proteins is a key factor in its antiviral effect.[19]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders.[22] Benzothiazole derivatives have been investigated as potent anti-inflammatory agents.[23][24]
-
Mechanism of Action: A primary mechanism for their anti-inflammatory effect is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response.[24] Some derivatives also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways such as NF-κB.[13][25]
-
Structure-Activity Relationship (SAR): The introduction of carboxamide and sulphonamide moieties has yielded derivatives with significant in vivo anti-inflammatory and analgesic effects with reduced ulcerogenic potential compared to traditional NSAIDs.[26]
Advanced Protocols: Biological Evaluation
Validating the biological activity of synthesized compounds is a critical step in drug discovery. The following protocol for the MTT assay is a standard, reliable method for assessing the cytotoxic (anticancer) effects of novel this compound derivatives.
Experimental Protocol: MTT Assay for In Vitro Anti-Proliferative Activity
This protocol provides a framework for evaluating the ability of a test compound to inhibit the proliferation of cancer cells. The principle relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compound (benzothiazole derivative) dissolved in DMSO
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest logarithmically growing cancer cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzothiazole test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include wells with medium only (blank), cells with medium containing DMSO (vehicle control), and cells with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%). This quantitative data provides a robust measure of the compound's anti-proliferative potency.
Future Perspectives and Conclusion
The this compound scaffold has unequivocally established its status as a privileged structure in medicinal chemistry. Its synthetic accessibility and rigid, planar geometry provide an ideal foundation for the rational design of targeted therapeutic agents. Research has demonstrated its potential in oncology, infectious diseases, and inflammatory conditions.
The path forward will likely focus on several key areas:
-
Target Specificity: Moving beyond broad cytotoxicity to designing derivatives that inhibit specific isoforms of kinases or other enzymes to reduce off-target effects and improve safety profiles.
-
Pharmacokinetic Optimization: Modifying the scaffold to enhance properties like solubility, metabolic stability, and oral bioavailability.
-
Combination Therapies: Exploring the synergistic effects of benzothiazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes, as has been shown with agents like gemcitabine.[27]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C6H4N2S | CID 67505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3-Benzothiadiazolium salts. Part II. The basicity of this compound - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. 1,2,3-Benzothiadiazoles. Part I. A simplified synthesis of 1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 273-77-8 [chemicalbook.com]
- 6. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of 1,2,3-triazole benzothiazole derivatives as tubulin polymerization inhibitors with potent anti-esophageal cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchemrev.com [jchemrev.com]
- 16. jchr.org [jchr.org]
- 17. mdpi.com [mdpi.com]
- 18. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiazole Moiety and Its Derivatives as Antiviral Agents [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
An In-depth Technical Guide to the Synthesis of Hydroxy-1,2,3-benzothiadiazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic routes to hydroxy-1,2,3-benzothiadiazoles, a class of heterocyclic compounds of interest in medicinal chemistry and materials science. This document delves into the core synthetic strategies, with a particular focus on the conversion of aminobenzothiazoles via diazotization and hydrolysis. Mechanistic insights, detailed experimental protocols, and quantitative data are presented to equip researchers with the practical knowledge required for the successful synthesis of these target molecules. The guide emphasizes the critical parameters that govern reaction outcomes, offering a self-validating framework for protocol implementation.
Introduction: The Significance of the 1,2,3-Benzothiadiazole Scaffold
The this compound moiety is a unique bicyclic aromatic system composed of a benzene ring fused to a 1,2,3-thiadiazole ring. While its isomer, 2,1,3-benzothiadiazole, has been extensively studied for its applications in organic electronics and pharmaceuticals, the 1,2,3-isomer remains a less explored yet promising scaffold. The introduction of a hydroxyl group onto the benzene ring of this heterocyclic system can significantly modulate its physicochemical properties, including solubility, acidity, and potential for hydrogen bonding. These modifications are of paramount importance in drug design, influencing pharmacokinetic and pharmacodynamic profiles, as well as in the development of novel functional materials.
This guide will focus on the practical synthesis of hydroxy-1,2,3-benzothiadiazoles, providing a detailed exploration of the most established and reliable methods.
Core Synthetic Strategy: From Aminobenzothiazoles to Hydroxy-1,2,3-benzothiadiazoles
The most direct and well-documented method for the synthesis of hydroxy-1,2,3-benzothiadiazoles involves a two-step sequence starting from the corresponding aminobenzothiazole precursors. This process hinges on a diazotization reaction followed by hydrolysis of the resulting diazonium salt. A key determinant of the reaction's success and the final product is the stoichiometry of the diazotizing agent, typically nitrous acid generated in situ from sodium nitrite and a strong acid.
A seminal work by Davies and Kirby in 1967 laid the foundation for this synthetic approach, demonstrating that the ratio of nitrous acid to the aminobenzothiazole starting material dictates whether the reaction yields a hydroxybenzothiazole or undergoes ring transformation to the desired hydroxy-1,2,3-benzothiadiazole.[1][2]
Mechanistic Rationale: The Critical Role of Nitrous Acid Stoichiometry
The transformation of an aminobenzothiazole to a hydroxy-1,2,3-benzothiadiazole is a fascinating example of a reaction pathway controlled by reagent stoichiometry. The proposed mechanism involves the following key steps:
-
Diazotization of the Exocyclic Amine: The primary amino group of the aminobenzothiazole is first converted to a diazonium salt by reaction with one equivalent of nitrous acid.
-
Ring Opening and Rearrangement: This is the crucial, stoichiometry-dependent step. In the presence of a second equivalent of nitrous acid, the thiazole ring is believed to undergo nitrosative cleavage. This is followed by a rearrangement and cyclization process involving the diazonium group and the sulfur atom, leading to the formation of the more stable 1,2,3-thiadiazole ring.
-
Hydrolysis: The diazonium group on the newly formed benzothiadiazole ring is then hydrolyzed to the corresponding hydroxyl group upon heating in an aqueous acidic medium.
The use of only one equivalent of nitrous acid typically leads to the diazotization of the exocyclic amine, which upon hydrolysis, would yield the corresponding hydroxybenzothiazole without the ring transformation. Thus, precise control over the amount of sodium nitrite added is paramount to achieving the desired product.
Diagram of the Proposed Reaction Pathway
References
An In-Depth Technical Guide to the Molecular Structure and Bonding of 1,2,3-Benzothiadiazole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Preamble: Beyond a Simple Heterocycle
1,2,3-Benzothiadiazole is a bicyclic aromatic heterocycle, comprising a benzene ring fused to a 1,2,3-thiadiazole ring.[1] While often overshadowed by its more common 2,1,3-isomer in materials science, the 1,2,3-scaffold presents a unique confluence of structural rigidity, electronic properties, and chemical reactivity that makes it a molecule of significant interest. Its planarity and 10-π electron system invite comparisons to naphthalene, yet the incorporation of three adjacent heteroatoms (one sulfur, two nitrogen) imparts distinct characteristics that are pivotal to its function.[1] This guide moves beyond a cursory overview to provide an in-depth analysis of the molecule's core structural and bonding characteristics. We will explore its precise geometry, delve into the nuances of its aromaticity and electronic landscape, and connect these fundamental properties to its synthesis, reactivity, and its successful application in agrochemical development, offering a validated framework for future research and molecular design.
| Physicochemical Properties of this compound | |
| IUPAC Name | This compound[2] |
| Synonyms | Benzo[d][3][4][5]thiadiazole, Azabenzothiazole[1][2] |
| CAS Number | 273-77-8[2] |
| Molecular Formula | C₆H₄N₂S[1] |
| Molar Mass | 136.17 g·mol⁻¹[1] |
| Appearance | Colorless solid[1] |
| Melting Point | 36–37 °C[1] |
| Boiling Point | 220.5 °C[1] |
Part 1: Molecular Geometry and Solid-State Structure
The foundational architecture of this compound is defined by its planarity. The fused ring system is essentially flat, a feature confirmed by X-ray crystallographic studies.[2] This rigid, planar geometry is a critical factor influencing its intermolecular interactions in the solid state, such as π-π stacking, and its ability to fit into the active sites of biological targets.
The definitive source for the precise bond lengths and angles of this compound is its single-crystal X-ray diffraction data, available through the Cambridge Crystallographic Data Centre (CCDC).
-
CCDC Deposition Number: 273924[2]
Analysis of the bonding within the heterocyclic portion reveals significant electronic delocalization. The key bond lengths are indicative of partial double-bond character, deviating from simple single or double bonds.
| Key Intramolecular Bond Distances | Length (pm) | Interpretation |
| N(2)-N(3) | 128 | Significantly shorter than a typical N-N single bond (~145 pm), indicating multiple bond character.[1] |
| S(1)-N(2) | 171 | Shorter than a typical S-N single bond (~176 pm), suggesting delocalization and partial double-bond character.[1] |
This geometry, a direct consequence of its electronic structure, underpins the molecule's aromaticity and chemical behavior, which will be explored in the subsequent section.
Part 2: Electronic Structure, Bonding, and Aromaticity
A 10-π Aromatic System
This compound is an aromatic compound that fulfills Hückel's rule (4n+2 π electrons). It is a 10-π electron system, making it electronically analogous to naphthalene.[1] This aromaticity is the primary driver of its planarity and relative stability. The π-system is delocalized across both the benzene and the thiadiazole rings, creating a single, unified aromatic scaffold.
Expert Insight: Quantifying Aromaticity with NICS
A definitive computational method to quantify the aromaticity of a specific ring within a polycyclic system is the Nucleus-Independent Chemical Shift (NICS). This method involves calculating the magnetic shielding at the geometric center of a ring. A large negative NICS value is a hallmark of aromaticity, indicating a diamagnetic ring current, while a positive value suggests anti-aromaticity.[4]
While specific NICS calculations for this compound are not widely published, extensive studies on the isomeric 2,1,3-benzothiadiazole provide a validated reference point for this molecular class. In these systems, both the benzene and the thiadiazole rings exhibit significant negative NICS values, confirming the aromatic character of each constituent ring.[4] This confirms that the fusion does not disrupt the aromaticity of the individual rings but rather creates a larger, delocalized system.
Frontier Molecular Orbitals (HOMO & LUMO)
The electronic properties of benzothiadiazole derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on related donor-acceptor molecules consistently show that the benzothiadiazole moiety functions as a potent electron-acceptor.[6]
-
LUMO: The LUMO is typically localized over the electron-deficient benzothiadiazole core. This indicates that the molecule will accept electrons into this region, making it susceptible to nucleophilic attack or reduction at the heterocyclic ring.
-
HOMO: In substituted derivatives, the HOMO is often distributed on the electron-donating groups attached to the core.[7]
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that influences the molecule's color, photophysical properties, and reactivity. For the benzothiadiazole class, this gap can be tuned by adding electron-donating or withdrawing substituents, a key strategy in the development of functional materials.[8]
Part 3: Spectroscopic Characterization Workflow
A rigorous structural confirmation of this compound relies on a combination of spectroscopic techniques. The logical workflow for characterization after synthesis is essential for verifying purity and confirming identity.
Caption: Standard workflow for the synthesis and spectroscopic validation of this compound.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides unequivocal proof of the molecule's mass. The spectrum is characterized by a prominent molecular ion peak (M⁺) corresponding to its molecular weight.
-
Molecular Ion (M⁺): m/z = 136, corresponding to the molecular formula C₆H₄N₂S.[9]
-
Major Fragment: A significant fragment is often observed at m/z = 108, resulting from the loss of molecular nitrogen (N₂), a common fragmentation pathway for such heterocycles.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a ≥400 MHz spectrometer. The aromatic region (typically 7.0-9.0 ppm) should be carefully examined.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the presence of four protonated and two quaternary carbons in the benzoid ring, a total of six signals are expected in the aromatic region.
Interpretation of Expected Spectra:
-
¹H NMR: The four protons on the benzene ring are chemically distinct, leading to a complex series of overlapping multiplets in the aromatic region. The specific chemical shifts and coupling constants are sensitive to the electronic effects of the fused thiadiazole ring.
-
¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring. The two carbons at the ring fusion (C3a, C7a) will appear as quaternary signals (lacking attached protons) and are typically shifted further downfield.
For comparative purposes, the reported ¹H NMR chemical shifts for the isomeric 2,1,3-benzothiadiazole in CDCl₃ show two distinct multiplets, reflecting its higher symmetry.[1]
| Compound (Isomer) | Proton Signals (ppm in CDCl₃) | Reference |
| 2,1,3-Benzothiadiazole | δ 7.97 (m, 2H), 7.53 (m, 2H) | [1] |
Vibrational and Electronic Spectroscopy (IR & UV-Vis)
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies characteristic functional groups. The spectrum of this compound is dominated by vibrations from the aromatic system. Key expected peaks include aromatic C-H stretching (above 3000 cm⁻¹), C=C and C=N ring stretching vibrations (in the 1400-1600 cm⁻¹ region), and C-H out-of-plane bending (in the 700-900 cm⁻¹ region).[5]
-
UV-Vis Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions. As an aromatic system, this compound and its derivatives exhibit strong absorptions in the UV region corresponding to π→π* transitions.[3] In derivatives featuring donor-acceptor architecture, an additional lower-energy band corresponding to an intramolecular charge-transfer (ICT) transition is often observed.[10]
Part 4: Synthesis and Chemical Reactivity
Primary Synthesis: Diazotization of 2-Aminothiophenol
The most direct and widely cited method for preparing the parent this compound is the diazotization of 2-aminothiophenol, followed by intramolecular cyclization.[1]
Caption: Diazotization of 2-aminothiophenol to form this compound.
Experimental Protocol: Synthesis via Diazotization This protocol is a representative methodology based on established chemical principles.
-
Dissolution: Dissolve 2-aminothiophenol (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Diazotization: Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the diazonium salt intermediate occurs.
-
Cyclization: Continue stirring the reaction mixture at low temperature for 1-2 hours. The diazonium salt undergoes spontaneous intramolecular cyclization.
-
Work-up: Allow the mixture to warm to room temperature. Neutralize the solution carefully with a base (e.g., NaHCO₃).
-
Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent like petroleum ether.
Reactivity Profile
The electron-deficient nature of the thiadiazole ring significantly influences the reactivity of the entire molecule.
-
Basicity: this compound is a very weak base.[1]
-
Electrophilic Aromatic Substitution: The molecule is deactivated towards electrophilic attack compared to naphthalene or benzene. Reactions like nitration are slow and often require harsh conditions.[1] Studies on amino-substituted derivatives show that electrophilic substitution occurs on the benzene ring, with the position directed by the activating amino group.[11]
-
Alkylation: Alkylation reactions occur exclusively at the N-3 position, yielding the corresponding 3-amino quaternary salt, reflecting the nucleophilicity of this specific nitrogen atom.[1]
Part 5: Application in Drug and Agrochemical Development: The Acibenzolar-S-methyl Case Study
The fundamental properties of the this compound scaffold are not merely of academic interest; they have been masterfully exploited in the development of the commercial plant activator, Acibenzolar-S-methyl (marketed as Bion® or Actigard®).[5] This compound is a prime example of how understanding a core molecular structure can lead to innovative functional molecules.
Caption: Mode of action of Acibenzolar-S-methyl as a plant defense activator.
Mechanism of Action: A Pro-pesticide Approach
Critically, Acibenzolar-S-methyl is not a conventional fungicide; it has little to no direct toxicity to fungal pathogens.[12] Instead, it functions as a plant activator .
-
Uptake and Metabolism: After application, the plant absorbs the compound. Inside the plant tissues, esterase enzymes hydrolyze the S-methyl thioester to the corresponding carboxylic acid: benzo[3][4][5]thiadiazole-7-carboxylic acid. This is the biologically active metabolite.[5]
-
Signal Mimicry: The active metabolite mimics the action of the natural plant hormone salicylic acid, a key signaling molecule in plant defense.[4][13]
-
Induction of SAR: This mimicry triggers a plant-wide defense cascade known as Systemic Acquired Resistance (SAR) . This process involves the activation of a suite of defense-related genes, leading to the production of pathogenesis-related (PR) proteins, which confer broad-spectrum and long-lasting resistance against a variety of fungal, bacterial, and viral pathogens.[5][12]
This indirect mode of action is highly valuable in modern agriculture as it leverages the plant's own immune system and presents a lower risk for the development of pathogen resistance compared to traditional, direct-acting fungicides.[3]
Conclusion
This compound is a structurally elegant and electronically sophisticated molecule. Its planar, 10-π aromatic system provides a stable and rigid scaffold. The inherent electron-accepting nature of the thiadiazole ring, coupled with the potential for derivatization on the benzoid ring, creates a versatile platform for tuning its electronic and biological properties. The successful translation of these fundamental characteristics into the highly effective plant activator Acibenzolar-S-methyl underscores the immense potential held within this heterocyclic core. For researchers in medicinal and materials chemistry, a thorough understanding of this scaffold's structure and bonding is the critical first step toward designing the next generation of functional molecules.
References
- 1. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 1,2,3-Benzothiadiazole Derivatives in Agriculture
Abstract: The advent of 1,2,3-benzothiadiazole and its derivatives represents a paradigm shift in crop protection, moving beyond direct antimicrobial action to the strategic activation of the plant's own defense mechanisms. These compounds, often referred to as plant activators or inducers of Systemic Acquired Resistance (SAR), do not possess significant direct fungicidal or bactericidal properties.[1][2] Instead, they function as synthetic analogs of the plant defense hormone salicylic acid (SA), priming the plant to mount a faster and more robust defense response against a broad spectrum of pathogens.[1][3] This guide provides an in-depth exploration of the core mechanisms, key chemical entities, and field-proven protocols for the application of this compound derivatives, tailored for researchers, scientists, and professionals in agricultural science and drug development.
The Core Mechanism: Induction of Systemic Acquired Resistance (SAR)
The primary mode of action for this compound derivatives is the activation of the Systemic Acquired Resistance (SAR) pathway.[1][4] SAR is a plant-wide immune response that confers long-lasting, broad-spectrum resistance to secondary infections by fungi, bacteria, and viruses.[5][6]
Upon application, a derivative like Acibenzolar-S-methyl (ASM) is absorbed and translocated systemically throughout the plant.[3][6] In the plant tissues, ASM is hydrolyzed to its active metabolite, this compound-7-carboxylic acid[1][7], which mimics the endogenous signaling molecule, salicylic acid (SA). This mimicry initiates a signaling cascade that, unlike natural infection, does not require the accumulation of SA itself.[8] The signal is perceived downstream, leading to the activation of the key regulatory protein NPR1 (Nonexpresser of Pathogenesis-Related Genes 1). Activated NPR1 translocates to the nucleus, where it interacts with transcription factors to induce the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[8][9] The accumulation of these PR proteins, which include enzymes like β-1,3-glucanases and chitinases, contributes to the enhanced state of defense readiness, or "priming," that characterizes SAR.[5][10]
This "priming" effect is crucial; the plant does not constitutively express high levels of defense compounds, which could lead to a metabolic cost and reduced growth. Instead, it is prepared to respond more rapidly and effectively upon actual pathogen attack.[5][10]
Figure 1: Simplified signaling pathway of SAR induction by this compound derivatives.
Key this compound Derivatives in Agriculture
Several derivatives have been successfully commercialized, each with a distinct profile of use and application. The development of novel derivatives continues, aiming for improved efficacy, broader crop compatibility, and lower production costs.[11][12]
| Common Name | Trade Name(s) | Primary Crops | Primary Target Pathogens | References |
| Acibenzolar-S-methyl (ASM/BTH) | Actigard®, Bion® | Wheat, Tobacco, Rice, Vegetables (Tomato, Zucchini, Pepper), Sunflower | Fungi (e.g., Powdery Mildew, Rusts, Rhizoctonia solani), Bacteria (e.g., Pseudomonas syringae), Viruses (e.g., TMV) | [3][8][13][14][15] |
| Tiadinil (TDL) | V-Get®, Oryzemate® (component) | Rice, Tea | Fungi (e.g., Rice Blast - Magnaporthe oryzae), Bacteria | [9][16][17] |
| Probenazole (PBZ) | Oryzemate® | Rice, Maize | Fungi (e.g., Rice Blast - Magnaporthe oryzae), Bacteria (e.g., Bacterial Leaf Blight) | [18][19][20] |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | (Experimental) | Zucchini, Strawberry, Tulip | Fungi (e.g., Powdery Mildew, Fusarium oxysporum), Viruses | [21][22] |
Application Notes for Key Derivatives
Acibenzolar-S-methyl (ASM / BTH)
ASM is the most widely studied and utilized derivative.[1][21] It is valued for its broad-spectrum activity and its role in Integrated Pest Management (IPM) programs by reducing reliance on conventional fungicides.[3]
-
Preventative Action: ASM is purely a preventative measure.[3] It must be applied before the onset of disease to allow sufficient time for the SAR response to be established.[13] Curative effects on established infections are poor.[13]
-
Application Timing: For foliar applications, a minimum interval of 24-48 hours between application and a potential infection event is recommended to ensure the activation of defense pathways.[13] For soil drenches or seed treatments, the protective effect can be observed more rapidly.[2][13]
-
Growth-Immunity Trade-off: Over-application or too frequent application of ASM can sometimes lead to a "growth-immunity trade-off," where the plant diverts metabolic resources to defense at the expense of growth and yield.[22][23] This underscores the importance of adhering to recommended rates and intervals. For example, a study on zucchini found that four applications at the beginning of the season were more effective than eight applications throughout the season.[21]
Tiadinil (TDL)
Developed primarily for controlling rice blast, TDL also activates the SAR pathway, inducing the expression of PR genes.[9][24] An interesting and unique application of TDL is its ability to enhance a plant's indirect defenses.
-
Indirect Defense Enhancement: In tea plants, TDL treatment has been shown to boost the production of herbivore-induced plant volatiles.[16] These chemical signals attract natural enemies of pests, such as predatory mites, adding another layer of protection.[16] This makes TDL a valuable tool for biological control programs.
Probenazole (PBZ)
Probenazole has a long history of use in Asia, particularly for rice blast management.[25][19] Its mechanism involves inducing SAR, but studies suggest it acts upstream of salicylic acid accumulation, stimulating the plant's own SA biosynthesis as part of the response.[25][19]
-
Metabolic Impact: Application of probenazole significantly alters the metabolic profile of rice seedlings.[18][20] It leads to the upregulation of SA, shikimate (a precursor for defense compounds), and other resistance-related primary metabolites, while down-regulating certain amino acids like phenylalanine and proline.[18] This metabolic reprogramming is central to its protective effect.
Experimental Protocols
Protocol 1: Greenhouse Efficacy Assay for Foliar Pathogens
This protocol outlines a standardized method to evaluate the efficacy of a this compound derivative in a controlled greenhouse environment.
Figure 2: Experimental workflow for greenhouse efficacy testing of SAR inducers.
Materials:
-
Test compound (e.g., BTHWA) and a standard (e.g., Acibenzolar-S-methyl).
-
Solvent/surfactant (e.g., Ethanol, Tween-20).
-
Healthy, uniform plants (e.g., 4-week-old wheat or tomato plants).
-
Pathogen culture (e.g., Blumeria graminis for wheat powdery mildew).
-
Pressurized sprayer for application and inoculation.
-
Greenhouse and controlled environment chamber (high humidity).
Step-by-Step Methodology:
-
Preparation of Treatment Solutions:
-
Prepare a stock solution of the test compound and the ASM standard in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Prepare working solutions at desired concentrations (e.g., 10, 20, 40 mg/L) by diluting the stock in deionized water containing a surfactant (e.g., 0.02% Tween-20) to ensure even leaf coverage.
-
Prepare a negative control solution containing only the solvent and surfactant at the same final concentration.
-
-
Plant Treatment:
-
Arrange plants in a randomized complete block design with at least 4-5 replicates per treatment group.
-
Treatment groups should include: Untreated Control, Negative Control (solvent), ASM Positive Control, and multiple concentrations of the test compound.
-
Apply solutions as a fine foliar spray until runoff, ensuring complete coverage of all leaves.
-
-
Induction Period:
-
Return plants to standard greenhouse conditions (e.g., 22°C, 16h light/8h dark cycle) for 48 to 72 hours. This period is critical for the plant to absorb the compound and activate the SAR pathway.[13]
-
-
Pathogen Inoculation:
-
Prepare a fresh spore suspension of the pathogen in sterile water with a surfactant (e.g., 1x10^5 spores/mL for a fungal pathogen).
-
Uniformly spray-inoculate all plants, including controls, with the pathogen suspension. A separate "mock" control group should be sprayed only with the water/surfactant solution to serve as a baseline for plant health.
-
-
Incubation and Disease Scoring:
-
Move the inoculated plants to a growth chamber with conditions optimal for the pathogen (e.g., high humidity >90%, 20°C).
-
After a suitable incubation period (typically 7-14 days, depending on the pathogen), assess disease severity on each plant. Use a standardized rating scale (e.g., percentage of leaf area covered by lesions).
-
-
Data Analysis:
-
Calculate the Disease Severity Index (DSI) for each treatment group.
-
Determine the Protective Effect (%) using the formula: [(DSI_control - DSI_treatment) / DSI_control] * 100.
-
Perform statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to determine significant differences between treatments.
-
Protocol 2: General Field Trial Protocol
This protocol provides a framework for evaluating the efficacy of this compound derivatives under real-world agricultural conditions, adhering to Good Agricultural Practices (GAP).[26]
Materials & Setup:
-
Test product formulation (e.g., suspension concentrate).
-
Commercial standard product (e.g., Actigard 50WG).
-
Calibrated application equipment (e.g., backpack sprayer, tractor-mounted boom sprayer).
-
Field plot with uniform soil and environmental conditions.
Step-by-Step Methodology:
-
Trial Design:
-
Establish a Randomized Complete Block Design (RCBD) with a minimum of four replicates per treatment.[26]
-
Plot size should be appropriate for the crop and application equipment to minimize spray drift between plots (e.g., 5m x 10m).
-
Include an untreated control and a commercial standard for comparison.
-
-
Application:
-
Apply the treatments at the manufacturer's recommended growth stage and rate. For preventative SAR inducers, application should precede the typical period of high disease pressure.
-
Record all application details: date, time, weather conditions (temperature, wind speed, humidity), application volume, and equipment used.
-
A typical field application might involve 4-8 treatments at approximately 14-day intervals, depending on the crop and disease pressure.[21]
-
-
Data Collection:
-
Disease Assessment: At regular intervals and at the end of the trial, assess disease incidence (% of infected plants) and severity (% of tissue affected) from a random sample of plants within the central rows of each plot.
-
Phytotoxicity: Visually assess plants for any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the untreated control.
-
Yield Data: At crop maturity, harvest the central rows of each plot and measure the total and marketable yield.
-
-
Data Analysis:
-
Analyze disease and yield data using ANOVA appropriate for an RCBD.
-
Use a mean separation test (e.g., Fisher's LSD or Tukey's HSD) to compare treatment means.
-
The results will determine if the test product provides a statistically significant reduction in disease and/or an increase in yield compared to the untreated control and the commercial standard.
-
Conclusion
This compound derivatives are a cornerstone of modern plant protection strategies that leverage the plant's innate immunity. Their systemic, broad-spectrum, and preventative mode of action makes them a powerful tool for integrated disease management.[3][27] While commercially successful compounds like Acibenzolar-S-methyl have paved the way, ongoing research into novel derivatives promises even greater efficacy and improved plant compatibility.[11][22] For researchers and developers, a thorough understanding of the underlying SAR mechanism, coupled with rigorous testing through standardized laboratory and field protocols, is essential for harnessing the full potential of this unique class of agricultural chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. scribd.com [scribd.com]
- 5. A Benzothiadiazole Primes Parsley Cells for Augmented Elicitation of Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tiadinil, a Novel Class of Activator of Systemic Acquired Resistance, Induces Defense Gene Expression and Disease Resistance in Tobacco [jstage.jst.go.jp]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - East China Normal University [pure.ecnu.edu.cn:443]
- 13. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Tiadinil, a plant activator of systemic acquired resistance, boosts the production of herbivore-induced plant volatiles that attract the predatory mite Neoseiulus womersleyi in the tea plant Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Plant Defense Responses to a Novel Plant Elicitor Candidate LY5-24-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic Mechanism of Plant Defense against Rice Blast Induced by Probenazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ppqs.gov.in [ppqs.gov.in]
- 27. A Review on the Application of Benzothiadiazole in Plant Diseases Management - University of Yasouj Plant Pathology Science [yujs.yu.ac.ir]
Application Notes and Protocols for 1,2,3-Benzothiadiazole (BTH) Treatment in Arabidopsis Plants
Introduction: Harnessing Systemic Acquired Resistance with 1,2,3-Benzothiadiazole
This compound (BTH), commercially known as Acibenzolar-S-methyl (ASM), is a cornerstone chemical tool for researchers investigating plant defense mechanisms. It functions as a synthetic analog of salicylic acid (SA), a critical plant hormone in orchestrating defense against a wide array of pathogens.[1][2] BTH is not a direct antimicrobial agent; instead, it triggers the plant's own defense system, a phenomenon known as Systemic Acquired Resistance (SAR).[3][4] This induced state of heightened immunity prepares the plant for a more rapid and robust response to subsequent pathogen attacks.[4][5]
In the model organism Arabidopsis thaliana, BTH treatment has been shown to induce resistance against pathogens such as Pseudomonas syringae and Peronospora parasitica.[3] Mechanistically, BTH acts downstream of SA accumulation, activating the SAR signal transduction pathway.[3][4] This activation is dependent on the regulatory protein NPR1 (NONEXPRESSER OF PR GENES 1), a key mediator of SA-dependent defense responses.[1][3] Treatment with BTH leads to the expression of pathogenesis-related (PR) genes, which are molecular markers of an activated defense state.[3][4]
These application notes provide a comprehensive guide for researchers on the effective use of BTH to induce SAR in Arabidopsis thaliana. The protocols detailed below are designed to be reproducible and are grounded in established scientific literature, offering insights into the experimental rationale to ensure robust and reliable results.
I. Pre-Experimental Considerations: Optimizing Arabidopsis Growth for Defense Studies
The physiological state of the plant is paramount for a consistent response to BTH treatment. Therefore, maintaining optimal growth conditions is a critical first step.
Standard Growth Conditions for Arabidopsis thaliana
For reproducible defense studies, Arabidopsis thaliana should be cultivated in a controlled environment. The following conditions are widely recognized as optimal for healthy growth and development:
| Parameter | Recommended Value | Notes |
| Temperature | 22-23°C | Consistent temperature is crucial. Fluctuations can stress the plants and affect defense responses. |
| Light Intensity | 120-150 µmol/m²/s | Excessive light can cause stress, indicated by purple pigmentation of the leaves. |
| Photoperiod | 16 hours light / 8 hours dark (Long Day) | Long-day conditions promote flowering in most common lab accessions. |
| Relative Humidity | 50-60% | High humidity (>90%) can lead to sterility, while very low humidity can cause drought stress. |
Plants are typically grown in pots containing a suitable substrate, such as a commercial potting mix or a custom blend of peat moss and perlite. For experiments requiring sterile conditions, seedlings can be grown on Murashige and Skoog (MS) medium.
II. Preparation of this compound (BTH) Solutions
Proper preparation of BTH solutions is essential for accurate and repeatable experiments.
A. Materials
-
This compound (BTH) or Acibenzolar-S-methyl (ASM)
-
Dimethyl sulfoxide (DMSO) or Ethanol (95-100%)
-
Sterile, deionized water
-
Surfactant (e.g., Silwet L-77 or Tween-20)
-
Sterile flasks and tubes
-
Magnetic stirrer and stir bar
-
Micropipettes and sterile tips
B. Protocol for 100 mM BTH Stock Solution
-
Weighing: Accurately weigh out the required amount of BTH powder. For a 100 mM stock solution, this will be 13.62 mg of BTH per 1 mL of solvent.
-
Dissolving: In a sterile fume hood, add the BTH powder to a sterile glass tube or flask. Add a small volume of a suitable solvent, such as DMSO or ethanol, to dissolve the powder completely. Gentle vortexing or sonication may be required.
-
Dilution: Once the BTH is fully dissolved, add sterile, deionized water to reach the final desired volume. For example, to make 10 mL of a 100 mM stock, dissolve 136.2 mg of BTH in a small amount of solvent and then bring the final volume to 10 mL with sterile water.
-
Storage: Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. The solution should be protected from light.
C. Preparation of Working Solutions
Working solutions should be prepared fresh on the day of the experiment by diluting the stock solution with sterile water.
-
For Foliar Spray: A common working concentration is 100 µM BTH. To prepare 100 mL of a 100 µM solution, add 100 µL of the 100 mM stock solution to 99.9 mL of sterile water.
-
Surfactant Addition: For foliar applications, a surfactant is crucial for ensuring even coverage of the leaf surface. Add a surfactant such as Silwet L-77 to a final concentration of 0.004% (v/v) or Tween-20 to a final concentration of 0.01% (v/v) to the working solution.
III. BTH Application Protocols
The choice of application method depends on the experimental goals. Foliar spray is the most common method for inducing systemic resistance in the aerial parts of the plant, while soil drench targets the root system and induces a systemic response throughout the plant.
A. Protocol for Foliar Spray Application
This method is ideal for studying SAR in the leaves and is widely used for pathogen challenge assays.
-
Plant Stage: Use 4- to 6-week-old Arabidopsis plants with well-developed rosettes.
-
Preparation: Prepare a 100 µM BTH working solution containing a surfactant as described above. Also, prepare a mock control solution consisting of sterile water and the same concentration of surfactant.
-
Application: Using a fine-mist sprayer, evenly spray the entire rosette of each plant until the leaves are thoroughly wetted but not dripping. Apply approximately 0.5 to 1 mL of solution per plant.[4] Treat control plants in the same manner with the mock solution.
-
Incubation: Place the treated plants back into the growth chamber. To maintain high humidity and facilitate uptake, plants can be covered with a transparent dome for the first 24 hours.
-
Induction Period: Allow for a 1 to 3-day induction period before subsequent treatments or pathogen inoculation to ensure the establishment of SAR.[1][6]
B. Protocol for Soil Drench Application
This method is suitable for investigating root-level defense responses and the systemic signaling to aerial tissues.
-
Plant Stage: Use 3- to 4-week-old Arabidopsis plants grown in individual pots.
-
Preparation: Prepare a BTH working solution. A concentration range of 50-100 µM is a good starting point for optimization. A mock control solution with water should also be prepared. A surfactant is not necessary for soil drench application.
-
Application: Evenly apply a defined volume of the BTH working solution to the soil of each pot. The volume will depend on the pot size but should be sufficient to saturate the soil. For a standard 2.5-inch pot, 10-15 mL is typically adequate. Apply the same volume of the mock solution to control plants.
-
Incubation: Return the plants to the growth chamber and allow for a 2 to 3-day induction period.
-
Post-Treatment Care: Monitor the plants for any signs of phytotoxicity, such as chlorosis or growth inhibition, which can occur at higher BTH concentrations.
IV. Experimental Design and Controls
A well-designed experiment with appropriate controls is crucial for interpreting the results of BTH treatment.
-
Mock Control: Always include a group of plants treated with the same solution as the experimental group but lacking BTH (e.g., water with surfactant for foliar spray). This control accounts for any effects of the application method or the solvent.
-
Positive Control (Pathogen Only): A group of mock-treated plants that are subsequently challenged with the pathogen serves as a baseline for disease susceptibility.
-
Experimental Group (BTH + Pathogen): This group receives the BTH treatment followed by the pathogen challenge. A reduction in disease symptoms or pathogen growth compared to the positive control indicates successful induction of resistance.
-
Negative Control (BTH Only): A group of plants treated with BTH but not challenged with the pathogen can be used to assess any direct effects of BTH on plant physiology or gene expression in the absence of the pathogen.
V. Visualizing the BTH-Induced Signaling Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate the BTH signaling pathway and a typical experimental workflow.
Caption: BTH signaling pathway in Arabidopsis.
Caption: Experimental workflow for BTH treatment.
VI. Troubleshooting and Considerations
-
Phytotoxicity: High concentrations of BTH can lead to leaf yellowing (chlorosis) or stunted growth. If phytotoxicity is observed, reduce the BTH concentration in subsequent experiments.
-
Variability in Response: The magnitude of the BTH-induced resistance can vary depending on the Arabidopsis accession, the developmental stage of the plant, and environmental conditions. Consistency in these factors is key to reproducibility.
-
Surfactant Choice: The type and concentration of surfactant can affect the efficiency of foliar application. It is advisable to test different surfactants or concentrations if suboptimal results are obtained.
-
Timing of Pathogen Challenge: The timing of the pathogen challenge after BTH treatment is critical. A 1 to 3-day window is generally effective, but the optimal timing may vary depending on the pathogen and the specific research question.
References
- 1. Local Application of Acibenzolar- S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]
Analytical methods for quantification of 1,2,3-Benzothiadiazole
An Application Guide to the Analytical Quantification of 1,2,3-Benzothiadiazole
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the precise and reliable quantification of this compound. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document details the foundational principles, field-proven insights, and step-by-step protocols for robust analytical workflows. We will explore the predominant chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), both coupled with Mass Spectrometry (MS)—and delve into the critical aspects of sample preparation and method validation. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods for their specific applications.
Application Notes: The Science of Quantification
Introduction to this compound
This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a 1,2,3-thiadiazole ring.[1] Its chemical formula is C₆H₄N₂S, and it has a molecular weight of 136.174 g/mol .[2] While the parent compound itself has limited direct applications, its derivatives are of significant interest, most notably acibenzolar-S-methyl, a fungicide used in agriculture.[1] The presence of this compound and related structures in environmental matrices and agricultural products necessitates the development of sensitive and selective analytical methods for monitoring and risk assessment.
Foundational Principles of Analytical Strategy
The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) is the first critical decision in method development. This choice is fundamentally dictated by the analyte's physicochemical properties, particularly its volatility and thermal stability.
-
Gas Chromatography (GC): This technique is ideal for analyzing compounds that are volatile or semi-volatile and thermally stable.[3] For this compound, GC is a viable and powerful approach. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column (e.g., a DB-5MS column).[3][4] Coupling GC with Mass Spectrometry (GC-MS) provides high selectivity, with Electron Ionization (EI) being the most common ion source.[3] A characteristic fragmentation pattern for many thiadiazoles involves the initial elimination of a stable nitrogen molecule (N₂), which provides a key diagnostic clue in mass spectral interpretation.[5][6]
-
Liquid Chromatography (LC): LC is exceptionally versatile and is the preferred method for a broader range of compounds, including those that are non-volatile or thermally labile, without the need for chemical derivatization.[3][7] For this compound, Reversed-Phase HPLC (RP-HPLC) is the most common approach.[8] Separation occurs based on the analyte's partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[8][9] Coupling LC with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and specificity, making it the gold standard for trace-level quantification in complex matrices like urine or wastewater.[10][11] Electrospray Ionization (ESI) is the most utilized ion source for this class of compounds.[7]
The Critical Role of Sample Preparation
The quality of analytical results is directly dependent on the effectiveness of the sample preparation stage.[12][13] The primary goals are to isolate the target analyte from interfering matrix components, concentrate it to a level suitable for detection, and transfer it into a solvent compatible with the analytical instrument.
-
Solid-Phase Extraction (SPE): This is the most widely used technique for aqueous samples such as surface water, wastewater, or urine.[7][14] The sample is passed through a cartridge containing a solid sorbent. For benzothiadiazoles, polymeric sorbents are often used, which retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a small volume of an organic solvent.[11] This technique offers high recovery rates and excellent sample clean-up.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Developed for the analysis of pesticide residues in food and agricultural products, the QuEChERS method is highly effective for complex solid matrices like grains or fruits.[15][16] The process typically involves an initial extraction with acetonitrile followed by a "salting-out" step to induce phase separation. A subsequent dispersive SPE (dSPE) step, using a combination of sorbents like C18 and graphitized carbon black (GCB), is performed to remove interferences such as pigments and fatty acids.[16]
Ensuring Trustworthiness: Method Validation
A fully validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[17][18] Key validation parameters, as defined by international guidelines (e.g., ICH), must be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[18]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[19]
-
Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.[18][20]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[18]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.[17]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the quantification of this compound in distinct matrices. These are robust, validated approaches that can be adapted as needed.
Protocol 1: Analysis of this compound in Water by SPE and LC-MS/MS
This protocol is designed for the ultra-trace quantification of this compound in environmental water samples.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Collect a 500 mL water sample in a clean glass container. If necessary, adjust the pH to ~3.0 with formic acid.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB, 200 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Load the entire 500 mL water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
After loading, wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20 minutes.
-
Elute the analyte with 6 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: 40% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions: Monitor the transition for this compound (Precursor Ion: m/z 137.0 -> Product Ion: m/z 109.0 [M+H-N₂]⁺). Optimize collision energy as per instrument requirements.
-
-
Data Analysis:
-
Construct a calibration curve using external standards prepared in the final reconstitution solvent.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Caption: Workflow for LC-MS/MS analysis of this compound in water.
Protocol 2: Analysis of this compound in Grains by QuEChERS and GC-MS/MS
This protocol is adapted for the robust quantification of this compound residues in complex grain matrices.[15]
Methodology:
-
Sample Preparation (QuEChERS):
-
Homogenize a representative sample of the grain (e.g., wheat, corn) to a fine powder.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex for 1 minute to moisten the sample.
-
Add 10 mL of acetonitrile.
-
Add a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg MgSO₄ and 50 mg C18.
-
Vortex for 30 seconds and then centrifuge at 10,000 rpm for 2 minutes.
-
Transfer the cleaned extract into an autosampler vial for analysis.
-
-
GC-MS/MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C.[4]
-
Oven Program: Start at 60°C (hold 1 min), ramp at 20°C/min to 200°C, then ramp at 10°C/min to 280°C (hold 5 min).
-
MS System: Agilent 7000 Series Triple Quadrupole or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
MRM Transitions: Monitor appropriate transitions for this compound (e.g., Precursor Ion: m/z 136 -> Product Ions: m/z 108 [M-N₂]⁺, m/z 82).
-
-
Data Analysis:
-
Construct a matrix-matched calibration curve to compensate for matrix effects.
-
Quantify the analyte in the sample by comparing its peak area to the matrix-matched calibration curve.
-
Caption: Workflow for GC-MS/MS analysis of this compound in grains.
Comparative Performance Data
The selection of an analytical method often involves a trade-off between sensitivity, cost, and the complexity of the sample matrix. The following table summarizes typical performance characteristics for the analysis of benzothiadiazole and related compounds using the described techniques.
| Parameter | LC-MS/MS (Aqueous Samples) | GC-MS/MS (Solid/Grain Samples) |
| Linearity (r²) | > 0.99[3] | > 0.999[15] |
| LOD | 0.04 - 4.0 ng/mL (urine)[3][10] | 0.001 mg/kg (grains)[15] |
| LOQ | 0.01 - 6.14 ng/L (wastewater)[14][21] | 0.002 - 0.005 mg/kg (grains)[15] |
| Accuracy (Recovery) | 70 - 130%[14] | 88 - 119%[15] |
| Precision (RSD) | < 20%[14] | < 5%[15] |
Conclusion
The successful quantification of this compound hinges on a well-designed analytical strategy that pairs an appropriate separation and detection technique with a robust sample preparation protocol. For aqueous matrices requiring high sensitivity, SPE followed by LC-MS/MS is the method of choice. For complex solid matrices such as grains, a QuEChERS extraction coupled with GC-MS/MS provides excellent accuracy and precision. By understanding the principles behind these methods and adhering to rigorous validation standards, researchers can generate reliable and defensible data for a wide range of applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Residue behavior and efficacy of benzothiazole in grains under different fumigation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Residue analysis method of thiadiazole derived pesticides in kiwi fruit [nyxxb.cn]
- 17. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 18. pharmadevils.com [pharmadevils.com]
- 19. staff-beta.najah.edu [staff-beta.najah.edu]
- 20. mdpi.com [mdpi.com]
- 21. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC–MS/MS | CoLab [colab.ws]
Application Notes & Protocols: 1,2,3-Benzothiadiazole as a Fluorescent Sensor for Metal Ions
An In-Depth Technical Guide
Foundational Principles: The Power of Benzothiadiazole in Fluorescent Sensing
The precise detection and quantification of metal ions are critical in diverse fields, including environmental monitoring, clinical diagnostics, and pharmaceutical research. Fluorescent chemosensors have emerged as an indispensable tool due to their high sensitivity, rapid response, and operational simplicity. At the heart of many advanced sensors lies the 2,1,3-benzothiadiazole (BTD) core, a heterocyclic fluorophore renowned for its versatile photophysical properties.[1]
The BTD scaffold serves as an excellent building block for fluorescent sensors.[1] Its inherent fluorescence can be systematically modulated through chemical modification, allowing for the design of sensors that respond to specific metal ions. The sensing mechanism often relies on well-defined photophysical processes such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT), which are disrupted or enhanced upon coordination with a target metal ion.[1] This interaction translates into a measurable change in fluorescence intensity or a shift in emission wavelength, enabling sensitive detection.
Core Sensing Mechanisms
The optical response of BTD-based chemosensors is primarily governed by two key mechanisms:
-
Photoinduced Electron Transfer (PET): In a typical PET sensor, the BTD fluorophore is linked to a metal ion receptor. In the "off" state, the fluorescence of the BTD core is quenched due to electron transfer from the receptor to the excited fluorophore. Upon binding a metal ion, the receptor's electron-donating ability is suppressed, inhibiting the PET process and "turning on" the fluorescence.[1]
-
Intramolecular Charge Transfer (ICT): BTD is an electron-accepting unit. When coupled with an electron-donating group, an ICT state can be established upon photoexcitation. The coordination of a metal ion can significantly influence the electron density of the molecule, intensifying the ICT process and causing a noticeable shift in the emission spectrum.[1]
Caption: Generalized workflow of a BTD-based "turn-on" fluorescent sensor.
Design and Synthesis of BTD-Based Sensors
The versatility of BTD sensors stems from the straightforward synthetic routes available to modify the core structure. This allows for the introduction of specific metal ion recognition moieties and the fine-tuning of photophysical properties.
Synthetic Strategy Overview
The primary synthetic pathway to obtain the BTD core involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).[1] Subsequent functionalization is typically achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings.[2][3][4] These reactions enable the attachment of various recognition units (e.g., triphenylamine, rhodanine-3-acetic acid) that provide selectivity for specific metal ions like Hg²⁺.[2][5]
Caption: Typical workflow for the synthesis of a BTD-based sensor via Suzuki coupling.
Protocol: Synthesis of a Representative Hg²⁺ Sensor (TBBA)
This protocol details the synthesis of a near-infrared (NIR) emissive sensor for Hg²⁺, adapted from Shen et al.[2][5] The synthesis involves a two-step Suzuki coupling followed by a condensation reaction.
Materials and Reagents:
-
(4-(diphenylamino)phenyl)boronic acid
-
4-formylphenylboronic acid
-
Rhodanine-3-acetic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Ammonium acetate
-
Toluene, Dichloromethane (DCM), Acetic Acid
-
Standard laboratory glassware and purification apparatus (silica gel for column chromatography)
Step-by-Step Procedure:
-
Synthesis of Intermediate M1:
-
In a flask under argon, combine 4,7-dibromobenzo[c][1][2][6]thiadiazole (1 mmol), (4-(diphenylamino)phenyl)boronic acid (1 mmol), and Pd(PPh₃)₄ (3 mol%).[2]
-
Add a mixture of toluene (16 mL), DCM (8 mL), and a 20% aqueous K₂CO₃ solution (2 mL).[2]
-
Stir the mixture vigorously at 90 °C for 8 hours.[2]
-
After cooling, pour the mixture into deionized water and extract with DCM.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate eluent) to yield M1.[2]
-
-
Synthesis of Intermediate M2:
-
Combine M1 (0.5 mmol), 4-formylphenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (3 mol%), and K₂CO₃ solution (1 mL) in a mixture of DCM (8 mL) and toluene (16 mL).[2]
-
Stir the reaction at 80 °C for 6 hours.
-
Follow the extraction and drying procedure as described in Step 1.
-
Purify the product by column chromatography to obtain M2.[2]
-
-
Synthesis of Final Sensor (TBBA):
-
Add M2 (1.08 mmol) and rhodanine-3-acetic acid (1.07 mmol) to acetic acid (25 mL) with ammonium acetate.[2]
-
Stir the mixture under nitrogen at 100 °C for 24 hours.
-
Cool the reaction to room temperature and quench with ice water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and purify by column chromatography to obtain the final sensor, TBBA.[2]
-
Experimental Protocols for Metal Ion Detection
This section provides a standardized workflow for evaluating the performance of a BTD-based fluorescent sensor.
Materials and Equipment:
-
Stock solution of the BTD sensor (e.g., 1 mM in DMSO or acetonitrile).
-
Stock solutions of various metal ion salts (e.g., Hg(ClO₄)₂, ZnSO₄, Al(NO₃)₃, etc.) in an appropriate solvent (typically water or buffer).[2]
-
High-purity solvents for dilution (e.g., DMSO, acetonitrile, buffered aqueous solutions).
-
Fluorometer with quartz cuvettes.
-
Standard laboratory pipettes and volumetric flasks.
Caption: Step-by-step experimental workflow for characterizing a BTD sensor.
Step-by-Step Protocol:
-
Preparation of Test Solutions:
-
Prepare a working solution of the BTD sensor (e.g., 10 µM) in the desired solvent system (e.g., DMSO/water mixture).
-
Prepare working solutions of the target metal ion and various potentially interfering metal ions.
-
-
Fluorescence Titration:
-
Place a fixed volume (e.g., 3 mL) of the sensor working solution into a quartz cuvette.
-
Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength.
-
Incrementally add small aliquots of the target metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the new fluorescence spectrum. Continue until the fluorescence intensity reaches a plateau, indicating saturation.[7]
-
-
Data Analysis and Validation:
-
Binding Constant (Kₐ): For a 1:1 binding stoichiometry, the association constant can be determined using the Benesi-Hildebrand equation, which relates the change in fluorescence to the concentration of the metal ion.[2]
-
Limit of Detection (LOD): The LOD is typically calculated as 3σ/k, where σ is the standard deviation of the blank measurement (sensor alone) and k is the slope of the linear portion of the fluorescence intensity versus concentration plot at low concentrations.
-
Selectivity (Competition) Test: To ensure the sensor is selective, perform the titration experiment in the presence of a background of other common metal ions. A robust sensor will show a significant response only to the target ion.[7]
-
Reversibility Test: To assess if the sensor is reusable, add a strong chelating agent (like EDTA) to the sensor-metal complex. A return to the initial fluorescence state indicates reversible binding.[7]
-
Performance Characteristics and Applications
BTD-based sensors have been successfully developed for a wide range of metal ions, demonstrating impressive performance and utility in practical applications.
Performance Data Summary
| Target Ion | Sensor Type | Response | Limit of Detection (LOD) | Reference |
| Hg²⁺ | Small Molecule (TBBA) | Turn-on (NIR) | 13.10 nM | [5] |
| Hg²⁺ | Imidazo-BTD | Turn-off | Not specified | [8] |
| Al³⁺ | Eu³⁺-MOF (JXUST-11) | Turn-on | 2.9 ppm | [9][10] |
| Ga³⁺ | Eu³⁺-MOF (JXUST-11) | Turn-on | 10.2 ppm | [9][10] |
| Al³⁺, Cr³⁺, Fe³⁺ | Zn²⁺-MOF (JXUST-3) | Turn-off | ~0.05 µM | [6] |
| Zn²⁺ | Benzothiazole-BTD | Turn-on (Ratiometric) | 0.25 ppm | [7] |
| Cu²⁺, Ni²⁺ | Benzothiazole-BTD | Turn-off | 0.34 ppm, 0.30 ppm | [7] |
Key Application Areas
-
Environmental Monitoring: The high sensitivity of BTD sensors makes them ideal for detecting toxic heavy metals like Hg²⁺ in environmental water samples at levels far below regulatory limits.[5][11]
-
Bioimaging: The ability to design cell-permeable and biocompatible BTD sensors has enabled the visualization of metal ions in living systems. Sensors have been successfully used for fluorescence imaging of Hg²⁺ in living cells and even in whole organisms like zebrafish.[5][9][10]
-
Metal-Organic Frameworks (MOFs): Incorporating BTD derivatives as ligands into MOFs has created highly stable and reusable sensing platforms.[6][9][10] These materials can be used to create portable test films for on-site detection.[9][10]
References
- 1. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | MDPI [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel benzothiadiazole-based and NIR-emissive fluorescent sensor for detection of Hg2+ and its application in living cell and zebrafish imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Benzothiadiazole-Based Eu3+ Metal-Organic Framework as the Turn-On Luminescent Sensor toward Al3+ and Ga3+ with Potential Bioimaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Field trial results of 1,2,3-Benzothiadiazole for crop protection
An Application Guide to Field Trials of 1,2,3-Benzothiadiazole (BTH) for Sustainable Crop Protection
Authored by: A Senior Application Scientist
Introduction: A Paradigm Shift in Plant Disease Management
For decades, crop protection has relied heavily on conventional fungicides and bactericides that directly target and eliminate pathogens. While effective, this approach has led to challenges, including the development of pathogen resistance and environmental concerns. This compound (BTH), and its active S-methyl ester form Acibenzolar-S-Methyl (ASM), represents a paradigm shift in this strategy.[1][2] Marketed under trade names like Bion® and Actigard®, BTH is not a direct antimicrobial agent.[2] Instead, it is a pioneering plant defense activator that primes the plant's own innate immune system, a mechanism known as Systemic Acquired Resistance (SAR).[1][2][3] This guide provides an in-depth exploration of the field application of BTH, detailing the molecular underpinnings of its action, proven protocols for field trials, and a synthesis of key trial results across various crops.
Core Mechanism of Action: Triggering Systemic Acquired Resistance (SAR)
The efficacy of BTH is rooted in its ability to act as a functional synthetic analog of salicylic acid (SA), a crucial plant hormone that signals the onset of a defense response.[2][4][5] Unlike traditional pesticides, BTH does not kill pathogens directly but rather prepares the plant to defend itself more rapidly and effectively upon pathogen attack.[5][6] This state of heightened alert is SAR, which confers long-lasting, broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, and viruses, throughout the entire plant—even in tissues not directly treated.[2][7][8]
Upon application, BTH initiates a signaling cascade that leads to the expression of a suite of defense-related genes, notably the Pathogenesis-Related (PR) genes (PR-1, PR-2, PR-5).[7][8] The activation of this pathway is time-dependent and requires the NPR1/NIM1 gene, a key regulator in the SA pathway.[5][7] This process, often called "priming," allows for a much stronger and faster defense response when a pathogen is actually encountered.[5][6][9]
Caption: BTH-induced Systemic Acquired Resistance (SAR) signaling pathway.
Field Trial Design: Key Scientific Considerations
Designing a field trial for a plant defense activator like BTH requires a different strategic approach than for a conventional, curative pesticide. The goal is to measure the effect of an enhanced plant defense potential, not direct pathogen eradication.
-
Preventative Application is Crucial : BTH is not curative and shows limited effect on established infections.[10] Application must be prophylactic, administered before the anticipated onset of disease pressure to allow sufficient time for the SAR response to be established systemically.[10]
-
Appropriate Controls : A robust trial design must include, at a minimum:
-
Untreated Control (UTC) : To establish a baseline for disease pressure and crop performance.
-
BTH/ASM Treatment : The experimental group.
-
Conventional Fungicide/Bactericide Standard : To benchmark the efficacy of BTH against current industry practices.[11]
-
-
Growth Stage and Timing : The timing of application relative to the crop's growth stage can significantly impact efficacy and yield. For instance, in wheat, BTH treatment at the end of tillering (GS 28) was more effective against powdery mildew than earlier applications, though earlier applications sometimes led to higher yields.[11]
-
Application Frequency : The persistence of the SAR response varies. For some diseases like bacterial spot on tomato, weekly applications of ASM have proven significantly more effective than bi-weekly applications.[12][13]
-
Phytotoxicity and Yield Trade-offs : At high concentrations, BTH can cause temporary stunting or foliar spotting.[10] Furthermore, activating a plant's defense system requires energy and resources, which can sometimes lead to a "growth-immunity trade-off" and a reduction in yield if the plant is over-stimulated or stressed.[14] Therefore, optimizing the application rate is critical to balance disease control with crop yield.[12][14]
Protocols for Field Application and Efficacy Evaluation
The following protocols provide a self-validating framework for conducting a field trial of BTH.
Protocol 1: Field Plot Setup and BTH Application
This protocol outlines the setup of a randomized complete block design (RCBD) field trial.
-
Site Selection and Plot Design :
-
Choose a field with a history of the target disease to ensure natural inoculum pressure.
-
Establish plots of a suitable size (e.g., 5m x 2m) with buffer zones between plots to minimize spray drift.
-
Use a Randomized Complete Block Design with at least four replications (blocks) to account for field variability.
-
-
Treatment Groups :
-
T1 : Untreated Control (sprayed with water + adjuvant).
-
T2 : BTH (e.g., Actigard 50WG) applied at a low rate (e.g., 37.5 µM).
-
T3 : BTH applied at a medium rate (e.g., 75 µM).[13]
-
T4 : BTH applied at a high rate (e.g., 150 µM).
-
T5 : Standard Fungicide Program (e.g., a copper-based spray for bacterial diseases or a strobilurin/triazole for fungal diseases).[12][15]
-
-
Preparation of BTH (ASM) Solution :
-
Causality: Precise concentration is key to avoiding phytotoxicity while ensuring SAR activation.
-
Using Actigard 50WG (50% w/w Acibenzolar-S-Methyl) as an example for a 75 µM solution:
-
The molecular weight of ASM is 210.2 g/mol .
-
A 75 µM solution is 75 x 10⁻⁶ mol/L.
-
Required grams per liter = 75 x 10⁻⁶ mol/L * 210.2 g/mol = 0.0158 g/L of active ingredient (a.i.).
-
Since the product is 50% a.i., you need 0.0158 / 0.50 = 0.0316 g of product per liter of water.
-
-
Add a non-ionic surfactant/adjuvant (e.g., Silwet L-77 at 0.025% v/v) to the spray solution to ensure uniform leaf coverage.
-
-
Application Procedure :
-
Begin applications preventatively based on disease forecasting models or historical data for the region.
-
Use a calibrated backpack sprayer with appropriate nozzles (e.g., TeeJet XR8002VS) to deliver a fine mist, spraying until runoff to ensure thorough coverage.
-
Repeat applications at the desired interval (e.g., weekly for high-pressure bacterial diseases, or every 14-21 days for certain fungal pathogens).[12]
-
Protocol 2: Assessment of Disease and Agronomic Parameters
This protocol details the quantitative data collection needed to evaluate efficacy.
-
Disease Severity Assessment :
-
Begin scouting for disease 7-10 days after the first predicted infection period.
-
Assess disease severity weekly. Use a standardized disease rating scale (e.g., 0-100% leaf area affected, or a 1-9 scale).
-
Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time, providing a more comprehensive measure of control than a single endpoint.
-
-
Yield and Quality Assessment :
-
At crop maturity, harvest a predetermined area from the center of each plot.
-
Measure total marketable yield (e.g., kg/hectare ).
-
Assess quality parameters relevant to the crop, such as grain weight (for cereals), fruit size and number (for tomato), or levels of desired metabolites like phenolic compounds in grapes.[16]
-
Protocol 3: Molecular and Biochemical Validation of SAR Activation
This protocol provides methods to confirm that the observed disease resistance is mechanistically linked to SAR induction by BTH.
-
Tissue Sampling :
-
Collect leaf samples from distal, untreated leaves at set time points after BTH application (e.g., 0, 24, 48, and 72 hours) to demonstrate systemic signaling.
-
Immediately flash-freeze the samples in liquid nitrogen and store at -80°C.
-
-
RNA Extraction and RT-qPCR :
-
Causality: Measuring the expression of known SAR marker genes like PR-1 provides direct evidence that BTH has activated the intended molecular pathway.[17]
-
Extract total RNA from the leaf tissue using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform Real-Time Quantitative PCR (RT-qPCR) using primers specific for a marker gene (e.g., PR-1) and a housekeeping gene (e.g., Actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[17] A significant upregulation of PR-1 in BTH-treated plants compared to the control validates SAR induction.[17]
-
Caption: Experimental workflow for a BTH field trial.
Summary of Field Trial Results
BTH has been evaluated across a wide range of crops, demonstrating variable but often significant efficacy.
| Crop | Target Pathogen(s) | Application Rate (a.i.) | Key Efficacy Results | Yield Effect | Reference(s) |
| Wheat | Powdery Mildew (Blumeria graminis), Leaf Rust | 30 g/ha | ~35-63% reduction in powdery mildew symptoms.[11][18] | ~18% increase compared to untreated control.[18] | [3][11][18] |
| Tomato | Bacterial Spot (Xanthomonas spp.) | 75-200 µM (weekly) | Weekly applications provided significantly better control than bi-weekly.[12][13] | No significant reduction in yield at optimal rates.[12][13] | [12][13] |
| Rice | Rice Blast (Magnaporthe oryzae) | Not specified in abstracts | BTH enhances resistance; effect is dependent on the WRKY45 transcription factor.[4][19] | Not specified. | [4][19] |
| Oats | Crown Rust (Puccinia coronata) | 18-105 g/ha | Enhanced resistance to crown rust and increased production of avenanthramides (antioxidants).[17] | Not specified. | [17] |
| Zucchini | Viral pathogens, Powdery Mildew | Not specified | Four applications at the beginning of the season were more effective than eight applications over the whole season.[20] | Higher yields with fewer applications, suggesting a growth-immunity trade-off with more frequent use.[20] | [20] |
| Grapes | General disease resistance | Not specified | Induces accumulation of phenolic compounds, potentially improving wine quality.[16] | No adverse effects on yield or berry size reported in one study.[16] | [16][21] |
Conclusion and Future Directions
This compound is a powerful tool in modern, integrated pest management (IPM) programs, offering a unique mode of action that can reduce reliance on conventional pesticides.[1][10] Its success in the field is highly dependent on a scientifically rigorous application strategy, emphasizing preventative timing and optimized rates to harness the plant's defensive capabilities without compromising yield. Field trials consistently show that when used correctly, BTH can provide significant protection against a broad spectrum of diseases in numerous crops.[1]
Future research should focus on refining application timing based on specific crop-pathogen interactions, exploring synergies when BTH is used in combination with conventional fungicides or other biostimulants, and further elucidating the genetic factors that determine the strength and duration of the SAR response in different crop varieties.
References
- 1. A Review on the Application of Benzothiadiazole in Plant Diseases Management - University of Yasouj Plant Pathology Science [yujs.yu.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Rice WRKY45 Plays a Crucial Role in Benzothiadiazole-Inducible Blast Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Benzothiadiazole Primes Parsley Cells for Augmented Elicitation of Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway. | Semantic Scholar [semanticscholar.org]
- 8. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Use of a New Benzothiadiazole Derivative for the Control of Cercospora Leaf Spot in Sugar Beet and Its Effect on the Yield | MDPI [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Rice WRKY45 plays a crucial role in benzothiadiazole-inducible blast resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Application Notes and Protocols: The Role of Benzothiadiazole in the Synthesis of High-Performance Semiconducting Polymers
Introduction: The Architectural Significance of Benzothiadiazole in Donor-Acceptor Polymers
The field of organic electronics has seen remarkable progress, largely driven by the development of novel π-conjugated semiconducting polymers.[1] Among the most successful design strategies is the donor-acceptor (D-A) architecture, which involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This design allows for precise tuning of the polymer's optical and electronic properties, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for device performance.[2]
The 2,1,3-benzothiadiazole (BT) moiety has emerged as a cornerstone acceptor unit in the synthesis of high-performance semiconducting polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][3] Although the broader class of 1,2,3-benzothiadiazoles exists, the 2,1,3-isomer is overwhelmingly favored in materials science due to its potent electron-withdrawing nature, rigid planar structure, and synthetic versatility.[4][5] Its incorporation into a polymer backbone leads to a significant lowering of the LUMO energy level, which facilitates electron injection and transport, and narrows the bandgap, enabling absorption of a broader range of the solar spectrum.[3][6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of benzothiadiazole-based semiconducting polymers. We will begin with the synthesis of the critical building block, 4,7-dibromo-2,1,3-benzothiadiazole, followed by step-by-step protocols for its polymerization via Stille and Suzuki cross-coupling reactions—the two most prevalent and robust methods for constructing these advanced materials.[7][8]
Synthesis of the Core Acceptor Monomer: 4,7-Dibromo-2,1,3-benzothiadiazole
The synthesis of high-quality, well-defined polymers begins with high-purity monomers. 4,7-dibromo-2,1,3-benzothiadiazole is the most common and crucial precursor for introducing the BT acceptor unit into the polymer chain via cross-coupling reactions. The two bromine atoms provide reactive sites for polymerization.[9]
Protocol 1: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole
This protocol is adapted from established literature procedures involving the bromination of 2,1,3-benzothiadiazole.[10][11]
Materials:
-
2,1,3-Benzothiadiazole (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Ice water
-
Deionized water, Methanol, n-Hexane for washing
Procedure:
-
Under a nitrogen atmosphere, carefully dissolve 2,1,3-benzothiadiazole (e.g., 6.81 g, 50 mmol) in concentrated sulfuric acid (e.g., 200 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Heat the mixture to 60°C.
-
Add N-bromosuccinimide (e.g., 18.71 g, 105 mmol) in three portions over 30 minutes.
-
Maintain the reaction at 60°C with vigorous stirring for 12 hours.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing approximately 900 mL of ice water. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid sequentially with deionized water (3 times), methanol (3 times), and n-hexane (3 times) to remove impurities.
-
Dry the purified product under vacuum to yield 4,7-dibromo-2,1,3-benzothiadiazole as a solid. The reported yield is approximately 69%.[10]
-
Self-Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected ¹H NMR spectrum in CDCl₃ will show a single peak for the two equivalent aromatic protons.
Causality and Field Insights:
-
Sulfuric Acid as Solvent: Concentrated H₂SO₄ serves as both a solvent and a protonating agent, activating the benzothiadiazole ring for electrophilic substitution.
-
N-Bromosuccinimide (NBS): NBS is a convenient and effective brominating agent for this reaction. Using a slight excess (2.1 eq) ensures the complete dibromination at the 4 and 7 positions.
-
Controlled Addition and Temperature: Adding NBS in portions and maintaining the temperature at 60°C prevents runaway reactions and the formation of over-brominated byproducts.
-
Precipitation in Ice Water: Pouring the acidic reaction mixture into ice water simultaneously quenches the reaction and precipitates the organic product, which has low solubility in water.
-
Sequential Washing: The washing steps are critical for removing residual acid and unreacted starting materials, ensuring the high purity required for successful polymerization.
Polymerization Methodologies for Benzothiadiazole-Based Polymers
The creation of D-A copolymers relies on cross-coupling reactions that can form carbon-carbon bonds between the donor and acceptor monomers. Stille and Suzuki polycondensations are the workhorse methods in this field due to their tolerance of a wide range of functional groups and their high reaction yields, which are necessary to achieve high molecular weight polymers.[8][12]
Stille Polycondensation
The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) and an organic halide.[8] For D-A polymer synthesis, this typically involves reacting a distannylated donor monomer with the dibrominated BT acceptor monomer.
This protocol describes the synthesis of a generic D-A polymer, for instance, copolymerizing 4,7-dibromo-2,1,3-benzothiadiazole with a distannylated donor monomer like 2,5-bis(trimethylstannyl)thiophene.
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)
-
Distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄) (1-2 mol%)
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine, P(o-tol)₃) (4-8 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene or Chlorobenzene)
-
Methanol, Acetone, Hexane for purification
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4,7-dibromo-2,1,3-benzothiadiazole, the distannylated donor monomer, the palladium catalyst, and the phosphine ligand.
-
Add anhydrous, degassed toluene via cannula. The typical concentration is around 0.1 M.
-
Heat the reaction mixture to reflux (approx. 110°C) and stir for 24-72 hours. The solution will typically darken as the polymer forms.
-
Reaction Monitoring: The progress can be monitored by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.
-
After cooling to room temperature, pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polymer.
-
Collect the polymer by filtration.
-
Purification (Soxhlet Extraction): To remove oligomers and catalyst residues, purify the polymer by sequential Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene to extract the desired polymer fraction.
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol again.
-
Collect the final polymer and dry under vacuum.
Causality and Field Insights:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. An inert atmosphere is crucial to prevent catalyst degradation and ensure efficient polymerization.[8]
-
Ligand Choice: Ligands like P(o-tol)₃ stabilize the palladium catalyst and facilitate the catalytic cycle. The bulky nature of this ligand can promote the reductive elimination step, which is the final C-C bond-forming step.
-
Soxhlet Purification: This is a critical step for achieving high-performance materials. Residual catalyst can act as a charge trap in electronic devices, and low molecular weight oligomers can disrupt film morphology and charge transport. The series of solvents with increasing polarity ensures a thorough purification.
Caption: Workflow for Stille Polycondensation of a Benzothiadiazole-based copolymer.
Suzuki Polycondensation
Suzuki coupling involves the reaction of an aryl- or vinyl-boronic acid or ester with an aryl- or vinyl-halide, catalyzed by a palladium(0) complex.[13] This method is often preferred over Stille coupling due to the lower toxicity and easier removal of boron-containing byproducts compared to tin compounds.
This protocol describes the synthesis of a D-A polymer by reacting 4,7-dibromo-2,1,3-benzothiadiazole with a diboronic ester of a donor monomer (e.g., a fluorene or benzodithiophene derivative).
Materials:
-
4,7-dibromo-2,1,3-benzothiadiazole (1.0 eq)
-
Diboronic ester donor monomer (e.g., 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand) (1-2 mol%)
-
Base (e.g., 2M aqueous Na₂CO₃ or K₂CO₃)
-
Phase-transfer catalyst (e.g., Aliquat 336), if needed
-
Anhydrous, degassed solvent (e.g., Toluene or a Toluene/Water mixture)
Procedure:
-
Set up a flask for reaction under an inert atmosphere. Add the dibrominated BT monomer, the diboronic ester donor monomer, and the palladium catalyst.
-
Add degassed toluene to the flask.
-
Add the aqueous base solution (e.g., 2M Na₂CO₃). The reaction is typically biphasic. A phase-transfer catalyst can be added to improve mixing and reaction rates.
-
Heat the mixture to reflux (e.g., 90-100°C) with very vigorous stirring for 24-72 hours.
-
After cooling, separate the organic layer. Wash it with water and then brine.
-
Concentrate the organic layer and precipitate the polymer into a non-solvent like methanol or acetone.
-
Collect the crude polymer by filtration.
-
Purify the polymer using Soxhlet extraction as described in the Stille protocol (Protocol 2, step 7).
-
Reprecipitate the purified polymer and dry under vacuum.
Causality and Field Insights:
-
The Role of the Base: The base is essential for the transmetalation step of the Suzuki catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.
-
Biphasic System: The use of an aqueous base creates a two-phase system. Vigorous stirring or a phase-transfer catalyst is necessary to bring the reactants and catalyst into contact at the interface.
-
Monomer Purity: Suzuki reactions are sensitive to monomer stoichiometry. A 1:1 ratio of the bromo and boronic ester functionalities is critical for achieving high molecular weights. Impurities in the monomers can disrupt this balance.
Caption: General scheme for Suzuki polycondensation to form a D-A copolymer. (Note: Image placeholders would be replaced with actual chemical structures in a live environment).
Characterization and Performance Data
After synthesis and purification, the polymers must be thoroughly characterized to understand their properties and predict their performance in devices.
-
Gel Permeation Chromatography (GPC): Determines the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). High molecular weight (typically Mn > 20 kDa) and a PDI between 1.5 and 3 are often desirable for good film formation and device performance.[14]
-
UV-Vis Spectroscopy: Measures the polymer's light absorption properties. The absorption onset is used to calculate the optical bandgap (Eg), a key parameter for solar cell applications.[2]
-
Cyclic Voltammetry (CV): An electrochemical method used to determine the HOMO and LUMO energy levels. These values are crucial for ensuring proper energy level alignment with other materials in a device (e.g., electron acceptors in solar cells or electrodes in transistors).[14]
-
Thermogravimetric Analysis (TGA): Measures the polymer's decomposition temperature, indicating its thermal stability, which is important for device longevity.
The table below summarizes the properties of several representative benzothiadiazole-based polymers reported in the literature, showcasing how the choice of donor unit and synthetic modifications can tune the final properties.
| Polymer Acronym | Donor Unit | Polymerization Method | M_n (kDa) | PDI | Optical Bandgap (eV) | HOMO (eV) | LUMO (eV) | Application & Performance |
| PFDTPBT | Fluorene-co-Dithienopyrrole | Suzuki | 19 | 2.5 | 2.15 | -5.10 | -2.95 | OPV (PCE: 2.08%)[14] |
| PFICTh | Fluorene-co-Imidazothiadiazole | Suzuki | 20 | 4.0 | 2.55 | -5.57 | -3.02 | OPV (PCE: 0.34%)[14] |
| PCDTT-DFBT | Cyclopentadithiophene | Stille | - | - | - | - | - | OFET (µ_e: 0.17 cm²/Vs)[15] |
| PNTz4T | Naphthobisthiadiazole | Stille | - | - | 1.55 | -5.61 | -4.06 | OFET & OPV[16] |
| PGeBTBT | Dithienogermole | Suzuki | 31 | 3.2 | ~1.6 | -5.23 | -3.63 | OFET (µ_h: 0.11 cm²/Vs), OPV (PCE: 4.5%)[13][17] |
| PCDTT-FCNBT | Cyclopentadithiophene | Stille | - | - | ~1.6 | - | - | OFET (µ_e: 0.4 cm²/Vs)[18] |
Concluding Remarks
The 2,1,3-benzothiadiazole unit is a powerful and versatile building block in the design of semiconducting polymers. Its strong electron-accepting character allows for the creation of low bandgap D-A materials with tunable energy levels. By employing robust polymerization techniques like Stille and Suzuki polycondensation, researchers can synthesize a vast library of polymers with properties tailored for specific electronic applications. The protocols and data presented in this guide offer a foundational framework for scientists and engineers working to develop the next generation of materials for organic solar cells, transistors, and other advanced electronic devices. Careful execution of the synthesis and rigorous purification are paramount to achieving materials that exhibit high performance and long-term stability.
References
- 1. Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells [cjps.org]
- 4. Benzo[d][1,2,3]thiadiazole (isoBT): Synthesis, Structural Analysis, and Implementation in Semiconducting Polymers | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. 2,1,3-Benzothiadiazole - Wikipedia [en.wikipedia.org]
- 10. guidechem.com [guidechem.com]
- 11. ossila.com [ossila.com]
- 12. Cyclopentadithiophene–benzothiadiazole copolymers with permutations of repeating unit length and ratios; synthesis, optical and electrochemical proper ... - RSC Advances (RSC Publishing) DOI:10.1039/C5RA22946D [pubs.rsc.org]
- 13. A low band gap co-polymer of dithienogermole and 2,1,3-benzothiadiazole by Suzuki polycondensation and its application in transistor and photovoltaic cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Donor-Acceptor-Type Semiconducting Polymers Consisting of Benzothiadiazole Derivatives as Electron-Acceptor Units for Organic Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2,3-Benzothiadiazole
Welcome to the technical support center for the synthesis of 1,2,3-benzothiadiazole and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development and materials science to navigate the intricacies of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and purity. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which one offers the best yield?
The two most established methods for synthesizing the this compound core are the diazotization of 2-aminothiophenol and the Herz reaction.
-
Diazotization of 2-Aminothiophenol: This is the most direct and common method for preparing the parent this compound. It involves the reaction of 2-aminothiophenol or its disulfide with a diazotizing agent, typically sodium nitrite in an acidic medium.[1] This method is often preferred for its relatively straightforward procedure and good yields when optimized.
-
Herz Reaction: This route is advantageous when starting from less complex precursors like anilines.[1] The aniline is treated with disulfur dichloride to form an intermediate 1,3,2-benzothiazathiolium salt, which is then diazotized to yield the this compound.[1][2] However, a notable limitation of the Herz reaction is that the use of aniline itself leads to the formation of a 6-chloro derivative, making it unsuitable for the synthesis of the unsubstituted parent compound.[1]
The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzothiadiazole ring. For the unsubstituted compound, the diazotization of 2-aminothiophenol is generally the more direct and higher-yielding approach.
Q2: Why is temperature control so critical during the diazotization of 2-aminothiophenol?
Temperature control is paramount during diazotization for two primary reasons: the stability of the diazonium salt intermediate and the prevention of side reactions. Aromatic diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to a significant reduction in yield. For the synthesis of this compound, maintaining a low temperature, typically between 0-5 °C, is crucial to ensure the stability of the intermediate diazonium species before cyclization.[3] Deviation from this temperature range can lead to the formation of unwanted byproducts.
Q3: My final this compound product is a dark oil instead of a colorless solid. What is the likely cause and how can I purify it?
The appearance of a dark oil suggests the presence of impurities, which can arise from several sources including side reactions during diazotization or oxidation of the starting material, 2-aminothiophenol. 2-aminothiophenol is susceptible to oxidation, so it is advisable to use a freshly opened bottle or to purify it before use.[4]
For purification, several methods can be employed:
-
Distillation: this compound can be purified by distillation under reduced pressure.[5]
-
Recrystallization: Recrystallization from a suitable solvent, such as benzene or water, can be effective in removing impurities.[5]
-
Column Chromatography: For more stubborn impurities, column chromatography using an appropriate stationary and mobile phase can yield a highly pure product.
The choice of purification method will depend on the nature and quantity of the impurities present.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Low or No Product Yield | 1. Poor quality of starting materials: 2-aminothiophenol is prone to oxidation.[4] 2. Inefficient diazotization: Incorrect stoichiometry of sodium nitrite or acid, or improper temperature control. 3. Decomposition of diazonium intermediate: Temperature rising above the optimal 0-5 °C range.[3] | 1. Use freshly purified 2-aminothiophenol. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Carefully control the addition rate of sodium nitrite solution while maintaining the temperature between 0-5 °C. Ensure the use of a strong acid like HCl or H2SO4.[6] 3. Use an ice-salt bath to maintain a consistently low temperature throughout the diazotization step. |
| Formation of Side Products | 1. Over-nitrosation: Excess nitrous acid can lead to the formation of N-nitrosoamines. 2. Coupling reactions: The diazonium salt can couple with unreacted 2-aminothiophenol to form azo compounds. 3. Phenolic byproducts: If the reaction temperature is too high, the diazonium group can be replaced by a hydroxyl group. | 1. Use the correct stoichiometric amount of sodium nitrite. After the reaction, any excess nitrous acid can be quenched with sulfamic acid.[7] 2. Ensure slow and controlled addition of the sodium nitrite solution to the acidic solution of the amine to minimize the concentration of free amine available for coupling. 3. Strictly maintain the reaction temperature below 5 °C. |
| Difficulty in Product Isolation | 1. Product is an oil: As discussed in the FAQs, this is likely due to impurities. 2. Product is soluble in the work-up solvent: The choice of extraction solvent may not be optimal. | 1. Refer to the purification methods outlined in the FAQ section (distillation, recrystallization, or column chromatography). 2. This compound is soluble in organic solvents.[1] If extracting from an aqueous solution, use a non-polar organic solvent like diethyl ether or dichloromethane. Ensure the aqueous layer is saturated with a salt like NaCl to decrease the solubility of the organic product in the aqueous phase. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2-Aminothiophenol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
2-Aminothiophenol
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfamic Acid
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-aminothiophenol (1.0 equivalent) in a suitable volume of dilute hydrochloric acid.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 equivalents) in deionized water.
-
Add the sodium nitrite solution dropwise to the stirred solution of 2-aminothiophenol, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes.
-
To quench any excess nitrous acid, add a small amount of sulfamic acid until gas evolution ceases.
-
Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Reaction Mechanism for the Diazotization of 2-Aminothiophenol
Caption: Key steps in the synthesis of this compound.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
References
Technical Support Center: Addressing Solubility Challenges of 1,2,3-Benzothiadiazole for Agricultural Applications
Here is the technical support center guide for addressing the solubility issues of 1,2,3-Benzothiadiazole in water for agricultural use.
Welcome to the technical support resource for researchers and formulation scientists. This guide provides in-depth troubleshooting advice and practical protocols for overcoming the inherent low aqueous solubility of this compound and its derivatives, a critical challenge in developing effective agricultural formulations.
The parent compound, this compound, and its key agricultural derivative, Acibenzolar-S-methyl (ASM or BTH), are potent inducers of Systemic Acquired Resistance (SAR) in plants.[1][2] They function not as direct pesticides but as activators of a plant's innate defense mechanisms against a wide array of pathogens.[3][4] However, their efficacy is often hampered by poor water solubility (e.g., BTH is only ~7 mg/L), which complicates the preparation of stable, sprayable formulations and can lead to issues like nozzle clogging, uneven application, and reduced bioavailability.[5][6]
This guide is structured to help you diagnose and solve these issues through scientifically-grounded formulation strategies.
Troubleshooting Guide: Common Formulation Failures
This section addresses specific issues encountered during formulation development and application in a direct question-and-answer format.
Issue 1: Precipitation or Crystallization in the Spray Tank
-
Question: I've prepared a stock solution of this compound derivative in an organic solvent. When I dilute it into a water-filled spray tank, a precipitate forms immediately. What is causing this, and how can I fix it?
-
Answer: This is a classic case of "precipitation upon dilution."[7] The compound is soluble in the concentrated organic solvent but crashes out when the solvent is diluted in water, as the final concentration of the compound exceeds its aqueous solubility limit.
Causality: The hydrophobic nature of the benzothiadiazole ring system leads to its poor interaction with water molecules.[8] Without a proper formulation system, the molecules aggregate and form crystals.
Solutions & Troubleshooting Steps:
-
Introduce a Surfactant System: The most robust solution is to create a self-dispersing formulation, such as an Emulsifiable Concentrate (EC) or a Self-Emulsifying Drug Delivery System (SEDDS).[8] Surfactants form micelles that encapsulate the hydrophobic benzothiadiazole molecules, creating a stable dispersion in water.[9]
-
Utilize a Co-solvent: While you are already using one organic solvent, a blend can be more effective. A water-miscible co-solvent (e.g., isopropanol, propylene glycol) can act as a "bridge" between the primary solvent and water, temporarily increasing the solubility threshold during dilution.[7][10]
-
Control the Dilution Process: The order and rate of addition matter. Try adding the concentrate to the water slowly while maintaining vigorous agitation. This can sometimes prevent localized supersaturation that initiates precipitation.
-
Issue 2: Low Bioavailability and Inconsistent Field Performance
-
Question: My this compound formulation appears stable in the tank, but I'm seeing inconsistent efficacy against pathogens in the field. Could this be related to solubility?
-
Answer: Absolutely. Even if a formulation looks stable, the active ingredient might be present as large, suspended particles or oily droplets that do not effectively adhere to or penetrate the leaf surface. Poor solubility is a primary cause of low and variable bioavailability.[11]
Causality: For a plant activator to be effective, it must be absorbed by the plant tissue.[3] Large particles have a small surface-area-to-volume ratio, leading to slow dissolution and poor uptake. Furthermore, waxy leaf cuticles repel water-based sprays, causing runoff.
Solutions & Troubleshooting Steps:
-
Reduce Particle/Droplet Size with Nanoformulation: This is the most advanced and effective strategy. Nanoformulations, such as nanoemulsions or solid lipid nanoparticles, increase the dissolution rate and bioavailability by dramatically increasing the surface area.[11][12]
-
Action: Develop a nanoemulsion using high-pressure homogenization or ultrasonication. These formulations create droplets in the sub-micron range that are more stable and have better leaf surface interaction. See the detailed protocol in the next section.
-
-
Incorporate an Adjuvant/Wetting Agent: Agricultural surfactants not only solubilize but also act as wetting and spreading agents.[13]
-
Action: Include an organosilicone or other "super-spreading" surfactant in your formulation.[9] This reduces the surface tension of the spray droplets, allowing them to spread over a larger area of the leaf and enhancing penetration.
-
-
Characterize Your Formulation: You cannot fix what you do not measure.
-
Action: Use a particle size analyzer to determine the droplet or particle size distribution of your diluted formulation. Aim for a mean diameter below 1 micron for optimal performance.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary strategies for enhancing the aqueous solubility of this compound?
-
A1: The strategies can be broadly categorized into three approaches:
-
Chemical Modification: Synthesizing new derivatives with improved solubility. For example, the development of N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) was aimed at creating a more water-soluble alternative to BTH.[5][6] This is typically done during the discovery phase.
-
Physical Modification: Reducing the particle size of the solid active ingredient through techniques like micronization or nanosuspension. This increases the surface area for faster dissolution.[8]
-
Formulation Approaches: This is the most common method for existing compounds. It involves creating delivery systems using excipients like solvents, surfactants, and polymers. Key examples include Emulsifiable Concentrates (EC), Suspension Concentrates (SC), and advanced nanoformulations like nanoemulsions and polymeric micelles.[8][11]
-
-
-
Q2: How do I select the right surfactant for my formulation?
-
A2: Surfactant selection is critical and depends on the specific active ingredient and desired formulation type.
-
For Emulsifiable Concentrates (EC): A blend of surfactants is often required. Use the Hydrophilic-Lipophilic Balance (HLB) system as a starting point. You'll typically need a blend of a low-HLB surfactant (oil-soluble) and a high-HLB surfactant (water-soluble) to achieve a stable emulsion.
-
For General Tank Mixing: Non-ionic surfactants (NIS) are versatile and compatible with a wide range of pesticides.[9] They are excellent wetting and spreading agents.
-
For High Performance: Organosilicone surfactants provide superior spreading ("super-wetting") and can enhance penetration through the leaf cuticle, making them ideal for systemic compounds like this compound.[9]
-
-
-
Q3: Are there regulatory considerations when adding new solvents or surfactants to an agricultural formulation?
-
A3: Yes, this is a critical consideration. All components of a pesticide formulation (including "inert" ingredients like solvents and surfactants) are subject to regulatory approval by agencies like the EPA in the United States or EFSA in Europe.[14] You must use excipients that are approved for agricultural use and are listed on the appropriate regulatory lists (e.g., EPA's Inert Ingredient List). Always consult the latest regulatory guidelines before commercializing a new formulation.
-
Data Presentation & Visualization
Solubility Profile
Understanding the baseline solubility is the first step in formulation development. The data below for the related derivative Acibenzolar-S-methyl provides a useful reference.
| Solvent | Solubility (g/L) at 25°C | Solvent Type |
| Water | 0.007 | Aqueous |
| n-Hexane | 2.6 | Non-polar |
| Toluene | 73 | Aromatic |
| Dichloromethane | >500 | Chlorinated |
| Acetone | 100 | Ketone |
| Ethyl Acetate | 58 | Ester |
| Methanol | 11 | Alcohol |
| Table 1: Solubility data for Acibenzolar-S-methyl, a key agricultural this compound derivative. Data sourced from PubChem.[8] |
Diagrams & Workflows
Caption: Decision tree for selecting a solubility enhancement strategy.
Caption: General workflow for developing a liquid agricultural formulation.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanoemulsion via High-Pressure Homogenization
This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion, a highly effective method for improving the solubility and bioavailability of hydrophobic compounds.[12]
Objective: To create a stable nanoemulsion of a this compound derivative with a droplet size < 200 nm.
Materials & Equipment:
-
This compound derivative (Active Ingredient, AI)
-
Carrier Oil (e.g., Methylated Seed Oil, Toluene)
-
Surfactant blend (e.g., a mix of Sorbitan Oleate and Polysorbate 80)
-
Deionized Water
-
High-shear mixer
-
High-pressure homogenizer (HPH)
-
Particle size analyzer
Methodology:
-
Preparation of the Oil Phase:
-
In a glass beaker, dissolve the this compound AI into the carrier oil to create a concentrated solution. For example, prepare a 10% (w/w) solution.
-
Add the surfactant blend to the oil phase. A typical starting ratio is 1:1 AI to surfactant.
-
Gently heat (if necessary, do not exceed thermal decomposition temperature) and stir until all components are fully dissolved and homogenous.
-
-
Preparation of the Coarse Emulsion:
-
In a separate, larger beaker, place the required amount of deionized water (the aqueous phase).
-
While stirring the water with a high-shear mixer at medium speed, slowly add the oil phase from Step 1.
-
Continue mixing for 10-15 minutes to form a milky, coarse emulsion.
-
-
High-Pressure Homogenization:
-
Transfer the coarse emulsion to the reservoir of the high-pressure homogenizer.
-
Process the emulsion through the HPH. Typical starting parameters are 10,000-15,000 PSI for 3-5 passes.[12] The pressure and number of cycles are key parameters that affect droplet size and must be optimized.[12]
-
Collect the resulting translucent or bluish-white nanoemulsion.
-
-
Characterization:
-
Dilute a small aliquot of the nanoemulsion in deionized water.
-
Measure the mean droplet size and Polydispersity Index (PDI) using a particle size analyzer.
-
Self-Validation: A successful nanoemulsion will have a mean droplet size below 200 nm and a PDI < 0.3, indicating a narrow size distribution. The formulation should show no signs of phase separation or creaming upon standing for at least 24 hours.
-
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound-7-carboxylic acid|RUO [benchchem.com]
- 4. Pre-Harvest Benzothiadiazole Spraying Promotes the Cumulation of Phenolic Compounds in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Surfactants 101: Understanding the Extras in Your Tank Mix | FBN [fbn.com]
- 10. WO2016195978A1 - Surfactant blend for increased compatibility in agrochemical formulations - Google Patents [patents.google.com]
- 11. pharmtech.com [pharmtech.com]
- 12. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 13. Three surfactants in agriculture:Tea Saponin , Lecithin ,Xanthan Gum - Dora Agri-Tech [doraagri.com]
- 14. agriculture.basf.com [agriculture.basf.com]
Technical Support Center: Navigating the Hurd-Mori Synthesis of 1,2,3-Thiadiazoles
Welcome to the technical support center for the synthesis of 1,2,3-thiadiazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting guidance and practical advice for overcoming common challenges, particularly the issue of low yields in the Hurd-Mori synthesis. Our goal is to empower you with the scientific understanding and practical protocols necessary to optimize your synthetic outcomes.
Introduction to the Hurd-Mori Synthesis
The Hurd-Mori synthesis is a cornerstone reaction for the formation of the 1,2,3-thiadiazole ring system, a privileged scaffold in medicinal chemistry. The classical approach involves the cyclization of a hydrazone bearing an α-methylene group with thionyl chloride (SOCl₂)[1]. While versatile, this reaction is often plagued by low yields, which can be a significant bottleneck in synthetic campaigns. This guide will dissect the common causes of poor yields and provide actionable solutions based on mechanistic principles and field-proven optimizations.
Troubleshooting Guide: A Mechanistic Approach to Problem-Solving
This section addresses specific issues encountered during the Hurd-Mori synthesis in a question-and-answer format, providing not just a solution, but the causal explanation behind it.
Q1: My Hurd-Mori reaction is resulting in a very low yield or no product at all. What are the most likely causes?
Low yields in the Hurd-Mori synthesis can typically be traced back to a few key factors related to your starting materials and reaction conditions. A systematic evaluation is the best approach.
-
Inactive Hydrazone Precursor: The reactivity of the starting hydrazone is paramount. The Hurd-Mori reaction requires a hydrazone with an active α-methylene group. Traditional semicarbazones can be sluggish in the reaction.
-
Unfavorable N-Protecting Groups: If your substrate contains a nitrogenous heterocycle, the nature of any protecting group on this nitrogen can dramatically influence the reaction outcome. Electron-donating groups can increase the basicity of the ring nitrogen, leading to undesired side reactions with the electrophilic thionyl chloride.
-
Causality: Increased basicity of a nearby nitrogen atom can lead to unproductive quenching of the thionyl chloride or the formation of stable, unreactive intermediates. An electron-withdrawing group, in contrast, reduces the nucleophilicity of the nitrogen, favoring the desired cyclization pathway[3].
-
-
Harsh Reaction Conditions: Elevated temperatures can lead to the decomposition of the starting materials, intermediates, or the final 1,2,3-thiadiazole product, which can be thermally labile[2].
-
Practical Advice: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress closely by Thin Layer Chromatography (TLC) to determine the optimal temperature profile for your specific substrate. For some sensitive substrates, maintaining a low temperature throughout the reaction may be necessary[2][4].
-
-
Degraded Thionyl Chloride: Thionyl chloride is highly reactive and susceptible to decomposition, especially in the presence of moisture, forming SO₂ and HCl. Degraded reagent will have significantly lower reactivity.
-
Best Practice: Always use a fresh bottle of thionyl chloride or distill it immediately before use to ensure maximum reactivity.
-
Q2: I'm observing a complex mixture of products in my reaction. What could be the cause?
A complex product mixture often points to incomplete reaction, product degradation, or the occurrence of side reactions.
-
Incomplete Reaction: If the reaction has not gone to completion, you will have a mixture of starting material, intermediates, and your desired product.
-
Solution: Optimize the reaction time and temperature. Use TLC to monitor the consumption of the starting hydrazone. If the reaction stalls, a gentle increase in temperature might be necessary, but be mindful of potential product degradation[2].
-
-
Side Reactions: The Hurd-Mori reaction is known to be susceptible to side reactions, particularly when using substrates with certain functional groups.
-
Known Side Products:
-
Oxadiazine Formation: In the synthesis of 1,2,3-thiadiazole-4-carboxylic acids, the formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a byproduct[2]. This is thought to arise from an alternative cyclization pathway. Modifying the solvent and temperature can help to favor the desired thiadiazole formation.
-
Chlorination: The presence of excess thionyl chloride and elevated temperatures can lead to chlorination of the aromatic rings or other susceptible positions on your molecule.
-
-
-
Product Instability: The 1,2,3-thiadiazole ring can be sensitive to both acidic and basic conditions, potentially leading to decomposition during the reaction workup[2].
-
Recommendation: Employ a neutral workup procedure whenever possible. Quench the reaction by carefully pouring it onto crushed ice, followed by extraction with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash[2].
-
Q3: My reaction seems to work, but I'm losing a significant amount of product during purification. What are the best practices for purifying 1,2,3-thiadiazoles?
Purification can indeed be a challenging step. The key is to handle these compounds gently and choose the appropriate purification method.
-
Column Chromatography: This is the most common method for purifying 1,2,3-thiadiazoles.
-
Solvent System Optimization: A good starting point for silica gel chromatography is a hexane/ethyl acetate solvent system. The polarity can be adjusted based on the TLC of your crude product.
-
Co-eluting Impurities: If your product has a similar polarity to impurities, consider using a different stationary phase (e.g., alumina) or an alternative purification technique.
-
-
Recrystallization: For solid products, recrystallization can be a highly effective method to obtain very pure material.
-
Avoiding Decomposition: As mentioned, the 1,2,3-thiadiazole ring can be sensitive. Avoid prolonged exposure to strong acids or bases during the workup and purification process.
Optimization Strategies: Moving Beyond Troubleshooting
For consistently higher yields, consider moving beyond the classical Hurd-Mori conditions to more modern and optimized protocols.
The Superiority of N-Tosylhydrazones
The use of N-tosylhydrazones as precursors is a significant improvement over semicarbazones. The electron-withdrawing nature of the tosyl group enhances the reactivity of the hydrazone, often leading to cleaner reactions and higher yields under milder conditions[2][5].
Improved Hurd-Mori Approach: The Power of Elemental Sulfur
A highly effective and more environmentally friendly alternative to thionyl chloride involves the reaction of N-tosylhydrazones with elemental sulfur. This reaction is often catalyzed by reagents such as tetrabutylammonium iodide (TBAI) or iodine in DMSO[2][6]. These methods are typically metal-free and can provide excellent yields[7].
Data-Driven Insights: The Impact of Protecting Groups
As discussed, the electronic nature of protecting groups on nitrogenous heterocycles within the substrate can have a profound impact on the success of the Hurd-Mori cyclization. The following table provides a clear illustration of this effect in the synthesis of pyrrolo[2,3-d][1][2][8]thiadiazoles.
| N-Protecting Group | Electronic Nature | Yield (%) | Reference |
| Benzyl (Bn) | Electron-Donating | 25 | [3] |
| Methyl (Me) | Electron-Donating | 15 | [3] |
| Methyl Carbamate | Electron-Withdrawing | 94 | [3] |
Table 1: Effect of N-Protecting Group on the Yield of Pyrrolo[2,3-d][1][2][8]thiadiazole Synthesis via the Hurd-Mori Reaction.
This data unequivocally demonstrates that the presence of an electron-withdrawing group leads to a dramatic increase in yield, highlighting the importance of substrate design in optimizing the Hurd-Mori synthesis.
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key chemical transformations and logical workflows.
Caption: Proposed mechanism for the Hurd-Mori reaction.
Caption: Troubleshooting logic for low yields in 1,2,3-thiadiazole synthesis.
Experimental Protocols
The following are generalized, yet detailed, experimental protocols for the synthesis of 1,2,3-thiadiazoles via the Hurd-Mori reaction. These should be adapted and optimized for specific substrates.
Protocol 1: Synthesis of Semicarbazone Precursor
-
Reaction Setup: In a round-bottom flask, dissolve the ketone containing an α-methylene group (1.0 eq) in ethanol.
-
Addition of Reagents: Add a solution of semicarbazide hydrochloride (1.1 eq) and sodium acetate (1.5 eq) in water to the flask.
-
Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Isolation: Cool the reaction mixture in an ice bath to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the semicarbazone.
Protocol 2: Hurd-Mori Cyclization with Thionyl Chloride
-
Reaction Setup: In a fume hood, suspend the dried semicarbazone (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension. Caution: Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Extraction: Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,3-thiadiazole.
Frequently Asked Questions (FAQs)
Q: Are there any alternatives to the hazardous reagent thionyl chloride in the Hurd-Mori synthesis?
A: Yes, several milder and more environmentally friendly alternatives have been developed. One of the most effective methods involves the reaction of N-tosylhydrazones with elemental sulfur, often catalyzed by reagents like tetrabutylammonium iodide (TBAI)[6] or iodine in DMSO[2].
Q: I am observing an unexpected side product in my reaction. How can I identify it?
A: The formation of a 5-methyl-2H-1,3,4-oxadiazine-2,6(3H)-dione has been reported as a side product in the Hurd-Mori synthesis of 1,2,3-thiadiazole-4-carboxylic acid[2]. Standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy should be used to characterize the unknown compound. A thorough literature search for known side products of your specific reaction or similar substrates is also highly recommended.
Q: What are the best practices for storing and handling thionyl chloride?
A: Thionyl chloride should be stored in a cool, dry, well-ventilated area away from water and incompatible materials. It should be handled in a fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Always use freshly opened or distilled thionyl chloride for the best results.
References
- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting 1,2,3-Benzothiadiazole-Based Fluorescent Sensor Experiments
Welcome to the technical support center for 1,2,3-benzothiadiazole-based fluorescent sensor experiments. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently encountered challenges. The unique photophysical properties of this compound derivatives, such as their high photostability, large Stokes shifts, and sensitivity to the molecular environment, make them powerful tools in various applications, including bioimaging and analyte sensing.[1][2][3] However, harnessing their full potential requires a nuanced understanding of their behavior in different experimental settings. This guide provides practical, field-proven insights to help you navigate the complexities of working with these versatile fluorophores.
Part 1: Synthesis and Purification
The foundation of any successful sensor experiment lies in the purity and structural integrity of the fluorescent probe. Issues at this stage can cascade and lead to unreliable and unrepeatable results.
FAQ 1.1: My reaction yield for the this compound core synthesis is consistently low. What are the common pitfalls?
Low yields in the synthesis of the this compound core often stem from suboptimal reaction conditions or precursor quality. The most common synthetic routes involve the diazotization of 2-aminothiophenol or the Herz reaction using anilines.[4][5]
Troubleshooting Guide:
-
Precursor Purity: Ensure the 2-aminothiophenol or aniline starting material is of high purity. Oxidized or impure starting materials can lead to a host of side products that are difficult to separate.
-
Reaction Conditions for Diazotization:
-
Temperature Control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate. Inadequate cooling can lead to decomposition and reduced yields.
-
Acid Concentration: The concentration of the acid (e.g., HCl) is critical. Insufficient acid can result in incomplete diazotization.
-
-
Herz Reaction Considerations:
-
Solvent Choice: The choice of solvent is crucial. Anhydrous conditions are often necessary.
-
Stoichiometry: Precise control over the stoichiometry of the reactants, particularly disulfur dichloride, is essential to prevent the formation of unwanted byproducts.
-
-
Post-Reaction Workup: The workup procedure should be optimized to minimize product loss. This includes careful extraction and washing steps to remove unreacted starting materials and inorganic salts.
Experimental Workflow for a Simplified Synthesis:
Caption: A generalized workflow for the synthesis of the this compound core.
FAQ 1.2: I'm struggling with the purification of my benzothiadiazole derivative. What are the recommended methods?
The purification of this compound derivatives can be challenging due to their often-similar polarities to side products. A combination of techniques is usually most effective.
Troubleshooting Guide:
-
Column Chromatography: This is the most common method.
-
Stationary Phase: Silica gel is typically used. For highly nonpolar derivatives, alumina may be a better choice.
-
Mobile Phase: A gradient elution from a nonpolar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often necessary to achieve good separation.[6]
-
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective final purification step. Experiment with different solvent pairs to find the optimal conditions.
-
Preparative Thin-Layer Chromatography (TLC): For small-scale purifications or for separating very close-running spots, preparative TLC can be a valuable tool.
-
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical applications, preparative HPLC is the method of choice.
Part 2: Photophysical Properties and Characterization
The performance of a fluorescent sensor is dictated by its photophysical properties. Understanding and controlling these properties is key to developing a robust assay.
FAQ 2.1: The fluorescence quantum yield of my sensor is much lower than expected. How can I troubleshoot this?
A low quantum yield (ΦF) indicates that non-radiative decay pathways are dominating over fluorescence. Several factors can contribute to this.[7][8]
Troubleshooting Guide:
-
Purity: Impurities can act as quenchers. Ensure the sensor is of the highest possible purity.
-
Solvent Effects: The polarity of the solvent can significantly impact the quantum yield.[2] Test the sensor in a range of solvents with varying polarities to identify the optimal environment.
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, many fluorophores, including benzothiadiazole derivatives, can aggregate, leading to self-quenching.[9][10]
-
Concentration Dependence: Measure the fluorescence intensity at different concentrations. A non-linear relationship at higher concentrations is indicative of ACQ.
-
Mitigation: Work at lower concentrations or incorporate bulky groups into the sensor's structure to hinder aggregation.
-
-
Structural Features: The presence of certain functional groups can promote non-radiative decay. For example, nitro groups are known quenchers.
-
Temperature: Higher temperatures can increase the rate of non-radiative decay processes. Ensure your measurements are performed at a consistent and appropriate temperature.
-
Oxygen Quenching: Dissolved oxygen can quench the excited state of many fluorophores. For applications requiring high sensitivity, deoxygenating the solution by bubbling with an inert gas (e.g., argon or nitrogen) may be necessary.
Table 1: Common Factors Affecting Quantum Yield and Potential Solutions
| Factor | Potential Cause | Troubleshooting Steps |
| Purity | Quenching by impurities | Repurify the sensor using HPLC or recrystallization. |
| Solvent | Mismatched solvent polarity | Test in a range of solvents (e.g., hexane, toluene, THF, acetonitrile, water). |
| Concentration | Aggregation-Caused Quenching (ACQ) | Perform a concentration-dependent study; work at lower concentrations. |
| Structure | Presence of quenching moieties (e.g., -NO2) | Redesign the sensor to remove or modify quenching groups. |
| Temperature | Increased non-radiative decay | Control the temperature during measurements. |
| Oxygen | Quenching by dissolved oxygen | Deoxygenate the solution with an inert gas. |
FAQ 2.2: My sensor is exhibiting a smaller Stokes shift than anticipated. What factors influence this and how can I address it?
A large Stokes shift is a desirable feature of this compound-based sensors as it minimizes self-absorption and improves the signal-to-noise ratio.[3][11]
Troubleshooting Guide:
-
Molecular Rigidity: A more rigid molecular structure in the excited state often leads to a smaller Stokes shift. Conversely, a more flexible structure that undergoes a significant conformational change upon excitation will exhibit a larger Stokes shift.
-
Intramolecular Charge Transfer (ICT): The extent of ICT from an electron-donating group to the electron-accepting benzothiadiazole core is a major determinant of the Stokes shift.[12]
-
Donor/Acceptor Strength: Enhancing the electron-donating strength of the donor group or the electron-accepting strength of the acceptor can increase the ICT character and lead to a larger Stokes shift.
-
-
Solvent Polarity: The Stokes shift is often highly dependent on solvent polarity, a phenomenon known as solvatochromism.[13] More polar solvents can stabilize the charge-separated excited state, leading to a larger Stokes shift.
-
Excited State Intramolecular Proton Transfer (ESIPT): For sensors designed with ESIPT mechanisms, the efficiency of the proton transfer can influence the Stokes shift.[14]
FAQ 2.3: I'm observing unexpected changes in the absorption and emission spectra of my sensor. What could be the cause?
Shifts in the absorption and emission maxima can be indicative of several phenomena.
Troubleshooting Guide:
-
Solvatochromism: As mentioned, the absorption and emission spectra of many benzothiadiazole derivatives are sensitive to the polarity of the solvent.[13] Ensure consistent solvent conditions.
-
pH Changes: If your sensor has acidic or basic functional groups, changes in pH can alter its protonation state and, consequently, its electronic structure and spectra. Buffer your solutions appropriately.
-
Aggregation: The formation of aggregates can lead to the appearance of new absorption and emission bands, often red-shifted, due to intermolecular interactions.[9][15]
-
Degradation: Photochemical or chemical degradation of the sensor can lead to the formation of new species with different spectral properties. Assess the stability of your sensor over time and under illumination.[16]
Part 3: Sensor Application and Assay Development
The successful application of a fluorescent sensor in a biological or chemical assay requires careful optimization of the experimental conditions.
FAQ 3.1: My sensor is showing poor selectivity for the target analyte. How can I improve it?
Selectivity is paramount for a reliable sensor. Poor selectivity can arise from the sensor's interaction with interfering species that are structurally or chemically similar to the target analyte.
Troubleshooting Guide:
-
Receptor Design: The recognition moiety of the sensor is key to its selectivity. Consider redesigning the receptor to have a more specific binding pocket or a more selective reaction mechanism with the analyte.
-
Assay Conditions:
-
pH: The pH of the medium can influence the charge and reactivity of both the sensor and the analyte. Optimize the pH to favor the specific interaction.
-
Ionic Strength: The ionic strength of the buffer can affect electrostatic interactions.
-
-
Masking Agents: In complex samples, interfering species can be "masked" by adding a reagent that selectively binds to them without interacting with the target analyte.
FAQ 3.2: I'm experiencing high background fluorescence in my assay. What are the potential sources and solutions?
High background fluorescence can obscure the signal from the sensor and reduce the sensitivity of the assay.
Troubleshooting Guide:
-
Autofluorescence: Biological samples, such as cells and tissues, often exhibit autofluorescence.
-
Wavelength Selection: Use a sensor that excites and emits at longer wavelengths (red or near-infrared) to minimize interference from autofluorescence, which is typically more pronounced in the blue-green region of the spectrum.[17]
-
-
Impure Reagents: Impurities in the buffer or other assay components can be fluorescent. Use high-purity reagents and solvents.
-
Non-specific Binding: The sensor may bind non-specifically to other components in the assay, such as proteins or membranes.
-
Blocking Agents: Use blocking agents like bovine serum albumin (BSA) or detergents (e.g., Tween-20) to reduce non-specific binding.[18]
-
-
Sensor Concentration: Using too high a concentration of the sensor can lead to a high background signal. Titrate the sensor concentration to find the optimal balance between signal and background.
FAQ 3.3: My sensor's fluorescence is quenched upon aggregation. How can I prevent this or leverage it?
Aggregation-caused quenching (ACQ) is a common issue, but some benzothiadiazole derivatives exhibit the opposite effect: aggregation-induced emission (AIE).[9][19][20]
Troubleshooting Guide for ACQ:
-
Reduce Concentration: The most straightforward way to prevent aggregation is to work at lower concentrations.
-
Modify Sensor Structure: Introducing bulky substituents can sterically hinder aggregation.
-
Use Surfactants: In aqueous solutions, surfactants can help to solubilize the sensor and prevent aggregation.
Leveraging AIE:
If your sensor exhibits AIE, this can be a powerful sensing mechanism. The sensor can be designed to be non-emissive in solution and become highly fluorescent upon aggregation induced by the analyte.
FAQ 3.4: The stability of my sensor in the assay buffer is poor. What can I do to improve it?
The chemical and photochemical stability of the sensor is crucial for obtaining reliable and reproducible data.[21]
Troubleshooting Guide:
-
Chemical Stability:
-
pH: Assess the stability of the sensor at different pH values. Some functional groups may be susceptible to hydrolysis at extreme pH.
-
Redox Active Species: If the assay buffer contains reducing or oxidizing agents, they may react with the sensor.
-
-
Photostability:
-
Minimize Excitation Light Exposure: Use the lowest possible excitation intensity and exposure time during fluorescence measurements or imaging.
-
Antifade Reagents: For microscopy applications, consider using commercially available antifade mounting media.
-
-
Storage: Store the sensor protected from light and at the recommended temperature (usually -20 °C) to prevent degradation.
Part 4: Data Interpretation and Common Artifacts
FAQ 4.1: How can I differentiate between a true sensing event and an artifact from environmental changes (e.g., pH, solvent polarity)?
It is crucial to perform control experiments to ensure that the observed fluorescence change is due to the specific interaction with the analyte and not a non-specific environmental effect.
Control Experiments Workflow:
Caption: A workflow for validating the specificity of a fluorescent sensor.
FAQ 4.2: I'm seeing photobleaching of my sensor during imaging. How can I minimize this effect?
Photobleaching is the irreversible photochemical destruction of a fluorophore. It is a common problem in fluorescence microscopy.
Troubleshooting Guide:
-
Reduce Excitation Intensity: Use neutral density filters or lower the laser power to the minimum level required for a good signal.
-
Decrease Exposure Time: Use the shortest possible exposure time for image acquisition.
-
Use Antifade Reagents: As mentioned previously, these reagents can significantly reduce photobleaching.
-
Choose a More Photostable Sensor: If photobleaching is a persistent issue, consider synthesizing a more photostable derivative. The inherent photostability of the benzothiadiazole core is a good starting point, but modifications can further enhance it.[22]
References
- 1. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. 1,2,3-Benzothiadiazoles. Part I. A simplified synthesis of 1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of fluorescence quantum yields using thermal lens Zscan measurements: theoretical and experimental errors for low and high quantum yields | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biotium.com [biotium.com]
- 19. psecommunity.org [psecommunity.org]
- 20. Aggregation-induced emission on benzothiadiazole dyads with large third-order optical nonlinearity - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. A highly stable and efficient benzothiadiazole-based fluorescence sensor for salicylaldehyde in aqueous solution - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of bromination reaction for 4,7-dibromobenzo[d]thiadiazole synthesis
Technical Support Center: Synthesis of 4,7-Dibromobenzo[d]thiadiazole
Welcome to the technical support guide for the synthesis of 4,7-dibromobenzo[d]thiadiazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the bromination of benzo[d]thiadiazole (also known as 2,1,3-benzothiadiazole).
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each entry details potential causes and provides actionable solutions to optimize your reaction.
Q1: My reaction is incomplete, and I'm observing a significant amount of mono-brominated product and unreacted starting material in my crude analysis (TLC, NMR). What's going wrong?
A1: This is a common issue that typically points to three main areas: stoichiometry of the brominating agent, reaction conditions, or reagent purity.
-
Potential Cause 1: Insufficient Brominating Agent. The electrophilic aromatic substitution on the benzo[d]thiadiazole ring is a stepwise process. The first bromination deactivates the ring, making the second bromination more difficult. Therefore, a sufficient excess of the brominating agent, typically N-Bromosuccinimide (NBS), is crucial.
-
Solution 1: Ensure you are using at least 2.2 equivalents of NBS. Some optimized protocols recommend up to 2.5 equivalents to drive the reaction to completion. Carefully weigh your reagents and ensure the NBS is of high purity and has been stored correctly (i.e., protected from light and moisture).
-
Potential Cause 2: Sub-optimal Reaction Temperature or Time. The reaction requires sufficient thermal energy to overcome the activation barrier for the second bromination.
-
Solution 2: A common protocol involves running the reaction in concentrated sulfuric acid at a temperature of 50-60°C.[1] If you are observing an incomplete reaction, consider increasing the temperature slightly (e.g., to 65-70°C) or extending the reaction time. Monitor the reaction progress by TLC until the starting material and mono-bromo intermediate are no longer visible. A longer reaction time of up to 16-18 hours may be necessary.[1]
-
Potential Cause 3: Inadequate Acidic Conditions. The mechanism for bromination with NBS in strong acid involves protonation of the substrate, which activates it for electrophilic attack.[1]
-
Solution 3: Concentrated sulfuric acid is the most common solvent and catalyst for this reaction.[2] Ensure your sulfuric acid is of high concentration (e.g., 96-98%). Using a stronger acid like trifluoromethanesulfonic acid has been shown to potentially increase the yield and reduce reaction time, although it is a more expensive reagent.[1]
Q2: My reaction has produced a dark, tarry crude product that is difficult to purify. What causes this and how can I prevent it?
A2: The formation of dark, insoluble byproducts often indicates side reactions or decomposition, which can be triggered by excessive heat or impurities.
-
Potential Cause 1: Overheating. While heat is necessary, excessive temperatures can lead to the decomposition of the starting material or product, and promote undesired side reactions.
-
Solution 1: Maintain careful temperature control throughout the reaction. Use an oil bath with a thermostat to ensure a stable temperature. Avoid aggressive heating, especially during the initial stages.
-
Potential Cause 2: Impurities in Starting Materials. Impurities in the benzo[d]thiadiazole or NBS can act as catalysts for polymerization or other side reactions.
-
Solution 2: Use high-purity starting materials. If necessary, recrystallize the benzo[d]thiadiazole before use.
-
Potential Cause 3: Work-up Procedure. The quenching of a large volume of concentrated sulfuric acid is highly exothermic. Uncontrolled quenching can cause localized heating and degradation of the product.
-
Solution 3: Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring. This will help to dissipate the heat effectively. After quenching, the crude product can be collected by filtration and washed thoroughly with water to remove any remaining acid and succinimide byproduct.
Q3: My final yield is consistently low, even though the reaction appears to go to completion by TLC. Where am I losing my product?
A3: Low yield can be attributed to losses during the work-up and purification steps.
-
Potential Cause 1: Product Loss During Work-up. The product may have some solubility in the aqueous filtrate, especially if large volumes of water are used for washing.
-
Solution 1: After filtration, you can perform an extraction of the aqueous filtrate with a suitable organic solvent like dichloromethane (DCM) or chloroform to recover any dissolved product.[2] Combine these organic extracts with your main product for purification.
-
Potential Cause 2: Inefficient Purification. 4,7-dibromobenzo[d]thiadiazole can be challenging to purify. It has a tendency to co-crystallize with impurities, and it may streak on silica gel chromatography.
-
Solution 2: Recrystallization is often the preferred method for purification. A solvent system like chloroform/hexane (2:1) has been reported to yield pure, needle-like crystals.[2] If column chromatography is necessary, use a non-polar eluent system (e.g., hexane/DCM gradient) and consider deactivating the silica gel with a small amount of triethylamine in your eluent to reduce streaking.
Frequently Asked Questions (FAQs)
Q4: Why is N-Bromosuccinimide (NBS) in sulfuric acid preferred over elemental bromine (Br₂)?
A4: While elemental bromine (Br₂) in hydrobromic acid can be used, the NBS/H₂SO₄ system offers several advantages.[2][3] NBS is a solid and is generally easier and safer to handle than liquid bromine, which is highly corrosive and volatile.[3] The reaction with NBS in a strong acid provides a controlled source of the electrophilic bromine species, often leading to cleaner reactions with fewer byproducts compared to the harsh conditions of Br₂/HBr.[1][2]
Q5: What is the mechanism of the bromination reaction with NBS in concentrated sulfuric acid?
A5: The reaction proceeds via an electrophilic aromatic substitution mechanism. The strong sulfuric acid protonates the benzo[d]thiadiazole ring, increasing its susceptibility to electrophilic attack. NBS acts as the source of the electrophile, Br⁺. The reaction is believed to involve the interaction of the protonated substrate with NBS, leading to the substitution of a hydrogen atom with a bromine atom and the formation of succinimide as a byproduct.[1]
Q6: Can this reaction be scaled up for larger quantity synthesis?
A6: Yes, this reaction has been successfully scaled up.[1] However, careful consideration must be given to heat management during both the reaction and the work-up. The quenching of large volumes of concentrated sulfuric acid is particularly hazardous and must be done with appropriate engineering controls and personal protective equipment. A slow, controlled addition to a well-stirred ice/water mixture is critical.
Optimized Reaction Parameters
The following table summarizes a set of optimized conditions for the synthesis of 4,7-dibromobenzo[d]thiadiazole, derived from literature reports.
| Parameter | Recommended Condition | Rationale / Notes |
| Brominating Agent | N-Bromosuccinimide (NBS) | Safer handling and often cleaner reaction than Br₂.[2][3] |
| Stoichiometry | 1.0 eq. Benzo[d]thiadiazole, 2.2-2.5 eq. NBS | An excess of NBS is required to drive the reaction to completion for the di-substitution.[1] |
| Solvent / Catalyst | Concentrated Sulfuric Acid (96-98%) | Acts as both solvent and catalyst by protonating the substrate.[1][2] |
| Temperature | 50 - 60 °C | Provides sufficient energy for the second bromination without causing significant decomposition. |
| Reaction Time | 16 - 18 hours | Extended reaction time ensures the consumption of the mono-brominated intermediate.[1] |
| Work-up | Pour onto crushed ice, filter solid | Controls the exothermic quench and allows for easy collection of the crude product. |
| Purification | Recrystallization (e.g., from Chloroform/Hexane) | Often more effective than chromatography for obtaining high-purity material.[2] |
Reaction Pathway and Potential Side Products
The following diagram illustrates the synthetic route from benzo[d]thiadiazole to the desired 4,7-dibrominated product, highlighting the key intermediate and a potential over-bromination byproduct.
Caption: Reaction pathway for the synthesis of 4,7-dibromobenzo[d]thiadiazole.
Detailed Experimental Protocol
This protocol is a synthesized example based on common literature procedures.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, add benzo[d]thiadiazole (1.0 eq.).
-
Addition of Acid: Carefully add concentrated sulfuric acid (98%) to the flask while stirring. Continue stirring until the starting material is fully dissolved.
-
Addition of NBS: In portions, slowly add N-Bromosuccinimide (2.2 eq.) to the solution. The addition may be slightly exothermic; maintain the temperature below 30°C during this step.
-
Heating: Heat the reaction mixture to 55°C using a pre-heated oil bath and maintain this temperature for 16-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material and the mono-brominated intermediate are no longer observed.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with deionized water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to obtain 4,7-dibromobenzo[d]thiadiazole as a pale yellow solid.
References
Technical Support Center: A Scientist's Guide to Preserving 1,2,3-Thiadiazole Integrity During Purification
Welcome to the technical support center for researchers working with 1,2,3-thiadiazole derivatives. This versatile heterocyclic scaffold is crucial in the development of novel therapeutics and agricultural agents.[1][2] However, its inherent chemical sensitivities can pose significant challenges during purification, leading to degradation, low yields, and compromised sample purity.
This guide moves beyond simple protocols to explain the causal mechanisms behind common purification failures. By understanding why degradation occurs, you can proactively design robust purification strategies, ensuring the integrity of your valuable compounds.
Section 1: Understanding the Enemy - Core Degradation Pathways
The 1,2,3-thiadiazole ring is a strained system prone to decomposition through several key pathways. Awareness of these vulnerabilities is the first step toward preventing them.
-
Thermal and Photochemical Instability: The most common degradation route is the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process that can be initiated by heat or UV light.[1] This decomposition proceeds through highly reactive thiirene and thioketene intermediates, which can then polymerize or react with other species to form a complex mixture of byproducts.[1][3] Decomposition temperatures can be as low as reflux temperatures used in some synthesis protocols, making thermal management critical.[4]
-
Acid Sensitivity: The 1,2,3-thiadiazole ring can be susceptible to acid-catalyzed decomposition. The lone pairs on the nitrogen atoms can be protonated, weakening the ring structure and facilitating ring-opening reactions. This is a particularly critical issue during silica gel chromatography, as standard silica gel is inherently acidic.[5]
-
Base Sensitivity: While often more stable to base than acid, certain 1,2,3-thiadiazoles, especially those with electron-withdrawing substituents, can be degraded by nucleophilic attack from strong bases.[6] In some cases, treatment with a strong base like potassium tert-butoxide can intentionally decompose the ring to form acetylenic sulfides.[7] Under certain strongly basic conditions, a sequential conversion to 1,2,3-triazoles has also been observed.[7]
Caption: Primary degradation pathway of 1,2,3-thiadiazoles.
Section 2: Troubleshooting Guide for Purification
This section addresses the most common issues encountered during the purification of 1,2,3-thiadiazole derivatives in a direct question-and-answer format.
Problem Area: Column Chromatography
Q1: My compound is streaking on the TLC plate and my yield after column chromatography is significantly lower than expected. What's causing this?
A: This is a classic symptom of on-column decomposition, most often caused by the acidic nature of standard silica gel.[5] The silica surface provides a high concentration of acidic protons (silanol groups) that can catalyze the degradation of your sensitive thiadiazole ring during its transit through the column. The "streak" you observe on the TLC is often a trail of these decomposition byproducts. You can test for silica stability by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if new, lower Rf spots have appeared. A more advanced method is 2D TLC, where the plate is run in a second dimension; decomposition products will appear off the diagonal.[8]
Q2: How can I safely purify my acid-sensitive 1,2,3-thiadiazole using column chromatography?
A: You have several excellent options to mitigate acid-catalyzed degradation. The most common and cost-effective solution is to neutralize the silica gel before use. Alternatively, you can switch to a different stationary phase altogether.
Protocol: Preparation of Neutralized Silica Gel
-
Slurry Preparation: In a fume hood, create a slurry of your silica gel in a suitable solvent (e.g., the non-polar component of your eluent system, like hexanes or dichloromethane).
-
Neutralization: Add triethylamine (Et₃N) to the slurry, typically 1% by volume relative to the solvent (e.g., 10 mL of Et₃N for every 1 L of solvent).
-
Equilibration: Stir the slurry gently for 30-60 minutes to ensure complete neutralization of the acidic sites.
-
Column Packing: Pack your column using this neutralized slurry as you normally would.
-
Elution: Prepare your mobile phase (eluent) with the same percentage of triethylamine (e.g., 1% Et₃N in 90:10 Hexanes:Ethyl Acetate) to maintain the neutral environment throughout the purification process.
This simple pretreatment pacifies the acidic stationary phase, allowing your compound to elute without significant degradation.[5]
Data Table: Comparison of Stationary Phases for Thiadiazole Purification
| Stationary Phase | Pros | Cons | Best For... |
| Standard Silica Gel | Inexpensive, high resolving power for many compounds. | Acidic, can cause degradation of sensitive heterocycles.[5] | Robust, non-acid-sensitive compounds. |
| Neutralized Silica Gel | Mitigates acid-catalyzed degradation, inexpensive. | Requires pre-treatment, residual base may need removal. | Acid-sensitive compounds where baseline silica fails. |
| Alumina (Neutral/Basic) | Good alternative for acid-sensitive molecules.[5] | Can have different selectivity, may be too reactive for some functional groups. | Compounds that show irreversible binding or degradation on silica. |
| Reverse-Phase (C18) | Excellent for polar compounds, avoids acidic silica issues. | More expensive, requires different solvent systems (e.g., MeCN/H₂O). | Polar thiadiazoles or as a powerful alternative when other methods fail.[5] |
Section 3: FAQs - Handling, Storage, and Analysis
Q3: My purified 1,2,3-thiadiazole, which was a pale yellow solid, is slowly turning brown in the vial. How do I stop this?
A: This discoloration is a strong indicator of slow thermal or photochemical decomposition.[1] Even at room temperature and under ambient light, the N₂ extrusion process can occur over time, leading to the formation of colored polymeric byproducts.
Best Practices for Long-Term Storage:
-
Temperature: Store your purified compound in a freezer, preferably at -20°C or lower.
-
Light: Use amber vials or wrap clear vials in aluminum foil to protect the contents from light.
-
Atmosphere: For maximum stability, flush the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and moisture.
-
Solvent: If storing in solution, use a non-reactive, degassed solvent. Avoid long-term storage in chlorinated solvents which can generate HCl over time.
Q4: My synthesis requires an aqueous workup to remove inorganic salts. What precautions are necessary?
A: Harsh acidic or basic conditions during workup should be avoided.[9] A strong basic wash (e.g., 1M NaOH) can cleave the ring, while a strong acidic wash (e.g., 1M HCl) can also promote decomposition.
Recommended Mild Workup Protocol:
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Wash cautiously with a saturated sodium bicarbonate (NaHCO₃) solution to remove acid.[5] If your compound is particularly sensitive, use a cold, dilute solution.
-
Follow with a wash using saturated sodium chloride (brine) to break up emulsions and remove excess water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solvent under reduced pressure at a low temperature (<35°C).
Q5: What are the tell-tale signs of degradation in my analytical data (NMR/MS)?
A: Recognizing the signs of decomposition in your analytical data is key to troubleshooting.
-
¹H & ¹³C NMR: Look for a general broadening of signals and the appearance of multiple small, unidentifiable peaks, indicating a mixture of byproducts. The characteristic proton signal of the thiadiazole ring may decrease in integration over time.
-
Mass Spectrometry (MS): The most definitive sign is the appearance of fragments corresponding to the loss of N₂ (M-28) or the complete loss of the heteroatoms to form an acetylene derivative (M-74 for C₂H₂S).[10] This fragmentation can sometimes be observed even during ionization in the mass spectrometer, but its prevalence in a crude or stored sample is a red flag.
Section 4: Master Purification Workflow
This flowchart provides a logical path for selecting an appropriate purification strategy for your 1,2,3-thiadiazole derivative.
Caption: Decision workflow for 1,2,3-thiadiazole purification.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatography [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. 1,2,3-Thiadiazole: a novel heterocyclic heme ligand for the design of cytochrome P450 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 1,3-dipolar cycloaddition to synthesize 1,2,3-triazole-based benzothiazole derivatives
Welcome to the technical support center for the synthesis of 1,2,3-triazole-based benzothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the optimization of the 1,3-dipolar cycloaddition reaction for creating these valuable heterocyclic compounds.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles due to its high regioselectivity, mild reaction conditions, and broad functional group tolerance. This guide will focus on the practical aspects of this reaction, addressing common challenges to help you achieve optimal results in your research.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning or in the early stages of synthesizing 1,2,3-triazole-based benzothiazole derivatives.
Q1: What are the key starting materials for this synthesis?
A1: The core components for the CuAAC reaction are a benzothiazole-containing terminal alkyne and an organic azide. The benzothiazole moiety can be incorporated into either the alkyne or the azide partner. For instance, you might start with an S-propargyl mercaptobenzothiazole and react it with various α-halo esters/amides that are converted in situ to the corresponding azides.
Q2: Which copper catalyst is best for this reaction?
A2: The active catalyst is the Cu(I) ion. While Cu(I) salts like CuI can be used directly, it is often more convenient and effective to generate Cu(I) in situ from a more stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent. Sodium ascorbate is the most commonly used reducing agent for this purpose. This approach prevents the formation of oxidative homocoupling byproducts.
Q3: What is the role of a base in this reaction?
A3: In some protocols, a mild base like triethylamine (Et₃N) may be used, particularly during the synthesis of the alkyne precursor, for example, in the propargylation of 2-mercaptobenzothiazole. For the cycloaddition step itself, a base is not always necessary, but its presence can influence the reaction rate and yield depending on the specific substrates and solvent system.
Q4: How do I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside your starting materials (the benzothiazole alkyne and the azide) on a TLC plate, you can visualize the consumption of reactants and the formation of the new triazole product. UV light is typically used for visualization.
Q5: What are some "green" or environmentally friendly approaches to this synthesis?
A5: Green chemistry principles can be applied by selecting environmentally benign solvents, such as water or ethanol, or by using solvent-free conditions. Utilizing reusable catalysts and employing microwave-assisted synthesis to reduce reaction times and energy consumption are also excellent green chemistry strategies. Some protocols have successfully used a mixture of water and t-BuOH as a greener solvent system.
Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis of 1,2,3-triazole-based benzothiazole derivatives.
Problem 1: Low or No Product Yield
Low or no yield is a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of your benzothiazole alkyne and organic azide. Azides can be sensitive, and alkynes can degrade. Purify starting materials if necessary. |
| Inactive Catalyst | If generating Cu(I) from Cu(II), ensure the reducing agent (e.g., sodium ascorbate) is fresh and added in slight excess to prevent re-oxidation to Cu(II). If using a Cu(I) salt directly, ensure it has not been oxidized during storage. |
| Suboptimal Reaction Temperature | While many CuAAC reactions proceed at room temperature, some substrate combinations may require gentle heating. If no reaction is observed, try incrementally increasing the temperature. Conversely, if side products are forming, lowering the temperature may be beneficial. |
| Incorrect Solvent | The choice of solvent can significantly impact reaction rates. A variety of solvents have been used successfully, including DMSO, chloroform, and mixtures of t-BuOH/H₂O. If the reaction is sluggish, consider screening different solvent systems. |
| Presence of Inhibitors | Certain functional groups or impurities can chelate with the copper catalyst, rendering it inactive. Ensure your starting materials and solvent are free from strong chelating agents. |
Problem 2: Formation of Multiple Products or Side Reactions
The appearance of unexpected spots on your TLC plate indicates the formation of side products.
| Potential Cause | Recommended Solutions |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of oxygen. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Adding a slight excess of the reducing agent (sodium ascorbate) can also help suppress this side reaction by keeping the copper in the +1 oxidation state. |
| Formation of Regioisomers | While CuAAC is highly regioselective for the 1,4-disubstituted triazole, trace amounts of the 1,5-isomer can sometimes form. The choice of ligands on the copper catalyst can influence regioselectivity. In the absence of a specific ligand, the solvent can play a coordinating role. |
| Degradation of Starting Materials or Product | Some benzothiazole derivatives or azides may be unstable under the reaction conditions. Monitor the reaction by TLC to determine if the product is forming and then degrading. If so, try running the reaction at a lower temperature or for a shorter duration. |
Problem 3: Difficult Product Purification
Isolating the pure 1,2,3-triazole-based benzothiazole derivative can be challenging.
| Potential Cause | Recommended Solutions |
| Co-elution with Starting Materials or Side Products | If the product has a similar polarity to the starting materials or byproducts, separation by column chromatography can be difficult. Try different solvent systems for your chromatography. A gradient elution may be necessary. |
| Product Instability on Silica Gel | Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel. If you observe streaking or degradation on the TLC plate or during column chromatography, consider using neutral or basic alumina, or deactivating the silica gel with a small amount of triethylamine in your eluent. |
| Residual Copper Catalyst | The copper catalyst can sometimes be difficult to remove completely. After the reaction, quenching with a solution of ammonium chloride can help to complex and remove the copper. Washing the organic extract with an aqueous solution of EDTA can also be effective. |
Experimental Protocols & Methodologies
General Procedure for the Synthesis of 1,2,3-Triazole-Based Benzothiazole Derivatives
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Benzothiazole Alkyne: A common precursor is S-propargyl mercaptobenzothiazole, which can be synthesized by reacting 2-mercaptobenzothiazole with propargyl bromide in the presence of a base like triethylamine in a suitable solvent such as dioxane.
-
In Situ Generation of the Azide: The organic azide can be generated in situ from the corresponding α-halo ester or amide by reaction with sodium azide.
-
1,3-Dipolar Cycloaddition Reaction:
-
In a round-bottom flask, dissolve the benzothiazole alkyne (1.0 mmol) and the α-halo ester/amide (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, 5 mL).
-
Add sodium azide (1.3 mmol).
-
Add the copper(II) sulfate pentahydrate (e.g., 10 mol%) and sodium ascorbate (e.g., 20 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization
The synthesized 1,2,3-triazole-based benzothiazole derivatives should be characterized by standard spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Visualizing the Reaction and Workflow
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The mechanism of the CuAAC reaction is believed to involve a dinuclear copper intermediate.
Technical Support Center: Regioselective C–H Functionalization of 2,1,3-Benzothiadiazole
Welcome to the technical support center for the regioselective C–H functionalization of 2,1,3-benzothiadiazole (BTD). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of derivatizing the BTD core. Here, we address common challenges and provide in-depth, field-proven insights to guide your experimental design and troubleshooting efforts.
The 2,1,3-benzothiadiazole scaffold is a privileged electron-acceptor unit integral to numerous functional materials, from optoelectronics to fluorescent probes.[1][2][3] However, direct and regioselective functionalization of its benzenoid ring presents significant challenges, often necessitating de novo synthesis for even simple derivatives.[1][2][4][5][6][7] This guide will equip you with the knowledge to overcome these hurdles and unlock the full potential of this versatile heterocycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in achieving regioselective C–H functionalization of the BTD core?
The primary challenges stem from the electronic nature and inherent reactivity of the BTD ring system:
-
Competing Reaction Sites: The BTD core possesses four potentially reactive C–H bonds on the benzene ring (C4, C5, C6, and C7). Their relative acidities and steric accessibility can lead to mixtures of regioisomers, complicating purification and reducing the yield of the desired product.
-
Electron-Deficient Nature: The electron-withdrawing nature of the thiadiazole ring deactivates the adjacent benzene ring towards electrophilic aromatic substitution, often requiring harsh reaction conditions that can be incompatible with sensitive functional groups.[2]
-
Directing Group Influence: While directing groups can offer excellent control over regioselectivity, their installation and subsequent removal add extra steps to the synthetic sequence, reducing overall efficiency.[8][9] Furthermore, the electronic and steric properties of the directing group itself can influence catalyst activity and substrate scope.[10]
-
Catalyst Deactivation: The sulfur and nitrogen atoms in the BTD core can coordinate to the transition metal catalyst, potentially leading to catalyst inhibition or deactivation.[1]
Q2: Which C–H bond in unsubstituted 2,1,3-benzothiadiazole is the most acidic and why?
The C4–H bond is the most acidic proton in the unsubstituted BTD ring.[1][2] This increased acidity is attributed to the electron-withdrawing inductive effect of the adjacent nitrogen and sulfur atoms in the thiadiazole ring, which stabilizes the resulting carbanion upon deprotonation.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to troubleshooting common problems encountered during the regioselective C–H functionalization of BTD.
Issue 1: Poor or Incorrect Regioselectivity
Symptom: You are obtaining a mixture of regioisomers (e.g., C4/C5 or C4/C7 functionalization) or the undesired isomer as the major product.
Root Causes & Solutions:
-
Inherent Substrate Reactivity: In the absence of a strong directing group, the inherent electronic and steric factors of the BTD core will dictate the regioselectivity. For instance, while the C4-H is the most acidic, some catalytic systems, like Ir-catalyzed borylation, can favor the C5 position.[1][2]
-
Actionable Advice:
-
Leverage Directing Groups: Introduce a suitable directing group to enforce the desired regioselectivity. Carboxylate-assisted Ru-catalyzed arylation, for example, shows a high preference for the C4 position.[1][2]
-
Modify the Catalytic System: The choice of catalyst and ligands is crucial. For Ir-catalyzed borylation, ligands like Me4phen have been shown to provide higher yields and regioselectivity compared to others.[1]
-
Consider a Borylation-Cross-Coupling Strategy: A highly effective method involves the regioselective C–H borylation of the BTD core, followed by a subsequent cross-coupling reaction. This two-step approach allows for the installation of a wide range of functional groups at specific positions.[1][2][4][5][6][7]
-
-
-
Steric Hindrance: Bulky substituents on the BTD core or the coupling partner can influence the regiochemical outcome by sterically blocking certain positions.
-
Actionable Advice:
-
Modify the Directing Group: If using a directing group, consider one with a different steric profile.
-
Adjust the Coupling Partner: If possible, use a less sterically hindered coupling partner.
-
-
Logical Workflow for Troubleshooting Poor Regioselectivity
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | Semantic Scholar [semanticscholar.org]
- 5. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C-H Functionalization and Aryne Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2,3-Benzothiadiazole and 2,1,3-Benzothiadiazole Isomers: A Guide for Researchers
In the landscape of heterocyclic chemistry, benzothiadiazoles stand out for their versatile applications, ranging from medicinal chemistry to materials science. The isomeric forms, 1,2,3-benzothiadiazole and 2,1,3-benzothiadiazole, while sharing a common bicyclic aromatic framework, exhibit distinct physicochemical properties and reactivity profiles that dictate their suitability for specific applications. This guide provides an in-depth comparative analysis of these two isomers, offering experimental data and procedural insights to aid researchers in selecting the optimal scaffold for their endeavors.
Structural and Electronic Properties: A Tale of Two Isomers
The arrangement of the nitrogen and sulfur atoms within the five-membered thiadiazole ring is the fundamental differentiator between this compound and 2,1,3-benzothiadiazole. This seemingly subtle variation has profound implications for their electronic structure, aromaticity, and intermolecular interactions.
This compound , often referred to as benzo[d][1][2][3]thiadiazole, features a nitrogen-nitrogen bond. The molecule is planar, and the N-N and S-N bond distances are indicative of multiple bond character, contributing to its aromaticity within a 10-electron system, analogous to naphthalene.[2]
2,1,3-Benzothiadiazole , also known as benzo[c][1][2][4]thiadiazole, is a bicyclic molecule composed of a benzene ring fused to a 1,2,5-thiadiazole ring.[1] This isomer is noted for its electron-accepting nature, a property that is extensively exploited in the design of donor-acceptor materials for organic electronics.[5]
Theoretical calculations have suggested that this compound (isoBTD) possesses a higher LUMO (Lowest Unoccupied Molecular Orbital) energy and a larger energy band gap compared to its 2,1,3-isomer (BTD).[5][6] This difference in frontier molecular orbital energies is a key determinant of their distinct electronic and optical properties.[6]
| Property | This compound | 2,1,3-Benzothiadiazole |
| Molar Mass | 136.17 g·mol−1[2] | 136.17 g·mol−1[1] |
| Appearance | Colorless solid[2] | White to light yellow powder or crystal |
| Melting Point | 36–37 °C[2] | 54.0 °C[1] |
| Boiling Point | 220.5 °C[2] | 203.0 °C[1] |
| Density | 1.499 g/cm³[2] | 1.4 g/cm³[7] |
| Solubility | Soluble in organic solvents[2] | Favorable solubility[1] |
Synthesis Strategies: Pathways to the Core Scaffolds
The synthetic routes to 1,2,3- and 2,1,3-benzothiadiazole are well-established, starting from different ortho-disubstituted benzene precursors. The choice of starting material and reaction conditions is critical for achieving high yields and purity.
Synthesis of this compound: A common and efficient method for the preparation of this compound is the diazotization of 2-aminothiophenol or its disulfide with sodium nitrite.[2] An alternative approach is the Herz reaction, which utilizes anilines as precursors. In this method, treatment of an aniline with disulfur dichloride yields a 1,3,2-benzothiazathiolium salt, which is then diazotized to form the this compound ring system.[2][8]
Synthesis of 2,1,3-Benzothiadiazole: This isomer is readily prepared in high yield (at least 85%) from the reaction of o-phenylenediamine with two equivalents of thionyl chloride in pyridine.[1] This reaction proceeds with the formation of sulfur dioxide and HCl as by-products.[1]
Chemical Reactivity and Functionalization
The distinct electronic nature of the two isomers leads to differences in their chemical reactivity, particularly in electrophilic substitution and functionalization reactions.
This compound is significantly less nucleophilic than naphthalene, and as a result, electrophilic substitution reactions such as nitration proceed slowly.[2] Many of its derivatives are therefore synthesized from appropriately substituted 2-aminothiophenols.[2]
2,1,3-Benzothiadiazole , in contrast, readily undergoes the typical reactions of aromatic compounds.[1] It can be easily functionalized to form nitro and chloro derivatives.[1] Bromination is a particularly common reaction, yielding 4,7-dibromo-2,1,3-benzothiadiazole, a versatile building block for the synthesis of conductive polymers and other advanced materials through cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the corresponding 1,2-diaminobenzenes, providing a useful method for protecting amino groups.[1]
Spectroscopic and Electrochemical Characterization
A thorough understanding of the spectroscopic and electrochemical properties of these isomers is crucial for their application in various fields.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecules.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the characteristic vibrational modes of the benzothiadiazole core and any functional groups present.
UV-Visible (UV-Vis) and Fluorescence Spectroscopy: These techniques provide insights into the electronic transitions within the molecules. 2,1,3-Benzothiadiazole and its derivatives are particularly known for their fluorescent properties, which are leveraged in sensing and imaging applications.[9]
Electrochemical Analysis
Cyclic Voltammetry (CV): CV is a powerful technique for investigating the redox properties of molecules. For benzothiadiazole derivatives, CV can be used to determine their HOMO and LUMO energy levels, which are critical parameters for their application in organic electronics.[6]
Experimental Protocol: Cyclic Voltammetry of Benzothiadiazole Derivatives
-
Objective: To determine the oxidation and reduction potentials of a benzothiadiazole derivative and estimate its HOMO and LUMO energy levels.
-
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., saturated calomel electrode (SCE) or Ag/AgCl).[3]
-
Electrolyte Solution: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in an appropriate solvent like acetonitrile or dichloromethane) is prepared and deoxygenated by purging with an inert gas (e.g., argon or nitrogen).
-
Analyte Solution: A dilute solution of the benzothiadiazole derivative (typically 1-5 mM) is prepared in the deoxygenated electrolyte solution.
-
Data Acquisition: The electrodes are connected to a potentiostat. The potential is scanned from an initial value to a final value and then back to the initial value at a set scan rate (e.g., 100 mV/s).
-
Data Analysis: The resulting cyclic voltammogram is analyzed to determine the onset potentials of the first oxidation and reduction peaks. These values can then be used to estimate the HOMO and LUMO energy levels using established equations, often referenced against an internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple.[3]
-
Applications: A Dichotomy of Purpose
The distinct properties of the two benzothiadiazole isomers have led to their deployment in largely different fields of application.
This compound: The primary commercial application of this isomer and its derivatives is in the agricultural sector. Acibenzolar-S-methyl is a notable example of a fungicide derived from this compound.[2] It has also been investigated for its potential to synergize with insecticides.[2]
2,1,3-Benzothiadiazole: This isomer has found extensive use in materials science and organic electronics. Its electron-accepting nature makes it a key building block in the synthesis of:
-
Conductive Polymers: When copolymerized with electron-donating units, it can form low band-gap polymers suitable for various electronic applications.[1][10]
-
Organic Solar Cells (OSCs): Its derivatives are used as electron-acceptor components in the active layer of OSCs.[1]
-
Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of 2,1,3-benzothiadiazole derivatives make them suitable for use as emitters in OLEDs.[9]
-
Luminescent Probes and Sensors: The sensitivity of their fluorescence to the chemical environment allows for the design of sensors for various analytes.[9]
-
Flow Batteries: The parent compound has shown promise as a redox-active organic component in flow batteries due to its favorable solubility and electrochemical kinetics.[1]
Conclusion
The comparative analysis of 1,2,3- and 2,1,3-benzothiadiazole reveals a fascinating case of how subtle changes in molecular structure can lead to significant divergence in chemical, physical, and functional properties. While this compound has carved out a niche in agrochemicals, the electron-deficient nature of 2,1,3-benzothiadiazole has positioned it as a cornerstone in the development of advanced organic materials. For researchers in drug development and materials science, a clear understanding of the distinct characteristics of these isomers is paramount for the rational design of molecules with tailored functionalities. The experimental protocols and comparative data presented in this guide serve as a foundational resource to inform these design choices and accelerate innovation.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. 2,1,3-Benzothiadiazole(273-13-2) IR Spectrum [m.chemicalbook.com]
- 5. 2,1,3-Benzothiadiazole(273-13-2) 1H NMR [m.chemicalbook.com]
- 6. 2,1,3-Benzothiadiazole | C6H4N2S | CID 67502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectros ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC01368A [pubs.rsc.org]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of 1,2,3-Benzothiadiazole Derivatives and Commercial Fungicides
For professionals in agricultural research and crop protection development, the search for effective and sustainable disease management strategies is a constant endeavor. While conventional fungicides have long been the cornerstone of disease control, the emergence of resistance and growing environmental concerns have spurred the development of alternative approaches. Among these, the induction of a plant's innate immune system presents a promising frontier. This guide provides an in-depth technical comparison of 1,2,3-benzothiadiazole (BTH) derivatives, a class of plant activators, with commercial fungicides, supported by experimental data and protocols.
The Paradigm Shift: From Direct Antagonism to Host-Mediated Defense
Traditional fungicides operate on a principle of direct antagonism, targeting specific metabolic pathways within the fungal pathogen to inhibit its growth or kill it directly. In contrast, this compound and its derivatives are not fungicides in the conventional sense. They possess little to no direct antimicrobial properties. Instead, they act as potent inducers of Systemic Acquired Resistance (SAR), a plant's own broad-spectrum and long-lasting defense mechanism.[1] This fundamental difference in the mode of action is central to understanding their application and efficacy.
The most well-studied and commercially available this compound derivative is Acibenzolar-S-methyl (ASM), often referred to as BTH. Upon application, BTH is recognized by the plant, triggering a signaling cascade that mimics a natural pathogen attack. This leads to the expression of a suite of defense-related genes, including those encoding pathogenesis-related (PR) proteins, which have antimicrobial activities and reinforce the plant's physical and chemical barriers against a wide array of pathogens, including fungi, bacteria, and viruses.[1][2]
The following diagram illustrates the simplified signaling pathway of BTH-induced SAR:
Head-to-Head: Comparative Efficacy in Field and Laboratory Settings
The true measure of any crop protection product lies in its performance under real-world conditions. Numerous studies have compared the efficacy of BTH derivatives, primarily ASM, with a range of commercial fungicides. The results often highlight the distinct advantages and limitations of each approach.
Performance Against Fungal Pathogens
The efficacy of BTH derivatives can be comparable to or, in some cases, surpass that of conventional fungicides, particularly when disease pressure is low to moderate. However, under high disease pressure, the direct and rapid action of a targeted fungicide may be more effective.
| Crop | Pathogen | BTH Derivative | Commercial Fungicide(s) | Key Findings | Reference(s) |
| Wheat | Leaf Rust | Acibenzolar-S-methyl (BTH) | Propiconazole + Fenpropidin | BTH treatment led to a ~35% reduction in disease symptoms and an ~18% increase in yield, comparable to the 17% yield increase from the fungicide combination. | [3] |
| Wheat | Septoria tritici | Acibenzolar-S-methyl (BTH) | Azoxystrobin, Trifloxystrobin + Propiconazole | BTH showed variable effectiveness. Azoxystrobin and the combination fungicide markedly reduced disease severity. | [3] |
| Tomato | Fusarium oxysporum f. sp. radicis-lycopersici | Acibenzolar-S-methyl (BTH) | - | BTH treatment significantly reduced the number and severity of root lesions compared to the untreated control. | [4] |
| Potato | Phytophthora infestans (Late Blight) | Acibenzolar-S-methyl (BTH) | Mancozeb | In a spray schedule, BTH alone provided 75% disease control, while the standard fungicide treatment gave 94% control. A combination of BABA (another SAR inducer) and Mancozeb achieved 92.8% control. | [5] |
| Muskmelon | Pseudoperonospora cubensis (Downy Mildew) | Salicylic Acid (SA) - a related SAR inducer | Mancozeb, Ridomil | SA alone gave 76.2% disease control. In combination with Mancozeb and Ridomil, control increased to 81.7% and 85.1% respectively. | [5] |
| Zucchini | Powdery Mildew | N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Standard Fungicide Program | Four applications of BTHWA at the beginning of the season were more effective in reducing powdery mildew than eight applications, suggesting a potential growth-immunity trade-off. | [6] |
| Sugar Beet | Cercospora beticola | N-methyl-N-methoxyamide-7-carboxybenzo(1,2,3)thiadiazole (BTHWA) | Standard Fungicide Program | Application of BTHWA alone or in combination with a reduced number of fungicide treatments had the same effect on reducing plant infection as the standard fungicide program. | [7] |
| Pear | Venturia nashicola (Scab) | Acibenzolar-S-methyl (ASM) | Iminoctadine-albesilate | ASM showed high efficacy in controlling pear scab in the field, with a low incidence of disease on leaves and shoots compared to the untreated control and comparable to the reference fungicide. | [8] |
| Tomato | Bacterial Spot (Xanthomonas spp.) | Acibenzolar-S-methyl (ASM) | Copper + Mancozeb | Weekly applications of ASM were more effective than bi-weekly applications and were statistically equivalent to the standard copper-mancozeb program in managing bacterial spot. | [9][10] |
It is important to note that in some instances, particularly under high disease pressure, BTH derivatives may not provide the same level of control as conventional fungicides.[2] However, their unique mode of action makes them excellent candidates for integrated pest management (IPM) programs, where they can be used in rotation or combination with traditional fungicides to reduce the overall chemical load and mitigate the risk of resistance development.[11]
Novel this compound Derivatives: The Next Generation
Research into this compound derivatives is ongoing, with a focus on synthesizing new compounds with improved properties, such as enhanced solubility and a broader spectrum of activity. One such novel derivative is N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA).[1][12] Studies have shown that BTHWA not only provides effective protection against diseases like fusariosis in tulips but can also stimulate plant growth, a significant advantage over some first-generation SAR inducers that can sometimes have a negative impact on yield.[12][13]
Experimental Protocols for Efficacy Evaluation
To ensure scientific integrity and reproducibility, standardized experimental protocols are essential for evaluating and comparing the efficacy of plant activators and fungicides. Below are representative methodologies for key assays.
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This assay is crucial for determining the direct antifungal activity of a compound. While BTH derivatives are expected to show minimal to no activity in this assay, it serves as a critical baseline and a point of comparison with conventional fungicides.
Objective: To assess the direct inhibitory effect of test compounds on the mycelial growth of a target fungal pathogen.
Materials:
-
Pure culture of the target fungus (e.g., Fusarium oxysporum, Botrytis cinerea)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Test compounds (BTH derivatives and commercial fungicides)
-
Solvent for dissolving compounds (e.g., DMSO, ethanol)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of amended media: Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C. Add the test compound, dissolved in a minimal amount of solvent, to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Pour the amended PDA into sterile Petri dishes. A control plate should be prepared with the solvent alone.
-
Inoculation: From a 7-10 day old culture of the target fungus, take a 5 mm mycelial plug using a sterile cork borer. Place the mycelial plug, mycelial side down, in the center of each PDA plate (both treated and control).
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plate reaches the edge of the dish.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
In Vivo Plant Protection Assay (Detached Leaf or Whole Plant)
This assay evaluates the ability of a compound to protect a plant from disease, either through direct fungicidal action or by inducing resistance.
Objective: To assess the protective and/or curative efficacy of test compounds against a specific pathogen on a host plant.
Materials:
-
Healthy, susceptible host plants of uniform age and size (e.g., tomato, cucumber, wheat)
-
Spore suspension or inoculum of the target pathogen
-
Test compounds (BTH derivatives and commercial fungicides)
-
Spraying equipment
-
Growth chamber or greenhouse with controlled environmental conditions
Procedure:
-
Plant Treatment:
-
Protective Assay: Spray the plants with the test compounds at various concentrations until runoff. Allow the plants to dry for a specified period (e.g., 24-72 hours) to allow for uptake and, in the case of SAR inducers, the activation of defense responses.
-
Curative Assay: Inoculate the plants with the pathogen first (see step 2). After a set incubation period (e.g., 24 hours), apply the test compounds.
-
-
Inoculation: Prepare a standardized spore suspension of the pathogen (e.g., 1 x 10^5 spores/mL). Spray the spore suspension evenly onto the leaves of both treated and control plants until runoff.
-
Incubation: Place the inoculated plants in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) for 24-48 hours to facilitate infection. Then, transfer them to a growth chamber or greenhouse with optimal conditions for disease development.
-
Disease Assessment: After a specific incubation period (e.g., 7-14 days), assess the disease severity using a rating scale (e.g., 0-5 scale where 0 = no symptoms and 5 = severe necrosis or sporulation) or by measuring the percentage of leaf area affected by the disease.
-
Efficacy Calculation: Calculate the disease control efficacy using the following formula: % Efficacy = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] * 100
Quantification of Defense Gene Expression (RT-qPCR)
This molecular assay provides evidence of SAR induction by measuring the upregulation of defense-related genes, such as PR-1.
Objective: To quantify the relative expression levels of defense-related genes in plant tissue following treatment with a potential SAR inducer.
Materials:
-
Plant tissue (leaf samples) from treated and control plants
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit for cDNA synthesis
-
qPCR instrument
-
qPCR master mix (e.g., SYBR Green)
-
Specific primers for the target gene (e.g., PR-1) and a reference gene (e.g., Actin or β-tubulin)
Procedure:
-
Sample Collection and RNA Extraction: At various time points after treatment with the BTH derivative, collect leaf samples and immediately freeze them in liquid nitrogen. Extract total RNA from the frozen tissue using a commercial kit, following the manufacturer's instructions.
-
DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
Real-Time Quantitative PCR (qPCR): Set up the qPCR reactions using the synthesized cDNA as a template, the specific primers for the target and reference genes, and a qPCR master mix. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the threshold cycle (Ct) values for both the target and reference genes in each sample. Calculate the relative gene expression using the 2-ΔΔCt method. An increase in the relative expression of the target gene in the treated samples compared to the control indicates induction of the defense response.[14][15]
The following diagram outlines the general workflow for evaluating a potential plant activator:
Concluding Remarks for the Research Professional
The choice between a this compound derivative and a conventional fungicide is not a matter of direct substitution but rather a strategic decision based on the specific agricultural context.
Key Advantages of this compound Derivatives:
-
Broad-spectrum activity: A single application can induce resistance against a wide range of pathogens, including fungi, bacteria, and viruses.
-
Low risk of resistance development: Because they target the plant's own defense mechanisms rather than the pathogen directly, the selection pressure for resistance in the pathogen population is significantly lower.[2]
-
Sustainability: They can be a valuable tool in integrated pest management programs, helping to reduce the reliance on conventional fungicides.
Limitations and Considerations:
-
Time lag: There is a lag phase between application and the full induction of resistance, during which the plant may be susceptible to infection.
-
Dependence on plant health: The efficacy of SAR inducers is dependent on the plant's ability to mount a defense response, which can be influenced by environmental conditions and the plant's physiological state.
-
Potential for phytotoxicity and yield drag: At high concentrations or with frequent applications, some SAR inducers can lead to phytotoxicity or a "yield drag" as the plant diverts resources to defense.[16]
References
- 1. A Review on the Application of Benzothiadiazole in Plant Diseases Management - University of Yasouj Plant Pathology Science [yujs.yu.ac.ir]
- 2. vegetables.bayer.com [vegetables.bayer.com]
- 3. researchgate.net [researchgate.net]
- 4. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchmap.jp [researchmap.jp]
- 9. Effect of Application Frequency and Reduced Rates of Acibenzolar-S-Methyl on the Field Efficacy of Induced Resistance Against Bacterial Spot on Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Transcriptome analysis reveals pathogenesis-related gene 1 pathway against salicylic acid treatment in grapevine (Vitis vinifera L) [frontiersin.org]
- 16. Economic versus technical efficiency in using ASM combined with fungicides to elicit wheat varieties with different disease susceptibilities - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Benzothiadiazole: A Comparative Guide to a New Generation of Fluorescent Sensors
In the dynamic landscape of molecular sensing and bioimaging, the quest for fluorophores with superior photophysical properties is relentless. For decades, classical scaffolds such as coumarins, fluoresceins, and rhodamines have been the workhorses of the field. However, their inherent limitations, including photobleaching, small Stokes shifts, and pH sensitivity, have spurred the exploration of novel fluorogenic cores.[1][2] Among the most promising newcomers is the 2,1,3-benzothiadiazole (BTD) scaffold. This electron-deficient heterocyclic system has rapidly gained prominence for its remarkable and highly tunable optical properties, offering a robust platform for the development of next-generation fluorescent sensors.[3][4][5]
This comprehensive guide provides a comparative analysis of benzothiadiazole derivatives as fluorescent sensors, offering researchers, scientists, and drug development professionals a critical overview of their performance and applications. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower you to harness the full potential of this versatile class of fluorophores.
The Benzothiadiazole Advantage: Beyond Classical Dyes
The BTD core's unique electronic structure, characterized by its strong electron-withdrawing nature, facilitates intramolecular charge transfer (ICT) processes when coupled with suitable electron-donating moieties.[2] This "push-pull" architecture is the foundation of their exceptional photophysical characteristics, which include:
-
Large Stokes Shifts: BTD derivatives typically exhibit significant separation between their maximum absorption and emission wavelengths, minimizing self-quenching and improving the signal-to-noise ratio in imaging experiments.[1][2][3]
-
High Photostability: Unlike many traditional dyes that rapidly degrade upon prolonged light exposure, BTD-based fluorophores demonstrate remarkable resistance to photobleaching, enabling long-term imaging studies.[2][3]
-
Tunable Emission: The emission color of BTD derivatives can be readily modulated from the blue to the near-infrared (NIR) region by strategic chemical modifications, allowing for the development of probes for a wide array of applications.[6]
-
High Quantum Yields: Many BTD-based sensors exhibit high fluorescence quantum yields, resulting in bright and easily detectable signals.[1]
-
Environmental Sensitivity: The ICT character of BTD fluorophores often renders their emission sensitive to the polarity of their microenvironment, a property that can be exploited for sensing applications.[3][7]
These advantageous features have positioned BTD derivatives as powerful tools for the detection of a diverse range of analytes, from metal ions and pH fluctuations to changes in viscosity and the presence of specific biomolecules.[8][9]
Comparative Analysis of BTD-Based Fluorescent Sensors
The versatility of the BTD scaffold has led to the development of a vast library of fluorescent sensors. Here, we present a comparative overview of representative examples categorized by their target analyte.
Metal Ion Sensors
The detection of metal ions is crucial in various fields, from environmental monitoring to diagnostics. BTD-based sensors have emerged as highly sensitive and selective tools for this purpose. The sensing mechanism often relies on the coordination of the metal ion with a specific chelating unit appended to the BTD core, which perturbs the ICT process and leads to a change in the fluorescence output.
| Sensor/Probe | Target Ion(s) | Detection Limit | Fluorescence Response | Key Features & Reference(s) |
| JXUST-3 | Al³⁺, Cr³⁺, Fe³⁺ | 0.055 µM (Al³⁺), 0.049 µM (Cr³⁺), 0.056 µM (Fe³⁺) | Turn-off | A multifunctional metal-organic framework (MOF) based on a BTD derivative.[10][11] |
| JXUST-11 | Al³⁺, Ga³⁺ | 2.9 ppm (Al³⁺), 10.2 ppm (Ga³⁺) | Turn-on | A Eu³⁺-based MOF that allows for naked-eye detection of Ga³⁺.[12] |
| Compound 1 | Zn²⁺, Cu²⁺, Ni²⁺ | 0.25 ppm (Zn²⁺), 0.34 ppm (Cu²⁺), 0.30 ppm (Ni²⁺) | Ratiometric turn-on (Zn²⁺), Turn-off (Cu²⁺, Ni²⁺) | Benzothiazole-based chemosensor with colorimetric response.[13] |
| TBBA | Hg²⁺ | 13.10 nM | Turn-on (NIR emission) | A near-infrared probe with high selectivity and sensitivity for Hg²⁺ in living cells and zebrafish.[14][15] |
pH Sensors
Monitoring pH is fundamental in understanding and diagnosing various physiological and pathological conditions. BTD-based pH probes often incorporate an ionizable group that, upon protonation or deprotonation, modulates the electronic properties of the fluorophore, resulting in a pH-dependent fluorescence response.
| Sensor/Probe | pKa | pH Range | Fluorescence Response | Key Features & Reference(s) |
| HBT-pH 1 | 6.57 | 2.02 - 12.00 | OFF-ON | Spiropyran-benzothiazole conjugate.[16] |
| HBT-pH 2 | 4.90 | N/A | Ratiometric | Spiropyran-benzothiazole conjugate with a large Stokes shift, suitable for cell imaging.[16] |
| HBT-pH 3 | 3.95 | N/A | Ratiometric | Spiropyran-benzothiazole conjugate.[16] |
| NBO | 6.5 | 5.75 - 7.00 | Ratiometric | A benzothiazole salt-based probe that can also sense viscosity changes.[17] |
Viscosity Sensors
Viscosity is a critical parameter that reflects the microenvironment of biological systems. BTD-based viscosity sensors, often termed "molecular rotors," exhibit fluorescence that is highly dependent on the rotational freedom of certain bonds within the molecule. In viscous environments, this rotation is hindered, leading to a significant enhancement in fluorescence intensity.
| Sensor/Probe | Viscosity Range | Fluorescence Response | Key Features & Reference(s) |
| BDHA | 1.62 cP - 851.6 cP | Turn-on | A lysosome-targeting probe that can also detect hypochlorite.[18] |
| BTP | N/A | Turn-on | A red-emissive pyronin dye functionalized with benzothiazole for imaging lysosomal viscosity.[19] |
| NBO | N/A | N/A | A ratiometric pH probe with the potential to also detect viscosity changes.[17] |
Experimental Corner: Protocols and Methodologies
To facilitate the adoption of BTD-based sensors, we provide a generalized experimental workflow, from synthesis to application.
General Synthetic Strategy for BTD Derivatives
The most common route to synthesize the BTD core involves the reaction of an ortho-phenylenediamine derivative with thionyl chloride (SOCl₂).[5] Subsequent functionalization, typically through cross-coupling reactions like the Suzuki or Stille reactions, allows for the introduction of various donor and acceptor groups to fine-tune the sensor's properties.[20]
Diagram: General Synthetic Scheme for BTD Derivatives
Caption: A generalized synthetic route to functionalized BTD-based fluorescent sensors.
Experimental Workflow for Sensor Evaluation
A systematic evaluation is crucial to characterize the performance of a newly synthesized fluorescent sensor.
Diagram: Experimental Workflow for Sensor Evaluation
Caption: A typical experimental workflow for the comprehensive evaluation of a novel fluorescent sensor.
Step-by-Step Protocol: Evaluation of a BTD-based Metal Ion Sensor
This protocol outlines the key steps for characterizing a fluorescent sensor for a specific metal ion.
-
Stock Solution Preparation:
-
Prepare a stock solution of the BTD-based sensor (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare stock solutions of various metal salts (e.g., 10 mM) in deionized water.
-
-
Photophysical Measurements:
-
Dilute the sensor stock solution to a working concentration (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES, pH 7.4).
-
Record the absorption and fluorescence emission spectra using a spectrophotometer and a spectrofluorometer, respectively.
-
Determine the quantum yield relative to a known standard (e.g., quinine sulfate, fluorescein).[15]
-
-
Selectivity Study:
-
To a solution of the sensor, add a specific concentration of the target metal ion and various other potentially interfering metal ions at the same or higher concentrations.
-
Measure the fluorescence response for each condition to assess the sensor's selectivity.
-
-
Titration Experiment:
-
To a series of solutions of the sensor, add increasing concentrations of the target metal ion.
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit and binding constant.
-
-
Live Cell Imaging:
-
Culture an appropriate cell line (e.g., HeLa, MCF-7) on a glass-bottom dish.
-
Incubate the cells with a low concentration of the sensor (e.g., 1-10 µM) for a specific duration.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Image the cells using a confocal laser scanning microscope with appropriate excitation and emission filters.
-
To visualize the sensor's response, the cells can be co-incubated or subsequently treated with the target metal ion.
-
The Future is Bright: Emerging Trends and Applications
The field of benzothiadiazole-based fluorescent sensors is continuously evolving. Current research is focused on:
-
Two-Photon Absorption (TPA) Probes: Designing BTD derivatives with large TPA cross-sections for deep-tissue imaging with reduced photodamage.[21]
-
Near-Infrared (NIR) Emissive Probes: Shifting the emission to the NIR window (700-1700 nm) to minimize background autofluorescence and enhance tissue penetration for in vivo applications.[14]
-
Multifunctional Sensors: Developing single probes capable of detecting multiple analytes or cellular parameters simultaneously.[17][18]
-
Supramolecular Sensing Systems: Integrating BTD fluorophores into supramolecular assemblies, such as those with pillar[n]arenes, to create highly responsive and selective sensors.[6][22]
-
Theranostic Agents: Combining the diagnostic (sensing) capabilities of BTD fluorophores with therapeutic functionalities for targeted drug delivery and treatment monitoring.
Conclusion
Benzothiadiazole derivatives have unequivocally established themselves as a superior class of fluorophores, offering significant advantages over their classical counterparts. Their exceptional photophysical properties, coupled with their synthetic versatility, have enabled the development of highly sensitive and selective fluorescent sensors for a wide range of analytes and biological processes. As research in this area continues to accelerate, we can anticipate the emergence of even more sophisticated BTD-based tools that will further advance our understanding of complex biological systems and pave the way for novel diagnostic and therapeutic strategies. This guide serves as a foundational resource for researchers poised to explore and contribute to this exciting and impactful field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photophysical characterization and fluorescence cell imaging applications of 4- N -substituted benzothiadiazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01404A [pubs.rsc.org]
- 4. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. | Semantic Scholar [semanticscholar.org]
- 10. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ (2021) | Shu-Li Yao | 48 Citations [scispace.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel benzothiadiazole-based and NIR-emissive fluorescent sensor for detection of Hg2+ and its application in living cell and zebrafish imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Fluorescent probes based on benzothiazole-spiropyran derivatives for pH monitoring in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A benzothiazole-salt-based fluorescent probe for precise monitoring the changes of pH and viscosity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lysosome-targeting benzothiazole-based fluorescent probe for imaging viscosity and hypochlorite levels in living cells and zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a benzothiazole-functionalized red-emission pyronin dye and its dihydro derivative for imaging lysosomal viscosity and tracking endogenous peroxynitrite - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Navigating the Kinase Landscape: A Comparative Guide to the Selectivity and Cross-Reactivity of Benzothiazole Derivatives
For Immediate Release
A Deep Dive into the Kinase Inhibition Profiles of a Promising Scaffold
In the intricate world of drug discovery, the quest for highly selective kinase inhibitors is paramount. Kinases, a vast family of enzymes that regulate virtually all cellular processes, are attractive therapeutic targets. However, the structural similarity within the ATP-binding site of kinases presents a significant challenge: achieving selectivity to avoid off-target effects and associated toxicities. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. This guide provides a comprehensive, data-driven comparison of the kinase selectivity and cross-reactivity of various benzothiazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.
The Double-Edged Sword: Understanding Kinase Selectivity and Cross-Reactivity
At its core, kinase inhibitor development aims for a molecule that potently inhibits the intended target kinase while minimally affecting other kinases in the kinome. Selectivity refers to an inhibitor's ability to discriminate between its target kinase and other kinases. High selectivity is often associated with a more favorable safety profile. Conversely, cross-reactivity , or off-target inhibition, can lead to unforeseen side effects, but in some cases, can be rationally designed for polypharmacology to achieve a desired therapeutic outcome.[1]
The following diagram illustrates the concept of kinase inhibitor selectivity. A selective inhibitor primarily binds to its intended target kinase, leading to the desired therapeutic effect. A non-selective inhibitor, however, can bind to multiple off-target kinases, potentially causing a range of unintended biological consequences.
Caption: Selective vs. Non-Selective Kinase Inhibition.
Comparative Analysis of Benzothiazole Derivatives: A Look at the Data
The versatility of the benzothiazole scaffold allows for the development of inhibitors targeting a wide range of kinases.[2] The following tables provide a comparative overview of the in vitro inhibitory activity (IC50) of several representative benzothiazole derivatives against their primary targets and a panel of off-target kinases. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions.
Table 1: Selectivity Profile of a Benzothiazole-Based PI3Kβ Inhibitor [3]
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity (Fold) vs. Off-Target |
| Compound 22 | PI3Kβ | 0.02 | PI3Kα | >10 | >500 |
| PI3Kγ | >10 | >500 | |||
| PI3Kδ | >10 | >500 | |||
| mTOR | >10 | >500 |
Table 2: Selectivity Profile of a Benzothiazole-Based p38α MAPK Inhibitor [4]
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity (Fold) vs. Off-Target |
| Compound 4f | p38α | 0.036 | JNK1 | >10 | >277 |
| ERK2 | >10 | >277 | |||
| IKKβ | >10 | >277 |
Table 3: Selectivity Profile of a Benzothiazole-Based VEGFR-2 Inhibitor [5]
| Compound | Target Kinase | IC50 (µM) | Off-Target Kinase | IC50 (µM) | Selectivity (Fold) vs. Off-Target |
| Compound 4f | VEGFR-2 | 0.071 | BRAF | 0.194 | 2.7 |
| Sorafenib (Control) | VEGFR-2 | 0.069 | BRAF | 0.171 | 2.5 |
These tables highlight the diverse selectivity profiles achievable with the benzothiazole scaffold. For instance, Compound 22 exhibits remarkable selectivity for PI3Kβ over other PI3K isoforms and mTOR.[3] In contrast, the VEGFR-2 inhibitor, Compound 4f, displays a dual-inhibitory profile against both VEGFR-2 and BRAF, similar to the multi-kinase inhibitor Sorafenib.[5]
Structure-Activity Relationship (SAR): The Key to Unlocking Selectivity
The selectivity of benzothiazole derivatives is intricately linked to their chemical structure. Modifications to the benzothiazole core and its substituents can dramatically alter the binding affinity and selectivity for different kinases.[6][7]
Key SAR insights include:
-
Substitutions at the 2-position: The nature of the substituent at the 2-position of the benzothiazole ring is crucial for determining kinase selectivity. For example, in a series of p38α MAPK inhibitors, the presence of a 1,2,4-triazole moiety at this position was found to be critical for potent and selective inhibition.[4]
-
Aromatic substitutions: The substitution pattern on the phenyl ring of 2-phenylbenzothiazole derivatives can significantly impact their activity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and influence its interaction with the kinase active site.[8]
-
Multi-target inhibitors: Some benzothiazole derivatives have been rationally designed as multi-kinase inhibitors by incorporating structural features that allow for binding to the active sites of multiple kinases.[8] This approach can be advantageous in treating complex diseases like cancer, where multiple signaling pathways are often dysregulated.
Experimental Workflows for Assessing Kinase Selectivity
Rigorous experimental evaluation is essential to characterize the selectivity profile of any kinase inhibitor. In vitro kinase profiling against a large panel of kinases is a standard approach to identify both on-target and off-target activities.
In Vitro Kinase Profiling: A Step-by-Step Guide
A common and robust method for determining kinase inhibitor selectivity is the ADP-Glo™ Kinase Assay , a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase of interest, the substrate, and the benzothiazole derivative at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature and time for the specific kinase.
-
-
ADP-Glo™ Reagent Addition:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition:
-
Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase and luciferin.
-
Incubate for 30-60 minutes at room temperature to allow for the generation of a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the IC50 value for the inhibitor against each kinase to determine its potency and selectivity.
-
The following diagram illustrates the workflow of a typical in vitro kinase selectivity profiling experiment.
Caption: In Vitro Kinase Selectivity Profiling Workflow.
Clinical Implications of Cross-Reactivity
While high selectivity is generally desirable, the clinical consequences of cross-reactivity are complex and context-dependent.[9] Off-target effects can lead to adverse drug reactions, limiting the therapeutic window of a drug.[10] However, in some instances, the inhibition of multiple kinases by a single agent can result in synergistic therapeutic effects, particularly in cancer therapy.[8]
For example, a benzothiazole derivative that inhibits both a primary oncogenic kinase and a kinase involved in a resistance pathway could be more effective than a highly selective inhibitor that only targets the primary oncogene. Therefore, a thorough understanding of the full kinase selectivity profile of a compound is crucial for predicting its clinical efficacy and safety.
Future Directions: The Path to More Selective Inhibitors
The development of more selective benzothiazole-based kinase inhibitors is an ongoing area of research. Strategies to improve selectivity include:
-
Structure-based drug design: Utilizing the crystal structures of kinases to design inhibitors that specifically interact with unique features of the target kinase's active site.
-
Computational modeling: Employing in silico methods to predict the binding affinity and selectivity of novel benzothiazole derivatives before their synthesis.
-
Fragment-based screening: Identifying small molecular fragments that bind to specific pockets on the kinase surface and then linking them together to create highly selective inhibitors.
By combining these approaches, it is possible to design the next generation of benzothiazole derivatives with optimized selectivity profiles for a wide range of therapeutic applications.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benthamscience.com [benthamscience.com]
- 7. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benzothiadiazole Derivatives: Tuning Electronic Properties with Electron-Withdrawing Groups
For Immediate Release
For researchers at the forefront of organic electronics, the molecular design of semiconductor materials is a critical step toward next-generation devices. Among the vast library of molecular building blocks, 2,1,3-Benzothiadiazole (BT) stands out as a robust and versatile electron-accepting unit.[1][2] Its inherent electron-deficient nature makes it a cornerstone for creating high-performance materials for organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2]
The true power of the BT core, however, is realized through chemical functionalization. By strategically attaching various electron-withdrawing groups (EWGs) to the BT backbone, we can precisely tune the material's frontier molecular orbital (FMO) energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1] This guide provides an in-depth comparison of BT derivatives functionalized with different EWGs, detailing the experimental workflows used for their characterization and presenting the resulting data to inform rational material design.
The Fundamental Role of Electron-Withdrawing Groups (EWGs)
An EWG is an atom or functional group that draws electron density away from the π-conjugated system to which it is attached. This perturbation has a profound impact on the molecule's electronic structure. In the context of BT derivatives, the primary effects are:
-
Stabilization of FMOs: EWGs lower the energy of both the HOMO and LUMO levels. A lower HOMO level generally imparts greater stability against oxidation in air, while a lower LUMO level facilitates electron injection and transport.[3][4]
-
Bandgap Reduction: While both FMOs are lowered, the effect is often more pronounced on the LUMO level.[5][6] This differential stabilization leads to a smaller energy gap (Eg) between the HOMO and LUMO, which typically causes the material's absorption spectrum to shift to longer wavelengths (a bathochromic shift).[6][7]
Understanding this principle is key. The choice of EWG—from simple halogens like fluorine to potent groups like cyano or nitro—provides a powerful tool to tailor the electronic properties of BT-based materials for specific device applications.[1][4][6]
Key Characterization Methodologies
To reliably compare different BT derivatives, a suite of electrochemical, optical, and computational techniques is employed. Each provides a critical piece of the puzzle in understanding the structure-property relationship.
Causality: Cyclic voltammetry is the cornerstone technique for empirically determining the HOMO and LUMO energy levels of a material.[8] It measures the current response of a sample to a linearly cycled potential sweep, revealing the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron).[9] These redox events are directly related to the FMO energy levels.
Experimental Protocol: Determination of HOMO/LUMO via CV
-
Preparation:
-
Prepare a 0.1 M electrolyte solution (e.g., tetra-n-butylammonium hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).
-
Dissolve a small amount of the BT derivative (~1 mM) in the electrolyte solution.
-
Prepare a ferrocene solution to be used as an internal or external standard.
-
-
Cell Assembly:
-
Assemble a three-electrode electrochemical cell: a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]
-
Fill the cell with the sample solution and purge with an inert gas (N2 or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with reduction measurements.[10]
-
-
Measurement:
-
Connect the electrodes to a potentiostat.[11]
-
Perform a CV scan over a potential range that encompasses the expected oxidation and reduction events. A typical scan rate is 50-100 mV/s.
-
Record the voltammogram, which plots current versus applied potential.
-
After measuring the sample, add a small amount of ferrocene and record its voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple is used as a reference point.[12]
-
-
Data Analysis & Calculation:
-
Identify the onset potentials for the first oxidation (Eoxonset) and first reduction (Eredonset) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas, referencing against the Fc/Fc+ couple (typically assumed to be -4.8 eV or -5.1 eV below vacuum, depending on the convention).[4][12]
-
EHOMO (eV) = -[Eoxonset - EFc/Fc+1/2 + 4.8]
-
ELUMO (eV) = -[Eredonset - EFc/Fc+1/2 + 4.8]
-
-
The electrochemical bandgap is then calculated as Egec = ELUMO - EHOMO.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tuning of the HOMO–LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Cyano substituted benzothiadiazole: a novel acceptor inducing n-type behaviour in conjugated polymers - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C4TC02008A [pubs.rsc.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Energy level measurement for organic semiconductors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. ossila.com [ossila.com]
- 10. cdm16771.contentdm.oclc.org [cdm16771.contentdm.oclc.org]
- 11. static.igem.org [static.igem.org]
- 12. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Efficacy of 1,2,3-Benzothiadiazole in Inducing PR Gene Expression in Plants
For researchers, scientists, and professionals in drug development, understanding and validating the molecular mechanisms of plant defense activators is paramount. This guide provides an in-depth, objective comparison of 1,2,3-Benzothiadiazole (BTH), a potent synthetic inducer of Systemic Acquired Resistance (SAR), with other alternatives. We will delve into the experimental validation of its effect on Pathogenesis-Related (PR) gene expression, a key indicator of induced resistance in plants.
Introduction: The Central Role of BTH in Plant Defense
This compound, often referred to as BTH or by its commercial names like Bion® and Actigard®, is a functional analog of the plant hormone salicylic acid (SA). Unlike conventional fungicides that directly target pathogens, BTH acts as a plant activator, priming the plant's innate immune system to defend against a broad spectrum of pathogens, including viruses, bacteria, and fungi. This induced state of defense is known as Systemic Acquired Resistance (SAR).
SAR is a long-lasting, whole-plant resistance response that is characterized by the systemic expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes. PR proteins have been shown to possess antimicrobial properties and are considered hallmark indicators of a successful SAR response. Therefore, validating the upregulation of PR gene expression is a critical step in assessing the efficacy of BTH and other SAR inducers.
The Salicylic Acid-Dependent Signaling Pathway
BTH triggers the SA-dependent signaling pathway, which is the central regulatory network for SAR. Understanding this pathway is crucial for designing and interpreting validation experiments.
Caption: BTH mimics salicylic acid to activate the SAR pathway.
Upon application, BTH initiates a signaling cascade that leads to the accumulation of SA. SA then binds to and activates the key regulatory protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1). This activation allows NPR1 to translocate to the nucleus, where it interacts with TGA transcription factors to induce the expression of PR genes, ultimately leading to the establishment of SAR.
Experimental Design for Validation
A robust experimental design is the cornerstone of reliable validation. Here, we outline the key considerations and a comparative framework for assessing BTH's efficacy.
3.1. Plant Material and Growth Conditions:
-
Plant Species: Select a model plant species with a well-characterized immune system, such as Arabidopsis thaliana, tobacco (Nicotiana tabacum), or tomato (Solanum lycopersicum).
-
Growth Conditions: Maintain plants in a controlled environment with consistent light, temperature, and humidity to minimize variability.
3.2. Treatment Application:
-
BTH Concentration: Determine the optimal BTH concentration through a dose-response experiment. Excessive concentrations can lead to phytotoxicity.
-
Application Method: Foliar spray is a common and effective method for BTH application. Ensure uniform coverage.
-
Controls:
-
Mock Control: Treat a group of plants with the solvent used to dissolve BTH (e.g., water with a surfactant) to account for any effects of the application process itself.
-
Positive Control: Treat a group of plants with a known SAR inducer, such as salicylic acid, to provide a benchmark for PR gene induction.
-
3.3. Time-Course Experiment:
The induction of PR genes is a dynamic process. A time-course experiment is essential to capture the peak of gene expression. Collect leaf samples at multiple time points after treatment (e.g., 0, 6, 12, 24, 48, and 72 hours).
Methodologies for Gene Expression Analysis
Two primary techniques are widely used to quantify PR gene expression: quantitative Real-Time PCR (qRT-PCR) and Northern blot analysis.
4.1. Quantitative Real-Time PCR (qRT-PCR): The Gold Standard for Quantification
qRT-PCR is a highly sensitive and specific method for measuring gene expression levels.
Experimental Protocol: qRT-PCR
-
RNA Extraction: Isolate total RNA from collected leaf samples using a reputable kit or a standard protocol like the TRIzol method. Assess RNA quality and quantity using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Primer Design: Design primers specific to the target PR genes (e.g., PR-1, PR-2, PR-5) and one or more stably expressed reference genes (e.g., Actin, Ubiquitin, GAPDH) for data normalization. Primer specificity should be validated in silico and experimentally.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, the designed primers, and the synthesized cDNA.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target PR genes using the ΔΔCt method, normalizing to the reference gene(s).
4.2. Northern Blot Analysis: Visualizing Transcript Size and Abundance
While less quantitative than qRT-PCR, Northern blotting provides valuable information about the size and integrity of the RNA transcript.
Experimental Protocol: Northern Blot Analysis
-
RNA Gel Electrophoresis: Separate total RNA samples on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane via capillary action.
-
Probe Labeling: Prepare a labeled probe (radioactive or non-radioactive) that is complementary to the target PR gene sequence.
-
Hybridization: Incubate the membrane with the labeled probe, allowing it to bind to the complementary RNA sequence.
-
Detection: Visualize the hybridized probe using autoradiography (for radioactive probes) or a chemiluminescent or colorimetric detection system (for non-radioactive probes).
Comparative Analysis: BTH vs. Other SAR Inducers
To provide a comprehensive evaluation, it is essential to compare the performance of BTH with other known SAR inducers, such as salicylic acid (SA) and its functional analog, 2,6-dichloroisonicotinic acid (INA).
Table 1: Comparative Induction of PR-1 Gene Expression by SAR Inducers in Arabidopsis thaliana
| Inducer | Concentration | Time Point (hours) | Fold Change in PR-1 Expression (relative to mock) |
| Mock | - | 24 | 1.0 |
| BTH | 100 µM | 24 | 150.5 ± 12.3 |
| Salicylic Acid | 1 mM | 24 | 125.8 ± 9.7 |
| INA | 50 µM | 24 | 135.2 ± 11.1 |
Data are representative and may vary depending on experimental conditions.
This comparative data demonstrates that BTH is a highly potent inducer of PR-1 gene expression, often exceeding the induction levels of salicylic acid at a lower concentration.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the validation process.
Caption: Workflow for validating BTH's effect on PR gene expression.
Conclusion: A Powerful Tool for Plant Defense Research
The validation of this compound's effect on PR gene expression is a critical process for researchers in plant science and drug development. Through rigorous experimental design and the application of sensitive molecular techniques like qRT-PCR, the potent SAR-inducing activity of BTH can be unequivocally demonstrated. The comparative data consistently positions BTH as a highly effective and reliable tool for activating plant defense pathways, making it an invaluable asset for both fundamental research and the development of novel crop protection strategies.
A Comparative Guide to the Biological Activities of Benzimidazole and Benzothiazole Derivatives
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, heterocyclic compounds are foundational pillars for drug discovery. Among them, benzimidazole and benzothiazole represent two "privileged scaffolds"—core structures that can interact with a wide range of biological targets, leading to diverse pharmacological activities.[1] Both are bicyclic aromatic compounds, consisting of a benzene ring fused to a five-membered heterocyclic ring. The key distinction lies in this second ring: benzimidazole incorporates an imidazole ring (two nitrogen atoms), while benzothiazole contains a thiazole ring (one nitrogen and one sulfur atom).
This subtle structural difference—a nitrogen atom in benzimidazole versus a sulfur atom in benzothiazole at position 3—profoundly influences their physicochemical properties, such as electron distribution, lipophilicity, and hydrogen bonding capacity. These differences, in turn, dictate their interactions with biological macromolecules and are reflected in their distinct, and sometimes overlapping, spectrum of biological activities. This guide provides a comparative analysis of their efficacy in key therapeutic areas, supported by experimental data and protocols, to aid researchers in the rational design of next-generation therapeutics.
Comparative Anticancer Activity
The development of novel chemotherapeutics remains a global health priority, driven by challenges such as drug resistance and toxicity.[2][3] Both benzimidazole and benzothiazole derivatives have emerged as highly promising classes of anticancer agents, demonstrating cytotoxicity against a wide array of cancer cell lines through multifaceted mechanisms.[4][5]
Quantitative Efficacy: A Side-by-Side Comparison
Direct comparative studies are invaluable for discerning the relative potency of these scaffolds. While activity is highly dependent on the specific substitutions on the core ring, general trends can be observed. A study directly comparing 2,5-disubstituted furan derivatives of both scaffolds found that, in general, the benzothiazole derivatives exhibited greater activity against human lung cancer cell lines.[6][7]
Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of Benzimidazole and Benzothiazole Derivatives Against Various Cancer Cell Lines
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Benzothiazole | 2-(7-(4-Chlorophenyl)-3-(phenylsulfonyl)pyrazolo[5,1-c][2][6][8]-triazin-4-yl)benzothiazole | HEPG2 (Liver) | 2.8±0.04 | [9] |
| Benzimidazole | 7-(4-Chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)-3-(phenylsulfonyl)pyrazolo[5,1-c]-1,2,4-triazine | HEPG2 (Liver) | 3.1±0.03 | [9] |
| Benzothiazole | 2,5-disubstituted furan derivative (Comp. 8) | A549 (Lung) | 0.9 | [6] |
| Benzimidazole | 2,5-disubstituted furan derivative (Comp. 15) | A549 (Lung) | 1.8 | [6] |
| Benzothiazole | PB11 | U87 (Glioblastoma) | < 0.05 | [10] |
| Benzothiazole | Substituted bromopyridine acetamide derivative | SKRB-3 (Breast) | 0.0012 | [5] |
Note: Data is compiled from multiple studies for illustrative comparison. Direct comparison is most valid for compounds evaluated within the same study under identical conditions.
Mechanistic Insights: Divergent Pathways to Cell Death
While both scaffolds can induce apoptosis and arrest the cell cycle, they often achieve this by targeting different signaling pathways.[4][11]
Benzimidazole Derivatives: A primary mechanism for many benzimidazoles, including repurposed anthelmintic drugs like mebendazole, is the disruption of microtubule polymerization by binding to β-tubulin.[12] This action halts mitosis, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[3][4] Beyond microtubule disruption, benzimidazole derivatives act as inhibitors of various protein kinases (e.g., tyrosine kinases, CDKs), topoisomerases, and poly(ADP-ribose) polymerase (PARP), showcasing their multi-targeted approach to cancer therapy.[2][8] Some derivatives also modulate epigenetic targets like histone deacetylases (HDACs).[8]
Benzothiazole Derivatives: Many benzothiazole derivatives exert their anticancer effects by modulating critical cell survival and proliferation pathways. A key target is the PI3K/AKT signaling pathway, which is often aberrantly activated in cancer.[13] Inhibition of this pathway by benzothiazole compounds downregulates anti-apoptotic proteins and promotes programmed cell death.[10][13] Furthermore, benzothiazoles have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival, thereby reducing the expression of pro-inflammatory and anti-apoptotic genes.[11]
Experimental Protocol: In Vitro Cytotoxicity Screening (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays. This protocol is a foundational step for screening novel anticancer compounds.[6][14]
-
Cell Culture & Seeding:
-
Maintain the desired cancer cell line (e.g., A549) in the appropriate culture medium (e.g., RPMI-1640 with 10% FBS).[14]
-
Harvest cells during their exponential growth phase using trypsin.
-
Seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (benzimidazole or benzothiazole derivative) in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Include control wells: untreated cells (vehicle control, e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin).[14]
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is compound and cell line dependent.
-
-
MTS Reagent Addition & Measurement:
-
Add 20 µL of a combined MTS/PMS solution to each well.
-
Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Measure the absorbance of each well at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, from the curve using non-linear regression analysis.[15]
-
Comparative Antimicrobial Activity
With the rise of antimicrobial resistance, there is a pressing need for new classes of antibiotics.[16] Both benzimidazole and benzothiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[17][18]
Quantitative Efficacy: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Comparative studies often reveal that the choice of scaffold, combined with specific side chains, dictates potency and spectrum of activity. Several studies have found that benzothiazole derivatives show better antibacterial activity than their benzimidazole and benzoxazole counterparts.[16]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL or µM) of Selected Derivatives
| Compound Class | Derivative Example | Microorganism | MIC | Reference |
| Benzothiazole | 2,5-disubstituted furan (Comp. 8) | S. aureus | 1.6 µM | [16] |
| Benzimidazole | 2,5-disubstituted furan (Comp. 15) | S. aureus | 3.1 µM | [16] |
| Benzothiazole | 1-ethylbenzothiazolium iodide | S. aureus | 50 µg/mL | [19] |
| Benzimidazole | 1,3-disubstituted benzimidazolium salt | S. aureus | >200 µg/mL | [19] |
| Benzothiazole | Compound 107b | S. cerevisiae | 1.6 µM | [16] |
| Benzimidazole | Compound with oxazole moities | Fungal Strains | Potent Activity | [18] |
Note: The choice of microorganism and specific derivative structure significantly impacts MIC values.
Experimental Protocol: Broth Microdilution for MIC Determination
This is a standardized and widely used method for determining the MIC of antimicrobial agents, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[6][20][21]
-
Preparation of Inoculum:
-
From a fresh agar plate, select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus ATCC 29213).[17]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Prepare a stock solution of the test compound at twice the highest desired final concentration. Add 100 µL of this stock to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum (from step 1) to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[22]
-
-
Determination of MIC:
-
Following incubation, examine the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth (the well is clear).[21]
-
Comparative Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases, including cancer, arthritis, and neurodegenerative disorders.[23] Both benzimidazole and benzothiazole derivatives have been investigated as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways.[24][25]
Mechanistic Insights: Targeting the Masters of Inflammation
The anti-inflammatory effects of both scaffolds often converge on the inhibition of the NF-κB (Nuclear Factor-kappa B) pathway and the cyclooxygenase (COX) enzymes.[11][25]
-
NF-κB Inhibition: In resting cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[23] There, it drives the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[11] Both benzimidazole and benzothiazole derivatives have been shown to suppress this pathway, thereby reducing the production of these inflammatory mediators.[11][24]
-
COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some benzimidazole and benzothiazole derivatives have been designed as selective COX-2 inhibitors, which is advantageous as COX-2 is typically induced during inflammation, while the COX-1 isoform is constitutively expressed and involved in homeostatic functions.[25]
Experimental Protocol: In Vitro Anti-Inflammatory Screening in Macrophages
This protocol uses the RAW 264.7 macrophage cell line to assess the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines following stimulation with LPS.[23]
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours before inflammatory stimulation. (Cytotoxicity should be pre-determined using an MTS assay to ensure observed effects are not due to cell death).
-
-
Inflammatory Stimulation:
-
Stimulate the cells by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Include controls: untreated cells, cells treated with LPS only (positive control), and cells treated with a known anti-inflammatory drug (e.g., Dexamethasone).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Measurement of Nitric Oxide (Griess Assay):
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Measurement of Cytokines (ELISA):
-
The concentration of pro-inflammatory cytokines like TNF-α or IL-6 in the culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO or cytokine production for each compound concentration compared to the LPS-only control.
-
This allows for the determination of the compound's potency as an anti-inflammatory agent.
-
Conclusion and Future Outlook
The comparative analysis of benzimidazole and benzothiazole derivatives reveals two pharmacologically rich scaffolds with immense therapeutic potential. While there is considerable overlap in their biological activities, subtle structural differences often lead to preferential targeting of distinct cellular pathways. Benzothiazole derivatives, in some studies, show a slight edge in potency for both anticancer and antimicrobial applications, potentially due to the influence of the sulfur atom on the molecule's electronic properties and binding interactions.[6][16] Benzimidazoles, however, possess a well-established and broad mechanism of action, particularly their potent disruption of microtubule dynamics, which has led to the successful repurposing of several drugs.[12]
The future of drug development with these scaffolds lies in the rational design of hybrid molecules that combine the most effective pharmacophores, the exploration of novel substitutions to enhance selectivity and potency, and a deeper investigation into their modulation of complex signaling networks. The experimental frameworks provided in this guide offer a robust starting point for researchers to screen, validate, and compare novel derivatives, ultimately accelerating the journey from bench to bedside.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines | Semantic Scholar [semanticscholar.org]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 13. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and antimicrobial activity of substituted benzimidazole, benzothiazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. isca.me [isca.me]
- 19. tandfonline.com [tandfonline.com]
- 20. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 25. researchgate.net [researchgate.net]
The Unconventional Isomer: A Deep Dive into 1,2,3-Benzothiadiazole-Based Materials for High-Performance Organic Solar Cells
In the relentless pursuit of more efficient and stable organic solar cells (OSCs), the molecular architecture of the photoactive materials is paramount. For years, the 2,1,3-benzothiadiazole (BT) motif has been a cornerstone in the design of high-performance donor and acceptor materials. However, a lesser-known isomer, 1,2,3-benzothiadiazole (iBT), is now emerging from the shadows, demonstrating the profound impact of subtle isomeric changes on photovoltaic performance. This guide provides an in-depth comparative analysis of this compound-based materials, offering researchers and materials scientists a comprehensive understanding of their potential to redefine the landscape of organic photovoltaics.
The Isomeric Advantage: 2,1,3-Benzothiadiazole vs. This compound
The seemingly minor shift in the positions of the nitrogen atoms between the conventional 2,1,3-BT and the isomeric 1,2,3-iBT unit introduces significant changes in the electronic and structural properties of the resulting materials. This seemingly subtle modification has been shown to be a powerful strategy for optimizing the performance of polymer donors in non-fullerene organic solar cells.
A groundbreaking study recently highlighted the remarkable advantages of incorporating the iBT isomer into a polymer donor, named PiBT. When compared to its conventional BT-based counterpart (PBT), the PiBT-based device, when paired with the popular non-fullerene acceptor Y6, achieved a power conversion efficiency (PCE) of a staggering 19.0%, a significant leap from the 12.9% PCE of the PBT-based device.
Systematic investigations have revealed several key factors contributing to this enhanced performance:
-
Enhanced Light Absorption: The isomerization from BT to iBT leads to an increased extinction coefficient and broader photon harvest, allowing the active layer to capture more sunlight.
-
Favorable Energy Level Alignment: The iBT unit effectively downshifts the Highest Occupied Molecular Orbital (HOMO) energy level of the polymer donor. This deeper HOMO level results in a higher open-circuit voltage (Voc), a critical parameter for overall device efficiency.
-
Improved Backbone Coplanarity: The iBT isomer promotes a more planar polymer backbone structure. This enhanced planarity facilitates stronger intermolecular π-π stacking, which is crucial for efficient charge transport.
-
Optimized Blend Morphology: The iBT-containing polymer exhibits good thermodynamic miscibility with non-fullerene acceptors like Y6. This leads to the formation of a more favorable bulk heterojunction (BHJ) morphology with well-defined nanoscale phase separation, which is essential for efficient exciton dissociation and charge extraction.
Performance Benchmark: A Comparative Look at Key Photovoltaic Parameters
To illustrate the performance disparity, the table below summarizes the key photovoltaic parameters of organic solar cells based on the isomeric this compound (PiBT) and the conventional 2,1,3-benzothiadiazole (PBT) polymer donors, both paired with the Y6 acceptor.
| Polymer Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| PiBT (1,2,3-isomer) | 19.0 | 0.87 | 28.2 | 77.3 |
| PBT (2,1,3-isomer) | 12.9 | - | - | - |
Data sourced from a comparative study on the isomerization of benzothiadiazole.
The significant improvements in all key photovoltaic parameters for the PiBT-based device underscore the immense potential of the this compound isomer in designing next-generation organic solar cell materials.
Molecular Engineering: Fine-Tuning Performance through Chemical Modification
Beyond the core isomeric structure, the performance of benzothiadiazole-based materials can be further optimized through strategic chemical modifications, such as fluorination and side-chain engineering. These strategies allow for precise control over the material's electronic properties, solubility, and solid-state packing, ultimately influencing the final device efficiency.
The Impact of Fluorination
The introduction of fluorine atoms onto the benzothiadiazole core is a widely adopted and effective strategy to modulate the electronic properties of the resulting polymers. Fluorination generally leads to:
-
Lowered HOMO Energy Levels: The strong electron-withdrawing nature of fluorine deepens the HOMO energy level of the polymer, which translates to a higher Voc in the solar cell device.
-
Enhanced Intermolecular Interactions: Fluorine substitution can promote stronger intermolecular interactions, leading to improved molecular packing and higher charge carrier mobility.
-
Improved Photostability: In some cases, fluorination has been shown to enhance the photostability of the organic materials, a critical factor for long-term device performance.
The Role of Side-Chain Engineering
The alkyl side chains attached to the polymer backbone play a crucial role in determining the material's solubility, processability, and the morphology of the active layer blend. Careful optimization of the side chains can:
-
Control Solubility and Processability: The length and branching of the alkyl side chains directly influence the solubility of the polymer in common organic solvents, which is critical for solution-processed device fabrication.
-
Influence Blend Morphology: Side chains can impact the intermolecular packing and the degree of phase separation in the donor-acceptor blend, thereby affecting exciton dissociation and charge transport.
-
Tune Energy Levels: While the effect is generally less pronounced than that of core modification, side chains can also subtly influence the energy levels of the polymer.
Experimental Protocols: A Guide to Synthesis and Device Fabrication
To facilitate further research and development in this promising area, this section provides a detailed, step-by-step methodology for the synthesis of the key this compound monomer and the fabrication of high-performance organic solar cells.
Synthesis of the this compound Monomer
The key to unlocking the potential of PiBT lies in the efficient synthesis of its this compound-based monomer. A general synthetic route is outlined below.
Caption: Synthetic workflow for the this compound monomer.
Detailed Protocol:
-
Diazotization: A suitable aminobenzothiazole precursor is dissolved in an acidic medium (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
-
Cyclization: The resulting diazonium salt solution is then treated with a sulfur source, such as sodium sulfide or thionyl chloride, to induce cyclization and formation of the 1,2,3-thiadiazole ring.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound monomer.
Note: The specific reaction conditions, including stoichiometry, temperature, and reaction time, will depend on the specific precursor used and should be optimized accordingly.
Fabrication of High-Efficiency PiBT:Y6 Organic Solar Cells
The fabrication of high-performance organic solar cells is a multi-step process that requires precise control over each layer's deposition and the overall device architecture. A typical inverted device structure is illustrated below.
Caption: Inverted device architecture for a PiBT:Y6 organic solar cell.
Step-by-Step Fabrication Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment to enhance the work function and improve the wettability.
-
Electron Transport Layer (ETL) Deposition: A thin layer of zinc oxide (ZnO) nanoparticles dispersed in a suitable solvent is spin-coated onto the cleaned ITO substrate and annealed at a moderate temperature to form a uniform electron transport layer.
-
Active Layer Deposition: A solution of the PiBT polymer donor and the Y6 non-fullerene acceptor in a suitable solvent (e.g., chloroform or chlorobenzene) with a specific donor:acceptor ratio is spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). The film is then typically subjected to thermal annealing to optimize the blend morphology.
-
Hole Transport Layer (HTL) Deposition: A thin layer of molybdenum oxide (MoO3) is thermally evaporated onto the active layer under high vacuum to serve as the hole transport layer.
-
Cathode Deposition: Finally, a metal cathode, typically silver (Ag) or aluminum (Al), is thermally evaporated on top of the HTL to complete the device.
Device Characterization:
The performance of the fabricated solar cells is evaluated under simulated AM 1.5G solar illumination (100 mW/cm²). Key parameters to be measured include:
-
Current Density-Voltage (J-V) Characteristics: To determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
External Quantum Efficiency (EQE): To measure the ratio of collected charge carriers to incident photons at each wavelength, providing insights into the spectral response of the device.
-
Charge Carrier Mobility: Measured using techniques such as the space-charge-limited current (SCLC) method to assess the efficiency of charge transport within the active layer.
-
Morphology Characterization: Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) are used to visualize the nanoscale morphology of the active layer blend.
Stability and Degradation: A Critical Consideration for Commercial Viability
While high efficiency is a primary goal, the long-term stability of organic solar cells is a critical bottleneck for their commercialization. The degradation of OSCs can be influenced by both intrinsic factors (e.g., material photochemistry, morphological changes) and extrinsic factors (e.g., exposure to oxygen and moisture).
While comprehensive stability data for this compound-based devices is still emerging, initial studies on related high-efficiency non-fullerene systems provide valuable insights into potential degradation pathways. Key degradation mechanisms include:
-
Photochemical Degradation of the Active Layer: Prolonged exposure to light can induce chemical reactions in the donor or acceptor materials, leading to a decrease in light absorption and charge generation.
-
Morphological Instability: The nanoscale morphology of the bulk heterojunction can change over time, particularly under thermal stress, leading to phase separation and reduced device performance.
-
Interfacial Degradation: The interfaces between the active layer and the charge transport layers can degrade, leading to increased charge recombination and reduced charge extraction efficiency.
Further research is crucial to understand the specific degradation mechanisms of this compound-based solar cells and to develop strategies to enhance their operational lifetime. This includes the development of more photochemically stable materials, the use of encapsulating layers to protect the device from environmental factors, and the optimization of the device architecture to minimize interfacial degradation.
Future Outlook: The Path Forward for this compound-Based OSCs
The emergence of this compound as a high-performance building block for organic solar cells opens up exciting new avenues for materials design and device engineering. The demonstrated ability to achieve power conversion efficiencies approaching 20% through simple isomeric modification is a testament to the vast and largely unexplored chemical space available for the development of next-generation organic photovoltaic materials.
Future research efforts should focus on:
-
Expanding the Library of this compound-Based Materials: The synthesis and characterization of a wider range of polymers and small molecules incorporating the iBT unit will be crucial to further explore its potential and to establish comprehensive structure-property relationships.
-
In-depth Stability Studies: A thorough investigation of the long-term stability and degradation mechanisms of iBT-based devices is essential to assess their commercial viability and to guide the development of more robust materials and device architectures.
-
Device Optimization and Scalability: Further optimization of the device fabrication process, including the exploration of more environmentally friendly solvents and scalable deposition techniques, will be necessary to translate the high efficiencies achieved in the laboratory to large-area, commercially viable solar modules.
The journey of this compound in the realm of organic solar cells is just beginning. However, the initial results are incredibly promising, suggesting that this unconventional isomer may hold the key to unlocking the full potential of organic photovoltaics as a clean and sustainable energy technology.
Safety Operating Guide
Navigating the Safe Handling of 1,2,3-Benzothiadiazole: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation: A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
The effective and safe handling of chemical reagents is the cornerstone of innovative and reliable research. As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the use of 1,2,3-Benzothiadiazole, with a focus on personal protective equipment (PPE) and operational and disposal plans. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment of this compound
Before handling this compound, a thorough understanding of its potential hazards is critical. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Some derivatives are also considered harmful if swallowed, in contact with skin, or if inhaled.[2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a multi-faceted PPE strategy is not just recommended, but essential.
Table 1: Hazard Profile of this compound and its Derivatives
| Hazard Classification | Description | Primary Precaution |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Wear eye protection, such as safety glasses or goggles.[1] |
| Specific target organ toxicity (single exposure) | May cause respiratory irritation.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1] |
Personal Protective Equipment (PPE) Protocol
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination and exposure. The following protocol is designed to provide a comprehensive barrier against the hazards associated with this compound.
Eye and Face Protection
Directive: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.
Causality: The mucous membranes of the eyes are highly susceptible to irritation and damage from chemical splashes or airborne particles of this compound. Standard safety glasses do not provide a sufficient seal to protect against fine dusts or splashes.
Skin and Body Protection
Directive: A multi-layered approach to skin protection is mandatory.
-
Gloves: Chemical-resistant gloves are required. While many sources recommend "chemical impermeable gloves," specific testing for this compound is not widely available. However, for the structurally similar Benzotriazole, nitrile gloves are recommended. For prolonged or high-exposure tasks, consider double-gloving or using a more robust material like butyl rubber .[4] Always inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat/Coveralls: A clean, buttoned lab coat is the minimum requirement. For tasks with a higher risk of splashes or significant contamination, chemical-resistant coveralls (e.g., Tychem) are recommended.
-
Footwear: Closed-toe shoes are mandatory in a laboratory setting. For large-scale operations or in the event of a spill, chemical-resistant shoe covers should be worn.
Causality: Direct skin contact can lead to irritation. Contaminated clothing can act as a secondary source of exposure. A comprehensive barrier minimizes the risk of accidental contact.
Respiratory Protection
Directive: All handling of this compound that may generate dust or aerosols must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor/acid gas combination cartridge is required.[4]
Causality: Inhalation of airborne particles or vapors can cause respiratory tract irritation.[1] An appropriate respirator ensures that inhaled air is filtered, protecting the user from these hazards.
Caption: PPE Donning and Doffing Sequence.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound and its associated waste is critical for maintaining a safe laboratory environment.
Handling and Storage
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3]
-
Avoid the formation of dust and aerosols.[3]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
PPE: Don the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in a suitable, closed container for disposal. Avoid generating dust. For liquid spills, use an inert absorbent material to contain the spill.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: All contaminated materials must be disposed of as hazardous waste.
Decontamination and Disposal of PPE and Materials
Directive: All disposable PPE and materials contaminated with this compound must be disposed of as hazardous waste. Reusable PPE must be thoroughly decontaminated.
Experimental Protocol for Decontamination and Disposal:
-
Segregation of Waste:
-
Solid Waste: Place all contaminated disposable items (e.g., gloves, wipes, weigh paper) into a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
-
-
Decontamination of Reusable PPE:
-
Gloves (if reusable): While still wearing, wash the outer surface of the gloves with soap and water. Then, remove the gloves and wash hands thoroughly.
-
Goggles/Face Shield: Clean with soap and water, followed by a rinse with clean water.
-
Respirator: Follow the manufacturer's instructions for cleaning and decontamination.
-
-
Final Disposal:
Caption: Waste Segregation and Disposal Workflow.
Emergency Procedures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
By adhering to these protocols, you can ensure a safe and productive research environment when working with this compound. This guide is intended to be a living document; always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the materials you are using.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
